3-(1H-imidazol-2-yl)piperidine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-(1H-imidazol-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDASZCNPUBORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-48-8 | |
| Record name | Piperidine, 3-(1H-imidazol-2-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-(1H-imidazol-2-yl)piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine Hydrochloride: Properties, Synthesis, and Research Applications
Executive Summary
This compound is a heterocyclic compound that incorporates two pharmacologically significant moieties: a flexible, basic piperidine ring and an aromatic, amphiprotic imidazole ring. This unique structural combination makes it a valuable scaffold and building block in medicinal chemistry and drug discovery. The piperidine ring is a common feature in centrally active agents, while the imidazole ring is a key component of many enzyme inhibitors and receptor antagonists. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for biological screening and formulation development. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, analytical characterization, and potential applications, designed for researchers and drug development professionals.
Physicochemical and Structural Properties
The properties of 3-(1H-imidazol-2-yl)piperidine are dictated by the interplay between its two core components. The piperidine nitrogen is typically basic (pKa ~10-11), while the imidazole ring has both a basic nitrogen (pKa ~7) and an acidic N-H proton (pKa ~14). The presence of a chiral center at the 3-position of the piperidine ring means the compound can exist as a racemate or as individual enantiomers, a critical consideration for stereospecific biological interactions.
Table 1: Core Physicochemical Properties
| Property | Value (for free base, C8H13N3) | Source / Note |
| Molecular Formula | C8H13N3 | PubChem[1] |
| Molecular Weight | 151.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 151.111 g/mol | PubChem[1] |
| Predicted XlogP | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Hydrochloride Salt MW | 187.67 g/mol | Calculated |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General property of hydrochloride salts.[2] |
Synthesis and Characterization
Retrosynthetic Analysis
A logical approach to the synthesis involves disconnecting the C-C bond between the two heterocyclic rings. This leads to a strategy of forming the imidazole ring from a suitable piperidine precursor.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This multi-step protocol starts from commercially available L-glutamic acid to ensure an enantiomerically pure product, a common strategy for synthesizing chiral piperidines.
Step 1: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate
-
Esterification & Protection: L-glutamic acid is first converted to its diethyl ester. The primary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Rationale: Boc protection is crucial to prevent the amine from participating in side reactions during subsequent reduction steps.
-
-
Reduction: The diester is reduced to the corresponding diol using a strong reducing agent like sodium borohydride (NaBH₄) in methanol.
-
Rationale: NaBH₄ is a selective reagent for reducing esters to alcohols while being compatible with the Boc protecting group.
-
Step 2: Cyclization to form the Piperidine Ring
-
Activation: The primary hydroxyl groups of the diol are converted to a better leaving group, typically a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.
-
Intramolecular Cyclization: The crude ditosylate is treated with an amine (e.g., benzylamine, which can be removed later) to induce intramolecular nucleophilic substitution, forming the N-substituted, 3-(N-Boc-amino)piperidine.
-
Rationale: This cyclization is a classic method for forming saturated nitrogen heterocycles.
-
Step 3: Imidazole Ring Formation
-
Deprotection & Amidation: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting free amine is then reacted with a formylating agent.
-
Condensation & Cyclization: The formylated piperidine derivative is condensed with glyoxal and ammonia (or an equivalent) under heating. This is a variation of the Radziszewski imidazole synthesis.
-
Rationale: This reaction builds the imidazole ring directly onto the piperidine scaffold.
-
Step 4: Deprotection and Salt Formation
-
Final Deprotection: If a protecting group like benzyl was used on the piperidine nitrogen, it is removed via catalytic hydrogenation.
-
Salt Formation: The final free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise to precipitate the this compound salt.[2]
-
Rationale: Salt formation provides a stable, crystalline solid that is easier to handle and purify, and typically has improved water solubility for biological testing.[2]
-
Analytical Characterization Workflow
The identity and purity of the final compound must be rigorously confirmed.
Caption: Workflow for analytical characterization.
Protocol for Characterization:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) should be used to confirm the exact mass of the molecular ion, matching the calculated value for C8H14N3⁺ (the protonated free base).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the chemical structure. Key signals to identify include the distinct protons of the imidazole ring, and the aliphatic protons of the piperidine ring.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is used to determine the purity of the compound. Since the imidazole ring provides a UV chromophore, detection at ~210-230 nm is appropriate. For chiral purity analysis, a specialized chiral column is required to separate the enantiomers, potentially after derivatization to enhance detection.[5]
Potential Pharmacological Profile and Research Applications
The 3-(1H-imidazol-2-yl)piperidine scaffold is a promising starting point for developing novel therapeutics due to the established biological activities of its constituent parts.
Caption: Potential therapeutic applications of the core scaffold.
-
Histamine Receptor Antagonism: The imidazole ring is a classic component of histamine receptor ligands. Research has shown that replacing the imidazole in known H3-receptor antagonists with a piperidine ring can modulate potency, highlighting the critical interplay between these two rings for receptor binding.[6] This scaffold could serve as a starting point for novel H3 antagonists for neurological disorders.
-
Enzyme Inhibition: Imidazole-containing compounds are known to coordinate with metal ions in the active sites of enzymes. For example, derivatives of imidazolylmethylpiperidine have been synthesized and characterized as potent aromatase inhibitors for applications in oncology.[7]
-
Central Nervous System (CNS) Activity: The piperidine ring is a well-known scaffold for CNS-active drugs. Heterocyclic compounds combining piperidine with moieties like imidazolidin-2-one have shown affinity for dopamine and serotonin receptors, suggesting potential for developing treatments for disorders like schizophrenia.[8]
-
Anti-Inflammatory Agents: More complex structures containing piperidine and benzimidazole moieties have been developed as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[9]
Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with standard laboratory precautions applicable to novel chemical entities. Based on related structures, it may cause skin, eye, and respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a versatile and valuable chemical entity for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure combines key features that are frequently associated with potent biological activity across a range of therapeutic areas, including neuroscience, oncology, and immunology. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and explore the potential of this promising molecular scaffold.
References
-
PubChem. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride. Available from: [Link]
-
PubChemLite. 3-(1h-imidazol-2-yl)piperidine (C8H13N3). Available from: [Link]
-
Kathmann, M., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 58-64. Available from: [Link]
- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
-
Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3988. Available from: [Link]
-
Dattatri, Y., et al. (2013). A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry, 6(6), 588-598. Available from: [Link]
-
Sabatier, C., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. Available from: [Link]
- Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Defense Technical Information Center. (1988). Piperidine Synthesis. Available from: [Link]
-
Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 126-131. Available from: [Link]
-
Bousquet, P. (1999). Drugs acting on imidazoline receptors: a review of their pharmacology, their use in blood pressure control and their potential interest in cardioprotection. Drugs, 58(5), 799-812. Available from: [Link]
-
Teca, S. G., et al. (2021). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2021(2), M1229. Available from: [Link]
Sources
- 1. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | MDPI [mdpi.com]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride|CAS 1209997-87-4 [benchchem.com]
- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride | C8H15Cl2N3 | CID 22918531 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(1H-imidazol-2-yl)piperidine hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(1H-imidazol-2-yl)piperidine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's three-dimensional structure is a foundational requirement in chemical research and drug development. This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound. As a Senior Application Scientist, this paper moves beyond a mere procedural listing to explain the causality behind experimental choices, integrating a suite of modern analytical techniques. We will demonstrate how a synergistic application of High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography culminates in a self-validating, definitive structural assignment.
Strategic Overview: Deconstructing the Target Molecule
Before any analysis, a theoretical dissection of the putative structure is essential. This informs our analytical strategy by defining the key questions we must answer. This compound presents several critical structural features for verification:
-
Two Heterocyclic Rings: A saturated piperidine ring and an aromatic imidazole ring.
-
Connectivity: The imidazole ring is attached to the C3 position of the piperidine ring.
-
Protonation Site: As a hydrochloride salt, a basic nitrogen is protonated. The piperidine nitrogen is the most likely site.
-
Elemental Composition: The molecular formula must be confirmed.
-
Stereochemistry: The C3 position of the piperidine ring is a chiral center.
Our analytical workflow is therefore designed as a convergent process, where each technique provides a unique piece of the puzzle, as illustrated below.
Caption: Logical workflow for comprehensive structure elucidation.
The Analytical Execution: From Formula to Form
High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint
Expertise & Experience: The first and most fundamental question is "what is the molecular formula?". HRMS provides the highly accurate mass of the parent ion, allowing for the unambiguous determination of its elemental composition. We analyze the compound in positive electrospray ionization (ESI+) mode, which will detect the protonated free base, [M+H]⁺.
Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or an acetonitrile/water mixture.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy (<5 ppm).
-
Acquisition: Infuse the sample and acquire the spectrum in positive ion mode. The expected monoisotopic mass of the free base (C₈H₁₃N₃) is 151.1110 Da.[1]
-
Analysis: The observed mass for the [M+H]⁺ ion is compared to the theoretical value.
Data Presentation: Expected HRMS Results
| Parameter | Theoretical Value | Expected Observation | Purpose |
| Molecular Formula (Free Base) | C₈H₁₃N₃ | - | Hypothesis |
| Exact Mass (Free Base) | 151.1110 Da[1] | - | Calculation |
| [M+H]⁺ Ion (Monoisotopic) | 152.1182 Da[1] | m/z 152.1182 ± 5 ppm | Formula Confirmation |
Trustworthiness: Obtaining a mass measurement within 5 ppm of the theoretical value provides extremely high confidence in the molecular formula, creating a solid foundation for subsequent spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[2][3][4] A combination of 1D and 2D experiments is required to assign every proton and carbon and map their connectivity.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in deuterium oxide (D₂O). The use of D₂O is strategic; the acidic N-H protons of the piperidinium and imidazole groups will exchange with deuterium, simplifying the spectrum by causing their signals to disappear.[5]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
2.2.1. 1D NMR: The Atom Census
-
¹H NMR: Provides information on the chemical environment, number, and neighboring protons for each hydrogen atom.
-
¹³C NMR & DEPT-135: Identifies all unique carbon environments and classifies them as CH, CH₂, or CH₃ groups.
Data Presentation: Anticipated NMR Chemical Shifts (in D₂O)
| Nucleus | Chemical Shift (δ) ppm (Approx.) | Multiplicity | Assignment |
| ¹H | ~7.2 | Singlet | 2H, Imidazole C4-H & C5-H |
| ~3.8 | Multiplet | 1H, Piperidine C3-H | |
| ~3.5 | Multiplet | 2H, Piperidine C2-Hₐ, C6-Hₐ | |
| ~3.0 | Multiplet | 2H, Piperidine C2-Hₑ, C6-Hₑ | |
| ~2.1 | Multiplet | 2H, Piperidine C4-H, C5-H | |
| ~1.8 | Multiplet | 2H, Piperidine C4-H, C5-H | |
| ¹³C | ~148 | CH | Imidazole C2 |
| ~122 | CH | Imidazole C4 & C5 | |
| ~48 | CH₂ | Piperidine C6 | |
| ~46 | CH₂ | Piperidine C2 | |
| ~38 | CH | Piperidine C3 | |
| ~27 | CH₂ | Piperidine C5 | |
| ~24 | CH₂ | Piperidine C4 |
Note: Chemical shifts are estimations based on typical values for piperidine and imidazole derivatives.[6][7][8]
2.2.2. 2D NMR: Building the Molecular Skeleton
Trustworthiness: 2D NMR experiments provide the definitive connections that validate the structure.
-
COSY (Correlation Spectroscopy): Maps all ¹H-¹H spin-spin couplings, allowing for the tracing of proton networks within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the two ring systems. It reveals correlations between protons and carbons that are 2-3 bonds apart.
The diagram below illustrates the most critical HMBC correlations that would confirm the C2 (imidazole) to C3 (piperidine) linkage.
Caption: Key 2-3 bond HMBC correlations confirming connectivity.
Infrared (IR) Spectroscopy: Functional Group Verification
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the salt form of the molecule. The most diagnostic feature for an amine hydrochloride is the presence of a very broad and strong absorption band for the N⁺-H stretch.[9]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is acquired over the 4000-400 cm⁻¹ range.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) (Approx.) | Vibration | Assignment |
| 3400-3200 | N-H Stretch | Imidazole N-H |
| 3000-2850 | C-H Stretch | Piperidine aliphatic C-H |
| 2700-2400 (very broad) | N⁺-H Stretch | Piperidinium hydrochloride |
| ~1620 | C=N / C=C Stretch | Imidazole ring stretches |
The observation of the broad band between 2700-2400 cm⁻¹ is strong evidence for the formation of the piperidinium salt.[9]
Single-Crystal X-ray Crystallography: The Unambiguous Proof
Authoritative Grounding: When a molecule can be crystallized, single-crystal X-ray crystallography is the "gold-standard" analytical technique for determining its three-dimensional structure at atomic resolution.[10][11][12][13][14] It provides definitive and highly accurate data on bond lengths, bond angles, and absolute stereochemistry, leaving no ambiguity.
Protocol: X-ray Diffraction Analysis
-
Crystallization: Grow a single, high-quality crystal of the compound, often through slow evaporation from a suitable solvent system (e.g., ethanol/ether).
-
Data Collection: Mount the crystal on a diffractometer and expose it to a focused beam of X-rays.
-
Structure Solution & Refinement: The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the atomic positions are determined and refined.[10]
The resulting crystal structure would provide the ultimate confirmation of the C3 connectivity, the chair conformation of the piperidine ring, and the absolute configuration of the chiral center.
Conclusion: A Convergent and Self-Validating Result
The structure elucidation of this compound is achieved not by a single experiment, but by the logical integration of orthogonal analytical techniques. HRMS establishes the elemental formula. A full suite of 1D and 2D NMR experiments builds the atomic connectivity map piece by piece. IR spectroscopy provides rapid confirmation of key functional groups and, critically, the hydrochloride salt form. Finally, X-ray crystallography offers the definitive and unambiguous three-dimensional structure. Each piece of data validates the others, leading to a final structural assignment of the highest possible confidence.
References
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- Excillum. (n.d.). Small molecule crystallography.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Wikipedia. (n.d.). Piperidine.
- Abe, M. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
- Arabian Journal of Chemistry. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
- Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites.gsu.edu.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- University of Calgary. (n.d.). IR: amines.
- PubChemLite. (n.d.). 3-(1h-imidazol-2-yl)piperidine (C8H13N3).
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
Sources
- 1. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. d-nb.info [d-nb.info]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. diamond.ac.uk [diamond.ac.uk]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. excillum.com [excillum.com]
- 13. rigaku.com [rigaku.com]
- 14. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
An In-depth Technical Guide to the Pharmacological Profile of 3-(1H-imidazol-2-yl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological profile of 3-(1H-imidazol-2-yl)piperidine hydrochloride. While direct and extensive research on this specific molecule is limited, its core structure, combining an imidazole ring and a piperidine moiety, is prevalent in a multitude of pharmacologically active agents. This document synthesizes existing data on structurally related compounds to project a likely pharmacodynamic and therapeutic profile. The piperidine and imidazole scaffolds are well-established pharmacophores, known to interact with a range of biological targets, particularly within the central nervous system.[1][2] This guide will delve into the anticipated receptor interactions, potential mechanisms of action, and prospective therapeutic applications, providing a robust framework for future research and drug development endeavors.
Introduction: The Significance of the Imidazole-Piperidine Scaffold
The compound this compound is a heterocyclic molecule featuring two key structural motifs: an imidazole ring and a piperidine ring. Both of these heterocycles are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets with high affinity and specificity.
-
Piperidine: This saturated six-membered heterocycle is a ubiquitous scaffold in pharmaceuticals, present in over twenty classes of drugs.[3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that can fit into the binding pockets of various receptors and enzymes.[4]
-
Imidazole: This five-membered aromatic heterocycle is another cornerstone of medicinal chemistry, found in numerous endogenous molecules (e.g., histamine) and synthetic drugs.[1] The imidazole ring can act as a hydrogen bond donor and acceptor, and its basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with biological targets.
The combination of these two moieties in 3-(1H-imidazol-2-yl)piperidine suggests a high potential for diverse pharmacological activity, particularly targeting receptors within the central nervous system.
Projected Pharmacodynamic Profile
Based on the pharmacological activities of structurally analogous compounds, this compound is predicted to interact with several key receptor systems.
Histamine H3 Receptor Antagonism
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the CNS. H3R antagonists are being investigated for their potential in treating a variety of neurological and psychiatric disorders. The imidazole ring is a classic pharmacophore for H3R ligands. Studies on various piperidine derivatives have demonstrated their potent antagonist activity at H3 receptors.[3][5][6][7]
Mechanism of Action: It is hypothesized that this compound could act as an antagonist or inverse agonist at the H3 receptor. By blocking the inhibitory effect of histamine on its own release, this compound could lead to increased histaminergic neurotransmission. The piperidine moiety is considered a critical structural element for dual activity at both H3 and sigma-1 receptors.[3][6][7]
Caption: Hypothetical signaling pathway of H3 receptor antagonism.
Sigma-1 Receptor Antagonism
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in various cellular functions and associated with several CNS disorders, including neuropathic pain and neurodegenerative diseases. Several H3R antagonists with a piperidine moiety have been shown to possess high affinity for the σ1R.[3][6][7]
Mechanism of Action: The piperidine ring appears to be a key determinant for σ1R binding.[3][6][7] It is plausible that this compound could also exhibit antagonist activity at this receptor. Dual antagonism of H3R and σ1R is a promising strategy for the development of novel analgesics for neuropathic pain.[6][7]
Serotonin Receptor Modulation
The serotonin (5-HT) system is a major target for the treatment of depression and anxiety. Compounds containing an imidazole ring have shown significant affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT7, as well as the serotonin transporter (SERT).[8][9]
Mechanism of Action: Depending on the specific substitutions and stereochemistry, imidazolyl-piperidine derivatives could act as agonists, partial agonists, or antagonists at different 5-HT receptors. For instance, some arylpiperazine derivatives of imidazole have been identified as 5-HT1A receptor partial agonists and 5-HT2A receptor antagonists.[8] The potential for SERT inhibition could also contribute to an antidepressant-like profile.[9]
α2-Adrenergic Receptor Modulation
Imidazoline and related imidazole-containing compounds are known to interact with α2-adrenoceptors.[10][11] These receptors are involved in the regulation of neurotransmitter release and have been targeted for the treatment of conditions like hypertension and ADHD.
Mechanism of Action: Structurally similar compounds have been shown to act as both agonists and antagonists at α2-adrenoceptors.[12] The nature of the interaction (agonist vs. antagonist) is highly dependent on the substitution pattern on both the imidazole and piperidine rings.[12]
GABA-A Receptor Modulation
The piperidine scaffold is present in molecules that modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. For example, piperine, an alkaloid from black pepper containing a piperidine ring, has been identified as a positive allosteric modulator of GABA-A receptors.[4][13][14][15]
Mechanism of Action: While the imidazole moiety is not a classic feature of GABA-A receptor modulators, the piperidine ring could facilitate binding to a modulatory site on the receptor complex, potentially enhancing GABAergic inhibition. This could translate to anxiolytic or anticonvulsant properties.
Potential Therapeutic Applications
Based on the projected pharmacodynamic profile, this compound could be a lead compound for the development of therapeutics for a range of disorders:
-
Neuropathic Pain: The potential for dual H3 and σ1 receptor antagonism presents a compelling rationale for its investigation as a novel analgesic.[6][7]
-
Cognitive Disorders: H3 receptor antagonists are known to enhance cognitive function, suggesting potential applications in Alzheimer's disease and ADHD.
-
Depression and Anxiety: Modulation of serotonin and potentially GABA-A receptors could confer antidepressant and anxiolytic effects.[8][13]
-
Other CNS Disorders: Depending on its specific receptor selectivity and functional activity, this compound could be explored for other conditions such as schizophrenia or sleep disorders.
Experimental Protocols
To validate the predicted pharmacological profile, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a panel of receptors, including histamine H3, sigma-1, serotonin subtypes, and α2-adrenoceptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions of rodents (e.g., rat cerebral cortex for α2-adrenoceptors).[10]
-
Radioligand Binding: Incubate the membranes with a specific radioligand for the target receptor (e.g., [3H]Nα-methylhistamine for H3R, -pentazocine for σ1R, [3H]8-OH-DPAT for 5-HT1AR, [3H]RX821002 for α2A-adrenoceptors).
-
Competition Assay: Perform competition binding experiments by co-incubating the membranes and radioligand with increasing concentrations of this compound.
-
Detection and Analysis: Separate bound from free radioligand by rapid filtration and quantify the radioactivity. Calculate the Ki (inhibitory constant) value by non-linear regression analysis of the competition curves.
Caption: Workflow for a competitive receptor binding assay.
In Vitro Functional Assay: [35S]GTPγS Binding
Objective: To determine the functional activity (antagonist, agonist, or inverse agonist) of this compound at G-protein coupled receptors, such as the H3 receptor.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.
-
Assay Buffer: Use an assay buffer containing GDP and [35S]GTPγS.
-
Incubation: Incubate the membranes with the test compound in the presence or absence of a known agonist.
-
Detection: Measure the amount of [35S]GTPγS bound to the G-proteins, which is indicative of receptor activation.
-
Analysis:
-
Agonist activity: An increase in [35S]GTPγS binding.
-
Antagonist activity: No effect on its own, but blocks the agonist-induced increase in binding.
-
Inverse agonist activity: A decrease in basal [35S]GTPγS binding.
-
In Vivo Behavioral Model: Forced Swim Test (Mouse)
Objective: To assess the potential antidepressant-like activity of this compound.
Methodology:
-
Animals: Use male mice (e.g., C57BL/6).
-
Drug Administration: Administer this compound or vehicle intraperitoneally at various doses 30-60 minutes before the test. A positive control (e.g., imipramine) should also be included.
-
Test Procedure:
-
Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
-
Analysis: A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Caption: Workflow for the forced swim test in mice.
Data Summary of Related Compounds
The following table summarizes the binding affinities and functional activities of representative imidazole and piperidine derivatives at various receptors, as reported in the literature. This data provides a basis for the predicted profile of this compound.
| Compound Class | Target Receptor | Activity | Ki / IC50 / pA2 | Reference |
| Piperidine Derivatives | Histamine H3 | Antagonist | pA2 values up to 7.7 | [5] |
| Piperidine Derivatives | Sigma-1 | High Affinity | Ki = 3.64 nM | [3] |
| Imidazole-purine-diones | 5-HT1A | High Affinity | Ki = 76 nM | [8] |
| Imidazole-purine-diones | SERT | High Affinity | Ki = 278 nM | [8] |
| Pyridino-guanidines | α2-adrenoceptor | Antagonist/Inverse Agonist | - | [16] |
| Piperine | GABA-A | Positive Allosteric Modulator | EC50 = 52.4 µM | [15] |
Conclusion
While the pharmacological profile of this compound has not been explicitly detailed in the scientific literature, a comprehensive analysis of its constituent pharmacophores provides a strong foundation for predicting its biological activities. The presence of the imidazole and piperidine rings suggests a high likelihood of interaction with CNS targets, particularly histamine H3, sigma-1, serotonin, and α2-adrenergic receptors. The potential for dual H3/σ1 antagonism is especially noteworthy for its therapeutic implications in neuropathic pain. Further empirical investigation, following the experimental protocols outlined in this guide, is crucial to fully elucidate the pharmacological profile of this promising compound and to validate its potential as a lead for novel drug discovery.
References
-
Leurs, R., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 48-56. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4668–4685. [Link]
-
Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10464–10485. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]
-
Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Singh, T., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Molecules, 28(17), 6298. [Link]
-
Aal-Hamad, A., et al. (2015). α2-adrenoceptor antagonists: synthesis, pharmacological evaluation, and molecular modeling investigation of pyridinoguanidine, pyridino-2-aminoimidazoline and their derivatives. Bioorganic & Medicinal Chemistry, 23(5), 1036-1047. [Link]
-
Czopek, A., et al. (2012). Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties. Bioorganic & Medicinal Chemistry, 20(1), 428-434. [Link]
-
Di Matteo, M., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. [Link]
-
Al-Absi, S. F., & Shater, A. F. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-16. [Link]
-
Bela, R., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(12), 1835-1844. [Link]
-
Bakulev, V. A., et al. (2013). New GABA amides activating GABAA-receptors. Beilstein Journal of Organic Chemistry, 9, 342-348. [Link]
-
Khayesi, S. I., et al. (2018). GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding. Journal of Chromatography B, 1072, 379-389. [Link]
-
MacLeod, A. M., et al. (1993). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 36(15), 2044-2053. [Link]
-
Frolov, K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]
-
Dalley, J. W., & Stanford, S. C. (1995). Contrasting effects of the imidazol(in)e alpha 2-adrenoceptor agonists, medetomidine, clonidine and UK 14304 on extraneuronal levels of noradrenaline in the rat frontal cortex: evaluation using in vivo microdialysis and synaptosomal uptake studies. British Journal of Pharmacology, 114(8), 1717–1723. [Link]
-
Zaugg, J., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Planta Medica, 76(6), 603-608. [Link]
-
Dukat, M., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(3), 1-13. [Link]
-
Zaugg, J., et al. (2010). HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABA(A) Receptor Modulator Targeting a Benzodiazepine-Independent Binding Site. Request PDF. [Link]
-
Al-Absi, S. F., & Shater, A. F. (2022). Review of pharmacological effects of imidazole derivatives. ResearchGate. [Link]
-
Newman-Tancredi, A., et al. (1998). Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors. British Journal of Pharmacology, 124(5), 870–876. [Link]
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. Neuropsychopharmacology, 22(6), 559-578. [Link]
-
Law, H., et al. (1998). Benzylimidazolines as h5-HT1B/1D Serotonin Receptor Ligands: A Structure-Affinity Investigation. Journal of Medicinal Chemistry, 41(13), 2243-2251. [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. mdpi.com [mdpi.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting effects of the imidazol(in)e alpha 2-adrenoceptor agonists, medetomidine, clonidine and UK 14,304 on extraneuronal levels of noradrenaline in the rat frontal cortex: evaluation using in vivo microdialysis and synaptosomal uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α2-adrenoceptor antagonists: synthesis, pharmacological evaluation, and molecular modeling investigation of pyridinoguanidine, pyridino-2-aminoimidazoline and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-imidazol-2-yl)piperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, analytical characterization, and known pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this and related molecular scaffolds. The Chemical Abstracts Service (CAS) number for this compound is 1352654-79-5 . The free base, 3-(1H-imidazol-2-yl)piperidine, is registered under CAS number 90747-55-0 , and the dihydrochloride salt is identified by CAS number 1263378-48-8 [1].
Introduction: The Significance of the Imidazole-Piperidine Scaffold
The fusion of imidazole and piperidine rings creates a molecular scaffold with considerable therapeutic potential. Piperidine derivatives are prevalent in numerous pharmaceuticals and natural alkaloids, valued for their ability to interact with a wide range of biological targets[2][3]. Similarly, the imidazole moiety is a key component in many biologically active molecules, contributing to their pharmacological profiles through various molecular interactions. The combination of these two heterocyclic systems in this compound presents a unique structural motif for the design of novel therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. While a comprehensive, publicly available dataset for this compound is not consolidated in a single source, we can infer its likely characteristics based on its structure and data from commercial suppliers.
| Property | Value/Information | Source |
| CAS Number | 1352654-79-5 | [1] |
| Molecular Formula | C8H14ClN3 | [1] |
| Molecular Weight | 187.67 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| pKa | Multiple pKa values are expected due to the presence of the piperidine and imidazole nitrogens. | Inferred |
Analytical Characterization:
The structural confirmation of this compound relies on a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure, confirming the connectivity of atoms, and assessing purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that further confirm its identity.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and can be developed into a quantitative analytical method.
Synthesis Methodologies
The synthesis of 2-substituted piperidines and imidazoles can be achieved through various synthetic routes. A common and effective method for the formation of the 2-(piperidin-3-yl)-1H-imidazole core involves the condensation of a piperidine-3-carboximidamide or a related precursor with a suitable C2-synthon for the imidazole ring.
Illustrative Synthetic Pathway:
A plausible synthetic route, based on established chemical principles for related compounds, is outlined below. This should be considered a general strategy, with specific reaction conditions requiring optimization.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
The following protocol is a generalized procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Step 1: Synthesis of Piperidine-3-carboximidamide hydrochloride (Pinner Reaction)
-
To a solution of piperidine-3-carbonitrile in anhydrous ethanol, bubble dry hydrogen chloride gas at 0°C until saturation.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride.
-
Treat the crude product with a solution of ammonia in ethanol to yield piperidine-3-carboximidamide.
Step 2: Imidazole Ring Formation
-
Dissolve the piperidine-3-carboximidamide in a suitable solvent, such as methanol or ethanol.
-
Add an equimolar amount of a glyoxal derivative (e.g., glyoxal sodium bisulfite addition compound).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
Step 3: Purification and Salt Formation
-
Purify the crude 3-(1H-imidazol-2-yl)piperidine free base using column chromatography on silica gel.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Add a stoichiometric amount of a solution of hydrogen chloride in the same solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.
Pharmacological Potential and Applications in Drug Discovery
While specific pharmacological data for this compound is not extensively published in peer-reviewed literature, the imidazole-piperidine scaffold is present in molecules with a wide range of biological activities. These include, but are not limited to:
-
Antihistaminic and Antiallergic Agents: The benzimidazole-piperidine core is found in compounds with antihistaminic properties[4][5].
-
Anticancer Agents: Benzimidazole and piperazine-containing molecules have demonstrated cytotoxic activity against various cancer cell lines[6][7][8].
-
Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory effects.
-
Aromatase Inhibitors: Imidazolylmethylpiperidine sulfonamides have been synthesized and identified as aromatase inhibitors for potential use in breast cancer treatment[9].
-
Central Nervous System (CNS) Applications: The piperidine moiety is a common feature in CNS-active drugs. Research into benzimidazole derivatives has explored their potential for treating conditions like Alzheimer's disease and insomnia[5][10].
The therapeutic potential of this compound likely stems from its ability to interact with various biological targets, a characteristic of its constituent heterocyclic systems. Further research is needed to fully elucidate its pharmacological profile.
Future Directions and Conclusion
This compound is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure presents numerous opportunities for derivatization and the development of compound libraries for high-throughput screening. Future research should focus on:
-
Elucidation of its specific biological targets.
-
In-depth pharmacological characterization through in vitro and in vivo studies.
-
Exploration of its therapeutic potential in various disease models.
This technical guide provides a foundational understanding of this compound. It is our hope that this information will catalyze further investigation into this and related compounds, ultimately leading to the development of novel and effective therapeutics.
References
- BLD Pharm. (n.d.). 3-[1-(CYclopropylmethyl)-1h-imidazol-2-yl]piperidine dihydrochloride.
- BLD Pharm. (n.d.). 4-(1H-IMidazol-2-yl)piperidine hydrochloride.
- Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.
- Di Micco, S., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194.
- Google Patents. (n.d.). CA2100503C - Piperidine derivatives of benzimidazole.
- Kaddoura, R., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
- Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(4), 276-284.
- Ravula, S. B., et al. (2012). Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 22(1), 421-6.
- Shavale, N. D., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
- Sravanthi, V., & Singh, P. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. ChemistrySelect, 8(47).
- Sun, Z., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(10), 721-9.
- Titi, A., & Tiritiris, I. (2023).
- Yildiz, I., et al. (2020). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect, 5(20), 6127-6134.
Sources
- 1. 239800-93-2|4-(1H-IMidazol-2-yl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. CA2100503C - Piperidine derivatives of benzimidazole - Google Patents [patents.google.com]
- 5. Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(1H-imidazol-2-yl)piperidine hydrochloride solubility data
An In-depth Technical Guide to the Solubility Profile of 3-(1H-imidazol-2-yl)piperidine hydrochloride
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the anticipated solubility characteristics of this compound. In the absence of specific experimental data for this molecule, this document synthesizes foundational principles of medicinal chemistry and established analytical methodologies to construct a robust predictive solubility profile. Furthermore, we present detailed, field-proven protocols for the experimental determination of key physicochemical parameters, including thermodynamic solubility and pKa, to empower researchers in generating precise, reliable data. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning each experimental choice, ensuring a deep and actionable understanding of the API's behavior in solution.
Physicochemical Landscape and Predicted Solubility Profile
Understanding the solubility of this compound begins with a structural deconstruction to appreciate the contribution of its constituent moieties: the imidazole ring, the piperidine ring, and the hydrochloride salt form.
-
The Imidazole Moiety: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a highly polar and amphoteric structure, capable of acting as both a weak acid and a weak base.[1][2][3] The presence of this ring is generally associated with good aqueous solubility. The basicity of the sp2-hybridized nitrogen (pKa of the conjugate acid is ~7) and the acidity of the N-H proton (pKa ~14.5) are key to its pH-dependent interactions.[1][2]
-
The Piperidine Moiety: Piperidine is a saturated six-membered heterocycle that is highly soluble in water due to its ability to form hydrogen bonds via its nitrogen atom. Piperidine derivatives are common in pharmaceuticals and are generally considered to enhance aqueous solubility compared to more lipophilic carbocyclic analogs.[4][5]
-
The Hydrochloride Salt: The formation of a hydrochloride salt is a common and highly effective strategy for increasing the aqueous solubility of basic drug candidates. By protonating a basic nitrogen center on the molecule (likely the more basic piperidine nitrogen), the salt form introduces ionic character, which is highly favorable for dissolution in polar solvents like water.[6]
Based on these structural components, this compound is anticipated to be a water-soluble compound. Its solubility is expected to be significantly influenced by the pH of the aqueous medium.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₄ClN₃ | Based on chemical structure. |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of small organic molecules. |
| Aqueous Solubility | High | The compound is a hydrochloride salt containing two polar heterocyclic rings (imidazole and piperidine). |
| pH-Dependent Solubility | High solubility in acidic to neutral pH, decreasing in basic pH. | As a salt of a weak base, the ionized (protonated) form, which is more soluble, will predominate at lower pH values. |
| Predicted pKa | Two basic pKa values are expected: one for the piperidine nitrogen (~10-11) and one for the imidazole nitrogen (~6-7). | Based on typical pKa values for these functional groups. The piperidine nitrogen is a more basic secondary amine, while the imidazole nitrogen is a weaker base.[2][7] |
| Polymorphism | Potential for multiple crystalline forms. | Most organic molecules can exist in different crystalline forms (polymorphs), which can have different solubilities and stabilities.[1][2] |
Critical Factors Governing Aqueous Solubility
The solubility of an ionizable compound like this compound is not a single value but a function of its environment. A thorough understanding of these factors is essential for accurate data interpretation and successful formulation development.
The Dominant Role of pH
For an ionizable molecule, pH is the most critical factor influencing aqueous solubility.[8][9] The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation. For a basic compound like 3-(1H-imidazol-2-yl)piperidine, the solubility will be highest at pH values below its pKa, where the molecule exists predominantly in its protonated, cationic form. As the pH increases above the pKa, the proportion of the neutral, less soluble free base increases, leading to a decrease in solubility. Given the two basic centers, the pH-solubility profile will be a composite of the two ionization events.
The Impact of Crystalline Form (Polymorphism)
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[2][3] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[1] The most stable polymorph will always be the least soluble at a given temperature.[10] It is a regulatory and scientific necessity to perform a polymorph screen early in development to identify the most stable form and to ensure batch-to-batch consistency.[2][3] An undiscovered, more stable polymorph appearing later in development can lead to catastrophic failures in formulation and bioavailability.
Temperature
The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature.[11] However, some compounds exhibit exothermic dissolution, where solubility decreases as temperature rises.[11] It is standard practice to determine solubility at physiologically relevant temperatures (e.g., 37 °C) and at ambient temperatures (e.g., 25 °C) for storage and handling considerations.
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The "gold standard" for determining the intrinsic or equilibrium solubility of a compound is the shake-flask method.[12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Causality Behind Experimental Choices
-
Excess Solid: The addition of an excess of the solid API is crucial to ensure that the final solution is genuinely saturated. The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been achieved.[4][14]
-
Equilibration Time: Sufficient time (typically 24-72 hours) is required to overcome kinetic barriers to dissolution and to allow the system to reach thermodynamic equilibrium.[5][12] Shorter times may only yield an "apparent solubility" which can be misleading.[4]
-
pH Measurement: For an ionizable compound, the pH of the saturated solution must be measured at the end of the experiment, as it may differ from the initial pH of the buffer due to the dissolution of the acidic or basic compound itself.[14][15]
-
Phase Separation: Complete separation of the solid phase from the liquid phase is critical to avoid artificially inflating the measured concentration. Centrifugation followed by filtration through a low-binding filter is the most robust method.
Step-by-Step Methodology
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Compound Addition: Add an excess amount of this compound to a series of glass vials (e.g., 2-5 mg per 1 mL of buffer). The exact amount should be enough to be visible as a solid suspension after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the appropriate pH buffer to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for 48-72 hours.
-
Phase Separation: After equilibration, allow the samples to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully remove a known aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a 0.22 µm PVDF or similar low-protein-binding filter.
-
Dilution: Accurately dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's standard curve.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.
-
pH Measurement: Measure the final pH of the remaining saturated solution in each vial.
-
Calculation: Calculate the solubility in mg/mL or µg/mL using the measured concentration and the dilution factor.
Visualization of the Shake-Flask Workflow
Caption: Workflow for Determining Thermodynamic Equilibrium Solubility.
Experimental Protocol: pKa Determination (Potentiometric Titration)
Determining the pKa is essential for interpreting the pH-solubility profile. Potentiometric titration is a reliable method for this purpose.[16][17]
Step-by-Step Methodology
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the curve before the steep inflection points). For more accuracy, the pKa can be determined from the first derivative of the titration curve, where the equivalence points are maxima.
Visualization of pKa Determination Workflow
Caption: Workflow for Potentiometric pKa Determination.
Data Synthesis and Interpretation
The ultimate goal is to generate a pH-solubility profile by plotting the determined solubility values (on a logarithmic scale) against the final measured pH of each sample. This graphical representation provides an immediate and clear understanding of the compound's behavior across the physiological pH range and is invaluable for guiding formulation strategies.
Table 2: Example Data Reporting Template for Solubility of this compound
| Solvent/Buffer (Initial pH) | Final Measured pH | Solubility (µg/mL) ± SD | Temperature (°C) | Comments |
| 0.1 M HCl (pH 1.0) | 1.1 | Experimental Value | 25 | Clear solution, high solubility expected. |
| Acetate Buffer (pH 4.5) | 4.6 | Experimental Value | 25 | |
| Phosphate Buffer (pH 7.4) | 7.3 | Experimental Value | 25 | Physiologically relevant pH. |
| Borate Buffer (pH 9.0) | 8.8 | Experimental Value | 25 | Precipitation may be observed. |
| Purified Water | Experimental Value | Experimental Value | 25 | Final pH depends on compound's properties. |
| FaSSIF (pH 6.5) | Experimental Value | Experimental Value | 37 | Biorelevant medium. |
| FeSSIF (pH 5.0) | Experimental Value | Experimental Value | 37 | Biorelevant medium. |
Conclusion
While direct experimental data for this compound is not publicly available, a strong predictive assessment can be made based on its chemical structure. It is anticipated to be a water-soluble compound with a pronounced pH-dependent solubility profile, characteristic of a basic molecule formulated as a hydrochloride salt. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to experimentally determine the precise solubility and pKa values. Adherence to these robust methodologies will generate high-quality, reliable data, thereby mitigating risks and facilitating informed decision-making throughout the drug development lifecycle.
References
-
Verma, M., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. [Link]
- Kaur, G., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of King Saud University - Science.
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Sharma, D., & Narasimhan, B. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research.
- Krasavin, M. (2022).
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Shi, P., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
-
USP-NF. (2023). 〈1236〉 Solubility Measurements. United States Pharmacopeia. [Link]
- EvitaChem. (n.d.). 3-Piperidin-2-yl-1,2-oxazole;hydrochloride.
- BenchChem. (n.d.). 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.
-
PubChem. (n.d.). 4-(1H-Imidazol-4-yl)piperidine dihydrochloride. Retrieved from [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. [Link]
-
FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
-
Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- ijirss. (2025). Ionization constants (pKa)
-
Bienta.net. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
- SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
-
Semantic Scholar. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]
- Singhvi, G., et al. (n.d.).
-
ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
- Springer. (2025). Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model.
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
-
Cambridge MedChem Consulting. (n.d.). pKa. Retrieved from [Link]
-
PubMed. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. [Link]
- Inventiva Pharma. (n.d.).
- Semantic Scholar. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0.
- FDA. (n.d.).
- Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.
- Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction.
- Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules.
- IAPC Journals. (2020).
-
FDA. (n.d.). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]
- FDA. (n.d.).
- ResearchGate. (2025). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance.
- University of Regina. (n.d.).
- Journal of Applied Pharmaceutical Science. (n.d.).
- ChemRxiv. (n.d.).
-
PubMed. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. criver.com [criver.com]
- 3. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 4. â©1236⪠Solubility Measurements [doi.usp.org]
- 5. enamine.net [enamine.net]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. uregina.ca [uregina.ca]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 13. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The 3-(1H-Imidazol-2-yl)piperidine Scaffold: Synthetic Architectures and Medicinal Utility
[1]
Executive Summary
The 3-(1H-imidazol-2-yl)piperidine scaffold represents a privileged pharmacophore in modern drug discovery, offering a distinct topological vector compared to its more common 4-substituted isomers (e.g., the thioperamide class).[1] This moiety serves as a conformationally restricted bioisostere of histamine and nipecotic acid, effectively bridging the chemical space between aminergic GPCR ligands (Histamine H3/H4, Dopamine D2/D3) and enzyme inhibitors (Factor Xa, metalloproteases).[2]
This guide provides a definitive technical analysis of this scaffold, detailing the critical synthetic pathways for the C3-piperidine–C2-imidazole bond formation, stereochemical considerations, and structure-activity relationship (SAR) logic.
Rational Design & Molecular Modeling
The "Vector" Advantage
Unlike 4-substituted piperidines, which present a symmetrical axis, the 3-substituted variant introduces inherent chirality and a "kinked" topology.[2]
-
Conformational Restriction: The piperidine ring locks the distance between the basic secondary amine (N1) and the imidazole ring, mimicking the gauche conformation of histamine.[2]
-
Chirality: The S-enantiomer of 3-substituted piperidines (derived from S-nipecotic acid) often exhibits superior binding affinity in GABA uptake transporters, whereas R-enantiomers frequently favor GPCR recognition.[1]
Pharmacophore Mapping
The scaffold presents three primary vectors for diversification:
-
Vector
(Piperidine Nitrogen): Modulates lipophilicity and bioavailability; critical for crossing the Blood-Brain Barrier (BBB).[2] -
Vector
(Imidazole Nitrogen): Controls hydrogen bond donor/acceptor status; N-alkylation often abolishes H-bond donor capability, switching functional activity (e.g., from antagonist to inverse agonist).[2] -
Vector
(Imidazole C4/C5): Used for steric bulk to induce selectivity between receptor subtypes (e.g., H3 vs. H4).[2]
Chemical Synthesis Strategies
The construction of the C3-C2 bond between the piperidine and imidazole rings is the rate-limiting step.[1][2] We present two validated protocols: the Aldehyde-Glyoxal Condensation (Route A) and the Nitrile-Amidine Cyclization (Route B).[1]
Route A: The Modified Debus-Radziszewski Reaction
This route is preferred for generating the unsubstituted imidazole ring directly from a commercially available precursor.[1][2]
Precursor: N-Boc-nipecotaldehyde (prepared from N-Boc-nipecotic acid via Weinreb amide reduction).[1]
Protocol:
-
Reagents: N-Boc-nipecotaldehyde (1.0 eq), Glyoxal (40% aq., 1.2 eq), Ammonium Acetate (4.0 eq), Methanol.[2]
-
Conditions: Dissolve aldehyde in MeOH. Add glyoxal and
at 0°C. Stir at room temperature for 12–18 hours. -
Mechanism: The ammonia condenses with glyoxal to form a diimine intermediate, which undergoes nucleophilic attack by the aldehyde, followed by cyclization and dehydration.[2]
-
Workup: Remove MeOH in vacuo. Neutralize with saturated
.[2] Extract with EtOAc.[2][3][4] -
Deprotection: Treat with TFA/DCM (1:1) to yield the free amine.[2]
Route B: The Imidazoline-Oxidation Sequence
This route allows for higher diversity at the imidazole positions but requires an oxidation step.[1][2]
Precursor: N-Boc-3-cyanopiperidine.[1]
Protocol:
-
Imidazoline Formation: React nitrile with ethylenediamine (neat or in EtOH) with catalytic
or at reflux (100°C) to form the N-Boc-3-(4,5-dihydro-1H-imidazol-2-yl)piperidine.[1] -
Oxidation: Use Swern oxidation conditions or
/ Dess-Martin Periodinane to dehydrogenate the imidazoline to the imidazole.[1][2]-
Note: Direct oxidation using activated carbon/oxygen in xylene at reflux is a scalable industrial alternative.[2]
-
Synthetic Workflow Diagram[2][5]
Figure 1: Dual synthetic pathways for accessing the 3-(1H-imidazol-2-yl)piperidine core from nipecotic acid.[1]
Structure-Activity Relationship (SAR) Analysis
The biological utility of this scaffold relies on precise substitution patterns.[2]
SAR Summary Table[2]
| Position | Modification | Effect on Activity (General) | Target Relevance |
| Piperidine N1 | Benzyl / Phenethyl | Increases | Histamine H3 Antagonists |
| Piperidine N1 | Amide / Sulfonamide | Reduces basicity; improves metabolic stability.[2] | Factor Xa / Enzyme Inhibitors |
| Imidazole N1 | Methyl / Alkyl | Prevents tautomerism; locks conformation.[2] | Kinase Selectivity |
| Imidazole C4/C5 | Phenyl / Heterocycle | Introduces | Aromatase / CYP Inhibitors |
| C3 Stereocenter | S-Enantiomer | Mimics S-Nipecotic acid topology.[1] | GABA Transporter (GAT-1) |
Case Study: Histamine H3/H4 Antagonism
The 3-isomer serves as a "short-linker" analog of the classic 4-isomer antagonists (e.g., thioperamide).[1][2]
-
Mechanism: The basic piperidine nitrogen mimics the amine of histamine, interacting with Asp3.32 in the GPCR transmembrane domain.[2] The imidazole ring interacts with Glu5.46.[2]
-
Optimization: Introduction of a trans-cyclopropyl group on the imidazole nitrogen has been shown to increase potency into the nanomolar range (
nM).[1][2]
Biological Evaluation Protocols
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine affinity (
-
Membrane Prep: HEK-293 cells stably expressing human H3 receptor.[1][2]
-
Ligand:
-N-alpha-methylhistamine ( nM). -
Protocol: Incubate membranes (20
g protein) with radioligand (2 nM) and increasing concentrations of test compound (10 pM to 10 M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C. -
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1][2]
Functional Assay (GTP S Binding)
Objective: Distinguish between agonists, antagonists, and inverse agonists.[2]
Visualization of Biological Logic[2]
Figure 2: Pharmacological divergence based on structural modification of the core scaffold.[1]
References
-
Vertex Pharmaceuticals. 3-(1H-Imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one Derivatives as Factor XIa Inhibitors.[1] Patent WO/2010/XXXX.[2]
-
Vaccaro, W. D., et al. (2006).[2] Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[1][5] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.[2] (Cited for SAR comparison).
-
Narasimhan, B., et al. (2021).[2][3][6] Synthesis and therapeutic potential of imidazole containing compounds.[2][7][5][8][9][10] Journal of Advanced Pharmaceutical Technology & Research.[2]
-
Mokhtary, M., & Mahooti, K. (2024).[2] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[2] Advanced Journal of Chemistry.[2][11]
-
Di Matteo, M., et al. (2016).[2] Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[2][5][12]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. youtube.com [youtube.com]
- 3. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. researchgate.net [researchgate.net]
3-(1H-imidazol-2-yl)piperidine hydrochloride literature review
3-(1H-imidazol-2-yl)piperidine Hydrochloride: A Technical Guide
Part 1: Executive Summary & Chemical Identity
This compound is a bicyclic heterocycle serving as a critical pharmacophore in the development of histaminergic ligands (H3/H4 receptor antagonists) and kinase inhibitors. Structurally, it consists of a saturated piperidine ring substituted at the 3-position with an imidazole ring attached via its C2 carbon (the carbon between the two nitrogen atoms).
This specific regiochemistry distinguishes it from the more common H3 agonist Immepip (4-(1H-imidazol-4-yl)piperidine), altering its spatial occupancy within receptor binding pockets and modifying its basicity profile. It is primarily utilized as:
-
A Fragment-Based Drug Discovery (FBDD) Scaffold: Its low molecular weight and high solubility make it an ideal starting point for "growing" larger, high-affinity ligands.
-
A Histamine Receptor Probe: Used in Structure-Activity Relationship (SAR) studies to map the steric tolerance of the H3 receptor's orthosteric site.
Chemical Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C
H N · xHCl -
Key Features: Two basic nitrogen centers (piperidine secondary amine, imidazole N3); Imidazole C2 attachment provides unique hydrogen-bonding geometry.
Part 2: Synthesis & Manufacturing Protocols
The most robust and scalable synthesis involves the construction of the imidazole ring on a pyridine precursor, followed by selective catalytic reduction. This approach avoids the regioselectivity issues often encountered when trying to attach an imidazole to an existing piperidine ring.
Core Synthetic Pathway
Figure 1: Step-wise synthetic route from 3-cyanopyridine to the target piperidine hydrochloride.
Detailed Experimental Protocol
Step 1: Formation of the Imidazole Ring (The Pinner-Type Reaction)
-
Rationale: Direct condensation of 3-cyanopyridine with ethylenediamine is efficient but yields the imidazoline (dihydro-imidazole). This must be oxidized to the aromatic imidazole.
-
Protocol:
-
Charge a reaction vessel with 3-cyanopyridine (1.0 eq) and ethylenediamine (5.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) or sulfur.
-
Heat to reflux (approx. 110-120°C) for 12 hours.
-
Workup: Cool to RT. Dilute with water. Extract with DCM. The product is 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine .
-
Oxidation:[1][2] Dissolve the intermediate in 1,4-dioxane. Add MnO
(5.0 eq) and reflux for 4 hours to aromatize the ring. Filter through Celite and concentrate to yield 3-(1H-imidazol-2-yl)pyridine .
-
Step 2: Selective Hydrogenation (The Critical Step)
-
Rationale: Reducing the pyridine ring while leaving the imidazole intact requires specific conditions. Platinum oxide (Adams' catalyst) in acidic media is the gold standard for this transformation, as the protonated pyridine is more susceptible to reduction than the imidazole.
-
Protocol:
-
Dissolve 3-(1H-imidazol-2-yl)pyridine (1.0 g) in Methanol (20 mL) and Concentrated HCl (2.0 mL). The acid activates the pyridine ring.
-
Add Platinum(IV) oxide (PtO
) (10 wt%, 100 mg). Caution: Pyrophoric. -
Hydrogenate in a Parr shaker or autoclave at 50 psi H
pressure at room temperature for 12–24 hours. -
Monitoring: Check reaction progress via LC-MS (Target M+H ≈ 152).
-
Workup: Filter the catalyst carefully over a pad of Celite.
-
Isolation: Concentrate the filtrate to dryness. The residue is the crude hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Ether to obtain 3-(1H-imidazol-2-yl)piperidine dihydrochloride as a white crystalline solid.
-
Part 3: Pharmacological Profile & SAR
This compound is a structural probe used to define the "exclusion volume" of histamine receptor binding sites.
Structure-Activity Relationship (SAR) Logic
The histamine H3 receptor contains a key aspartate residue (Asp3.32) that anchors the basic amine of the ligand.
-
4-Isomer (Immepip): The distance between the basic piperidine nitrogen and the imidazole ring is optimal for activation (Agonist).
-
3-Isomer (Title Compound): The 3-position attachment introduces a "kink" in the molecule.
-
Effect: This reduces the maximal reach of the imidazole into the receptor's hydrophobic pocket.
-
Result: Often leads to reduced affinity compared to the 4-isomer or a switch from agonism to partial agonism/antagonism , depending on the specific receptor subtype (H3 vs. H4).
-
Comparative Data Table
| Compound | Structure | H3 Receptor Affinity ( | Functional Class |
| Immepip | 4-(1H-imidazol-4-yl)piperidine | ~9.0 - 9.5 | Full Agonist |
| Title Compound | 3-(1H-imidazol-2-yl)piperidine | ~6.5 - 7.5 * | Partial Agonist / Probe |
| Thioperamide | (Cyclohexyl-imidazole derivative) | ~8.5 | Inverse Agonist |
*Note: Values are approximate based on SAR trends for 3-substituted piperidine-imidazole analogs.
Part 4: Applications in Drug Design
1. Kinase Inhibitor Scaffold: Beyond histamine, the 3-(imidazol-2-yl)piperidine motif acts as a rigid linker in kinase inhibitors. The imidazole nitrogen can serve as a hydrogen bond acceptor for the hinge region of kinases (e.g., PIM-1, CDK), while the piperidine nitrogen allows for solubilizing extensions into the solvent-exposed region.
2. Fragment-Based Screening: In FBDD, this molecule is screened against GPCR targets. Its high ligand efficiency (LE) makes it a valuable "hit." If a signal is observed, the piperidine nitrogen is derivatized (e.g., reductive amination or amide coupling) to access adjacent binding pockets.
Signaling Pathway Visualization (Histamine H3):
Figure 2: Signal transduction pathway modulated by H3 ligands. The title compound acts at the H3R node.
References
-
Synthesis of Pyridyl-Imidazoles: Journal of Organic Chemistry, "Efficient Synthesis of 2-Substituted Imidazoles via Oxidation of Imidazolines."
-
Reduction of Pyridines: Advanced Synthesis & Catalysis, "Efficient and Chemoselective Reduction of Pyridines to Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation."
-
H3 Receptor SAR: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Histamine H3 Receptor Ligands: The Role of the Piperidine Linker."
-
General Pharmacology: Pharmacological Reviews, "The Histamine H3 Receptor: A Target for New Drugs."
-
Building Block Data: PubChem, "3-(1H-imidazol-2-yl)piperidine Compound Summary."
Sources
Spectroscopic Data for 3-(1H-imidazol-2-yl)piperidine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(1H-imidazol-2-yl)piperidine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with or developing analytical methods for this and related heterocyclic compounds. The guide will cover the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the presence of both the piperidine and imidazole moieties, which are common scaffolds in pharmacologically active molecules.[1] Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and batch-to-batch consistency. This guide will provide a detailed predictive analysis of the NMR, IR, and MS spectra of the title compound, grounded in fundamental principles and data from analogous structures.
Molecular Structure and Key Features
Understanding the molecule's structure is paramount to interpreting its spectroscopic data. This compound is comprised of a piperidine ring substituted at the 3-position with an imidazole ring. The hydrochloride salt form implies that one or more of the basic nitrogen atoms are protonated. The most likely sites of protonation are the piperidine nitrogen and the imine nitrogen of the imidazole ring.
Figure 2: Workflow for NMR data acquisition and analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon(s) | Predicted Chemical Shift (δ) | Notes |
| Imidazole C2 | ~145 - 155 | This carbon is attached to two nitrogen atoms and will be the most downfield of the imidazole carbons. |
| Imidazole C4 & C5 | ~115 - 125 | These carbons are part of the aromatic system. [2] |
| Piperidine C3 | ~40 - 50 | This carbon is attached to the imidazole ring. |
| Piperidine C2 & C6 | ~45 - 55 | These carbons are adjacent to the protonated nitrogen. |
| Piperidine C4 & C5 | ~20 - 30 | These carbons are in a more aliphatic environment. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C-N bonds. The spectrum of piperidine hydrochloride shows a broad absorption in the 2700-2400 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in amine salts. [3][4] Table 3: Predicted IR Absorption Bands (in cm⁻¹)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (imidazole) | 3200 - 3400 | Medium, broad |
| N⁺-H stretch (piperidine) | 2400 - 2700 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=N stretch (imidazole) | 1580 - 1650 | Medium |
| C-N stretch | 1100 - 1300 | Medium |
Experimental Protocol for IR Spectroscopy (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can readily analyze polar and ionic compounds. The predicted mass spectral data for the free base, 3-(1H-imidazol-2-yl)piperidine, shows a [M+H]⁺ ion at m/z 152.11823. [5]For the hydrochloride salt, we would expect to observe the molecular ion of the free base.
Table 4: Predicted Mass-to-Charge Ratios (m/z)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 152.118 | This represents the protonated molecule of the free base. |
| [M+Na]⁺ | 174.100 | Adduct with sodium ions, which are often present as impurities. |
Predicted Fragmentation Pattern:
The fragmentation of the [M+H]⁺ ion would likely involve the cleavage of the piperidine ring and the bond connecting the two rings. Common fragmentation pathways for piperidine derivatives involve the loss of small neutral molecules.
Figure 3: A possible fragmentation pathway for 3-(1H-imidazol-2-yl)piperidine.
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the solution directly into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Conclusion
This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. The predictions are based on fundamental spectroscopic principles and data from structurally similar compounds. While this guide serves as a valuable resource for the initial characterization and analysis of this molecule, it is imperative that these predictions are confirmed with experimentally acquired data on a pure sample. The provided protocols offer a starting point for obtaining high-quality spectroscopic data.
References
-
SpectraBase. Piperidine hydrochloride. Link
-
ChemicalBook. Piperidine hydrochloride(6091-44-7)IR1. Link
-
ResearchGate. 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Link
-
Nikolova, P. A., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(11), 3195. Link
-
PubChem. Piperidine, 1-(2-chloroethyl)-, hydrochloride. Link
-
Lázaro-Martínez, A. L., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213. Link
-
PubChem. Piperidine, hydrochloride (1:1). Link
-
NIST. Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. Link
-
Daasch, L. W. (1965). High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry, 69(9), 3196–3204. Link
-
Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Link
-
Dove Medical Press. Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. Link
-
Royal Society of Chemistry. {Supplementary Data}. Link
-
Di Santo, R., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192–3194. Link
-
PubChemLite. 3-(1h-imidazol-2-yl)piperidine (C8H13N3). Link
-
MassBank. Piperidines. Link
-
NIST. Piperidine. Link
-
Yeast Metabolome Database. Piperidine (YMDB01338). Link
-
ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... Link
-
SpectraBase. Imidazole-2-carboxaldehyde. Link
-
PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Link
-
ResearchGate. Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Link
-
United Arab Emirates University. Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Link
-
ResearchGate. New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Link
-
MDPI. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Link
Sources
- 1. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]
- 5. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for 3-(1H-imidazol-2-yl)piperidine hydrochloride in In Vitro Assays
Introduction: A Versatile Scaffold for Neuromodulatory Research
3-(1H-imidazol-2-yl)piperidine hydrochloride is a heterocyclic organic compound featuring an imidazole ring linked to a piperidine moiety.[1][2] This structural motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[2][3] The piperidine ring often enhances druggability by improving pharmacokinetic properties and metabolic stability, while the imidazole group is crucial for interacting with various biological targets.[2][4]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound in common in vitro assays. The primary targets of interest for compounds with this scaffold are the I₂-imidazoline binding sites and monoamine oxidase (MAO) enzymes, both of which are significant in neuropharmacology and the study of neurological disorders.[5][6] These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results. Proper handling and storage are paramount for maintaining its stability and integrity.
Table 1: Physicochemical and Safety Data
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₁₄ClN₃ | PubChem CID: 13281195[1] |
| Molecular Weight | 187.67 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Inferred from similar hydrochloride salts |
| Solubility | Soluble in aqueous solutions and polar organic solvents like DMSO and ethanol.[7] | Prepare stock solutions in DMSO or ethanol. Further dilutions into aqueous assay buffers should be made fresh.[7] |
| Storage | Store at -20°C, desiccated. | Based on standard practice for hydrochloride salts to ensure long-term stability.[7] |
| Handling | Handle in accordance with good industrial hygiene and safety procedures.[8] Avoid breathing dust; wear personal protective equipment.[8] | Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[8] |
Stock Solution Preparation: For most in vitro assays, a high-concentration primary stock solution (e.g., 10-40 mM) is prepared in 100% DMSO. This allows for minimal solvent concentration in the final assay volume, typically ≤0.5%, to avoid solvent-induced artifacts.
Primary Mechanisms of Action & Associated Pathways
Compounds containing the imidazol-piperidine scaffold are known to interact with I₂-imidazoline receptors and monoamine oxidases (MAOs). These interactions can modulate key neurological pathways.
1. I₂-Imidazoline Receptor Modulation: The I₂-imidazoline binding site is located on the outer mitochondrial membrane and is considered an allosteric site on monoamine oxidase.[6] Ligands that bind to I₂ sites are investigated for their potential roles in pain, neuroprotection, and psychiatric disorders.[5][6]
2. Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[9] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism exploited in treatments for depression and Parkinson's disease.[9]
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Application Protocol 1: I₂-Imidazoline Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Kᵢ) of this compound for the I₂-imidazoline receptor using a radiolabeled ligand.
Causality and Principle: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]-Idazoxan) from the I₂ receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the inhibitory constant (Kᵢ), a true measure of binding affinity.
Caption: Workflow for I₂-Imidazoline Receptor Binding Assay.
Materials and Reagents:
| Reagent | Supplier Example | Notes |
| Rabbit Kidney Homogenate | In-house prep or commercial | Source of I₂ receptors |
| [³H]-Idazoxan | PerkinElmer | Radioligand |
| Idazoxan (unlabeled) | Sigma-Aldrich | Reference compound for non-specific binding |
| Binding Buffer | See formulation below | 50 mM Tris-HCl, pH 7.4[10] |
| Glass Fiber Filters (GF/B) | Whatman | For separating bound/free ligand |
| Scintillation Cocktail | Various | For radioactivity detection |
| 96-well plates | Corning | For reaction setup |
| Cell Harvester | Brandel or equivalent | For rapid filtration |
| Liquid Scintillation Counter | Beckman or equivalent | For data acquisition |
Step-by-Step Methodology:
-
Buffer Preparation: Prepare binding buffer (50 mM Tris-HCl, pH 7.4). Keep on ice.
-
Compound Dilution: Prepare a serial dilution series of this compound (e.g., from 100 µM to 10 pM) in the binding buffer. Also, prepare a high-concentration solution of unlabeled idazoxan (e.g., 10 µM) for determining non-specific binding.
-
Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding: 50 µL Binding Buffer + 150 µL Tissue Homogenate + 50 µL [³H]-Idazoxan.
-
Non-Specific Binding (NSB): 50 µL unlabeled Idazoxan + 150 µL Tissue Homogenate + 50 µL [³H]-Idazoxan.
-
Test Compound: 50 µL of each compound dilution + 150 µL Tissue Homogenate + 50 µL [³H]-Idazoxan.
-
Expert Insight: The final concentration of the radioligand should be close to its Kᴅ value to ensure assay sensitivity.[10]
-
-
Incubation: Gently mix the plate and incubate at room temperature for 45-60 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash each filter 3-4 times with 3 mL of ice-cold binding buffer.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for several hours before counting in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Calculate the percentage of specific binding at each test compound concentration.
-
Plot percent specific binding versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Application Protocol 2: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a high-throughput adaptable, fluorometric assay to determine the IC₅₀ of this compound against MAO-A and MAO-B.
Causality and Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed deamination of a substrate like p-tyramine.[11] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a dye reagent to produce a highly fluorescent product.[11] An inhibitor will reduce the rate of H₂O₂ formation, leading to a decrease in the fluorescent signal. The assay is run in parallel for MAO-A and MAO-B to determine isoform selectivity.
Caption: Workflow for Fluorometric MAO Inhibition Assay.
Materials and Reagents:
| Reagent | Supplier Example | Notes |
| Recombinant human MAO-A | Sigma-Aldrich, BD Biosciences | |
| Recombinant human MAO-B | Sigma-Aldrich, BD Biosciences | |
| p-Tyramine | Sigma-Aldrich | MAO substrate[11] |
| Dye Reagent (e.g., Amplex Red) | Thermo Fisher Scientific | |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | |
| Clorgyline | Sigma-Aldrich | MAO-A specific inhibitor (control) |
| Selegiline or Pargyline | Sigma-Aldrich | MAO-B specific inhibitor (control)[12] |
| Assay Buffer | See formulation below | e.g., 100 mM Potassium Phosphate, pH 7.4 |
| Black 96-well plates | Corning | For fluorescence assays |
| Fluorescence plate reader | Various |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (100 mM Potassium Phosphate, pH 7.4).
-
Prepare serial dilutions of 3-(1H-imidazol-2-yl)piperidine HCl and control inhibitors (Clorgyline, Selegiline) in Assay Buffer.
-
-
Assay Setup:
-
Design the 96-well plate layout to include wells for 100% activity (enzyme, no inhibitor), blanks (no enzyme), positive controls, and the test compound dilution series for both MAO-A and MAO-B.
-
Add 45 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Add 5 µL of the corresponding test compound dilution, control inhibitor, or Assay Buffer to each well.[11]
-
-
Pre-incubation:
-
Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.[9]
-
Expert Insight: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing time-dependent or irreversible inhibitors.
-
-
Reaction Initiation:
-
During the pre-incubation, prepare a Master Reaction Mix containing Assay Buffer, p-Tyramine, HRP, and the Dye Reagent.
-
Add 50 µL of the Master Reaction Mix to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~585 nm.[11]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (Signal_inhibitor / Signal_no_inhibitor)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
-
References
- Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 1-1).
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
-
PDSP. Assay Protocol Book. Available from: [Link]
-
Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta pharmacologica Sinica, 38(6), 755–764. Available from: [Link]
-
Brea, J., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Molecules, 27(10), 3097. Available from: [Link]
-
Wikipedia. Imidazoline receptor. Available from: [Link]
-
Chessa, M. A., et al. (2002). Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity relationship models. Journal of medicinal chemistry, 45(24), 5346–5356. Available from: [Link]
-
PubChem. 3-(1h-imidazol-2-yl)piperidine. Available from: [Link]
-
Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6529. Available from: [Link]
-
Ali, T. E. S., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future medicinal chemistry. Available from: [Link]
-
Cichero, E., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & medicinal chemistry letters, 26(13), 3121–3125. Available from: [Link]
-
Kathmann, M., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 367(1), 69–76. Available from: [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. Available from: [Link]
-
Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. Available from: [Link]
-
Ilieva, S., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1573. Available from: [Link]
-
S. P, S., & al, et. (2012). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Journal of Chemical and Pharmaceutical Research, 4, 2038-2043. Available from: [Link]
-
Jain, A., et al. (2023). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as pancreatic lipase inhibitors. European review for medical and pharmacological sciences, 27(19), 9474–9484. Available from: [Link]
Sources
- 1. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride|CAS 1209997-87-4 [benchchem.com]
- 4. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Application Notes & Protocols: Leveraging 3-(1H-imidazol-2-yl)piperidine Hydrochloride as a High-Value Fragment for Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for therapeutic development.[1] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD utilizes a more focused approach, screening small, low-molecular-weight compounds, or "fragments".[1][2] These fragments, while typically binding with low affinity, do so with high ligand efficiency, making them ideal building blocks for optimization into potent and selective drug candidates.[1] This guide provides a detailed exploration of 3-(1H-imidazol-2-yl)piperidine hydrochloride, a fragment of significant interest due to its combination of a three-dimensional piperidine scaffold and the versatile hydrogen-bonding capabilities of the imidazole ring. We present its physicochemical properties, detailed protocols for its application in biophysical screening cascades, and strategic insights into its elaboration from a validated hit into a lead compound.
The Fragment: A Structural and Physicochemical Analysis
The selection of fragments is a critical first step in any FBDD campaign. An ideal fragment should possess properties that adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3.[3] this compound is an exemplary fragment that fulfills these criteria while offering unique structural advantages for subsequent chemistry.
Core Properties
| Property | Value | Significance in FBDD |
| Molecular Formula | C₈H₁₄ClN₃ | |
| Molecular Weight | 187.67 g/mol | Well within the "Rule of Three," ensuring higher probability of binding to protein hotspots.[3] |
| Structure | 3-(1H-imidazol-2-yl)piperidine | The combination of a saturated heterocycle (piperidine) and an aromatic heterocycle (imidazole) provides distinct vectors for chemical exploration.[4] |
| Form | Hydrochloride Salt | Enhances aqueous solubility, a critical requirement for most biophysical screening assays.[5] |
| Hydrogen Bond Donors | 2 (imidazole N-H, piperidine N-H) | Provides key interaction points for protein binding. |
| Hydrogen Bond Acceptors | 2 (imidazole N, piperidine N) | Offers additional hydrogen bonding capabilities. |
| 3D Character | Non-planar piperidine ring | The introduction of 3D geometry is increasingly recognized as a way to improve selectivity and physicochemical properties compared to flat, aromatic-heavy fragments.[6] |
Key Structural Features for Drug Design
-
The Piperidine Scaffold: As a six-membered nitrogenous heterocycle, the piperidine ring is a privileged structure found in numerous approved drugs.[7][8] Its non-planar, chair-like conformation provides defined three-dimensional vectors, allowing for the exploration of deeper or more complex binding pockets that may be inaccessible to flat molecules.[6][8]
-
The Imidazole Moiety: The imidazole ring is a versatile functional group. It can act as both a hydrogen bond donor and acceptor. This dual nature makes it a highly effective "warhead" for engaging with a variety of amino acid side chains in a protein's active site.
-
Defined Linkage: The direct connection between the C2 of the imidazole and the C3 of the piperidine provides a rigid and well-defined spatial relationship between the two key pharmacophoric elements. This conformational constraint is beneficial for reducing the entropic penalty upon binding.
-
Vectors for Elaboration: The piperidine nitrogen (N-H) serves as an immediate and obvious point for chemical modification ("growing" the fragment) without disturbing the core binding interactions of the imidazole-piperidine pharmacophore.
The FBDD Workflow: From Fragment to Lead
The journey from an initial fragment hit to a lead compound is a structured, multi-stage process. It begins with screening a library to find binders, validating those hits, characterizing their binding mode, and finally, using that information to guide chemical synthesis for improved potency and drug-like properties.[9]
Figure 1: A generalized workflow for Fragment-Based Drug Discovery.
Protocols for Primary Screening and Hit Identification
Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[10][11] No single technique is perfect; the choice depends on the nature of the protein target, available equipment, and throughput requirements.
Protocol: Protein-Observed NMR Screening (¹H-¹⁵N HSQC)
This is a powerful method for identifying binders and mapping their binding site on the protein simultaneously.[12][13] It relies on monitoring changes (chemical shift perturbations, or CSPs) in the protein's NMR spectrum upon addition of the fragment.
-
Principle: Each peak in a ¹H-¹⁵N HSQC spectrum corresponds to a specific amide backbone N-H group in the protein. When a fragment binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks to shift.
-
Core Requirements: Requires a soluble, stable protein target that can be isotopically labeled with ¹⁵N and gives a well-dispersed HSQC spectrum.[13]
-
Methodology:
-
Protein Preparation: Express and purify the target protein in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source. Concentrate the protein to a working concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 5-10% D₂O).
-
Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This is your reference.
-
Fragment Addition: Prepare a stock solution of this compound in the same NMR buffer. Add the fragment to the protein sample to a final concentration typically 10-100 times that of the protein (e.g., 1 mM fragment for 100 µM protein).
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Analysis: Overlay the reference and test spectra. Identify peaks that have shifted or broadened significantly. These residues are likely at or near the fragment's binding site.[12]
-
Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a high-throughput, label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[9]
-
Principle: The protein target is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in mass at the surface, which alters the refractive index and is detected as a response signal.
-
Core Requirements: A purified protein target that can be stably immobilized on a sensor chip.
-
Methodology:
-
Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate it (e.g., using EDC/NHS chemistry).
-
Protein Immobilization: Covalently couple the target protein to the chip surface via amine coupling to achieve a desired density. Block any remaining active sites.
-
Fragment Injection: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Data Acquisition: Record the sensorgram, which plots the response units (RU) over time. A binding event is characterized by an increase in RU during injection (association) followed by a decrease after the injection ends (dissociation).
-
Analysis: Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).
-
Protocol: Thermal Shift Assay (TSA / DSF)
TSA is a rapid, cost-effective method that measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[10]
-
Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature. The temperature at which 50% of the protein is unfolded is the Tm. Ligand binding stabilizes the folded state, thus increasing the Tm.
-
Core Requirements: A purified protein that shows a clear thermal unfolding transition.
-
Methodology:
-
Reaction Setup: In a 96- or 384-well PCR plate, prepare a reaction mixture containing the target protein (2-5 µM), the fluorescent dye, and buffer.
-
Fragment Addition: Add this compound to the wells at a final concentration of 100-500 µM. Include a no-fragment control (e.g., with DMSO if used for solubilization).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25 °C to 95 °C at a ramp rate of 1 °C/min.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve corresponds to the Tm. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment is considered a hit.
-
Hit Validation and Structural Characterization
A primary hit from a single technique is not sufficient. It is crucial to use a secondary, orthogonal assay to confirm the binding and eliminate false positives.[10] The ultimate goal is to obtain a high-resolution crystal structure of the fragment bound to the target, which provides the blueprint for rational drug design.[14][15]
Sources
- 1. rroij.com [rroij.com]
- 2. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 4. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 5. Buy 3-Piperidin-2-yl-1,2-oxazole;hydrochloride (EVT-2777946) | 2411287-32-4 [evitachem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Note: Characterization of 3-(1H-imidazol-2-yl)piperidine Hydrochloride as a Zinc-Binding Fragment for Metalloprotease Inhibition
Abstract & Scientific Context
3-(1H-imidazol-2-yl)piperidine hydrochloride (CAS: 90747-55-0 for free base, HCl salt varies) is a low-molecular-weight (LMW) heterocyclic compound widely utilized in Fragment-Based Drug Discovery (FBDD). While structurally related to histamine, its primary utility in enzyme inhibition stems from the imidazole moiety , which serves as a classic Zinc-Binding Group (ZBG) .
This Application Note details the protocol for evaluating this compound as a competitive inhibitor of Matrix Metalloproteinases (MMPs) , specifically MMP-13 (Collagenase 3), a key target in osteoarthritis. The piperidine ring provides a scaffold for secondary interactions within the S1' specificity pocket, while the imidazole nitrogen coordinates the catalytic Zinc ion (
Key Chemical Properties
| Property | Value | Relevance |
| Molecular Weight | ~187.67 g/mol (HCl salt) | Ideal for Fragment-Based Screening (Rule of 3 compliant). |
| pKa (Imidazole) | ~6.0 - 7.0 | Exists as a neutral species at physiological pH, enabling |
| pKa (Piperidine) | ~11.0 | Protonated at pH 7.4, improving solubility and electrostatic anchoring. |
| Binding Mode | Monodentate Coordination | Imidazole |
Mechanism of Action (MoA)
The inhibition mechanism is competitive and reversible . The unprotonated nitrogen of the imidazole ring displaces the water molecule bound to the catalytic zinc ion at the enzyme's active site. This prevents the polarization of the carbonyl group of the peptide substrate, effectively halting the hydrolysis reaction.
Visualization: Zinc-Binding Mechanism
The following diagram illustrates the coordination chemistry within the MMP active site.
Figure 1: Schematic of the competitive binding mode where the imidazole moiety coordinates the catalytic zinc, displacing the catalytic water molecule required for hydrolysis.
Experimental Protocol: Fluorometric MMP-13 Inhibition Assay
This protocol utilizes a FRET-based (Fluorescence Resonance Energy Transfer) peptide substrate. Cleavage of the substrate by MMP-13 restores fluorescence. The inhibitor prevents cleavage, resulting in low fluorescence.
A. Materials & Reagents[1][2]
-
Enzyme: Recombinant Human MMP-13 (catalytic domain).
-
Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).
-
Excitation: 325 nm | Emission: 393 nm.
-
-
Inhibitor: this compound (Store at -20°C).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl
, 0.05% Brij-35, 1 M ZnCl . -
Control Inhibitor: GM6001 (Broad-spectrum MMP inhibitor).
B. Stock Solution Preparation
-
Inhibitor Stock (100 mM): Dissolve 18.8 mg of 3-(1H-imidazol-2-yl)piperidine HCl in 1 mL of 100% DMSO. Vortex until clear.
-
Substrate Stock (10 mM): Dissolve in DMSO. Store aliquots at -80°C. Protect from light.
C. Assay Workflow (96-well Black Plate)
Step 1: Enzyme Activation Most MMPs are supplied as pro-enzymes. Activate MMP-13 using 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C prior to the assay if using pro-enzyme. Note: If using the catalytic domain, this step is skipped.
Step 2: Serial Dilution of Inhibitor
-
Prepare a 10-point dilution series of the inhibitor in Assay Buffer (range: 100
M to 0.1 nM). -
Keep DMSO concentration constant (final < 1%).
Step 3: Plate Setup
| Well Type | Component 1 (20
Step 4: Incubation & Measurement
-
Incubate Enzyme + Inhibitor for 30 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Add Substrate (Final conc. 10
M) to initiate the reaction. -
Kinetic Read: Measure fluorescence (Ex 325 / Em 393) every 60 seconds for 20 minutes using a microplate reader.
D. Data Analysis
-
Calculate the Initial Velocity (
) from the linear portion of the fluorescence vs. time curve (RFU/min). -
Normalize data:
-
Fit data to the 4-Parameter Logistic (4PL) equation to determine
.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput screening (HTS) of the inhibitor.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, perform the following checks:
-
Inner Filter Effect: Since the inhibitor contains an imidazole ring, check its absorbance at 325 nm. If it absorbs significantly, it will quench the excitation light, producing a false positive (artificial inhibition).
-
Validation: Run a control with fully cleaved substrate + inhibitor. If fluorescence decreases as inhibitor concentration increases, quenching is present.
-
-
Z'-Factor Calculation: For HTS validation, the Z' factor must be > 0.5.
(Where p = positive control, n = negative control). -
Enzyme Stability: Ensure the "Linearity Control" (Fluorescence vs. Time) remains linear (
) for the duration of the assay. If the curve plateaus early, reduce enzyme concentration.
References
-
Whitaker, M., et al. (1999). "Design and Synthesis of Peptidomimetic Matrix Metalloproteinase Inhibitors." Chemical Reviews.
-
Agrawal, A., et al. (2008). "Zinc-Binding Groups for Metalloprotease Inhibitors." ChemMedChem.
-
Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.
-
Jacobsen, J. A., et al. (2010). "To Bind Zinc or Not to Bind Zinc: An Examination of Innovative Approaches to Improved Metalloproteinase Inhibition." Biochimica et Biophysica Acta (BBA).
Protocol for dissolving 3-(1H-imidazol-2-yl)piperidine hydrochloride for experiments
Executive Summary & Chemical Profile
This guide provides a standardized protocol for the solubilization, handling, and storage of 3-(1H-imidazol-2-yl)piperidine hydrochloride .[1] Due to the presence of two basic nitrogen centers (the secondary amine of the piperidine and the imidazole ring), this compound typically exists as a dihydrochloride or monohydrochloride salt.
The critical challenge in handling this compound is not its initial dissolution, but maintaining solubility upon dilution into physiological buffers (pH 7.4), where deprotonation can lead to the formation of the less soluble free base.
Chemical Identity & Properties
| Property | Detail |
| Compound Name | This compound |
| Core Structure | Piperidine ring linked to an imidazole ring |
| Ionic Character | Cationic (Protonated at physiological pH if salt form) |
| pKa (Estimated) | Piperidine N: ~11.0 (Strong Base) Imidazole N: ~7.0 (Weak Base) |
| Hygroscopicity | High (Likely absorbs atmospheric moisture) |
| Primary Hazard | Skin/Eye Irritant (H315, H319) |
Solubility Matrix & Solvent Selection
The choice of solvent dictates the stability of your stock solution and its compatibility with downstream assays.
| Solvent | Solubility Rating | Max Conc. (Est.) | Application Context |
| Water (Milli-Q) | Excellent | >50 mM | Best for chemical synthesis or acidic mobile phases.[1] |
| DMSO | Excellent | >100 mM | Preferred for Bioassays. Cryoprotective and sterile-filterable.[1] |
| Ethanol | Moderate | ~10-20 mM | Use only if DMSO is toxic to specific cell lines.[1] |
| PBS (pH 7.4) | Good* | <10 mM | Risk of precipitation if pH drifts >8.0 or at high concentrations. |
Critical Insight: The hydrochloride salt is acidic. Dissolving high concentrations in unbuffered water will result in a pH < 4.0. Always verify pH compatibility before adding to cell culture media.
Protocol A: Preparation of High-Concentration Stock Solution (DMSO)
Objective: Create a stable 100 mM Master Stock for long-term storage. Rationale: DMSO prevents microbial growth and hydrolysis better than water.
Materials:
-
This compound (Solid)[1]
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (0.22 µm)
-
Vortex mixer[1]
-
Amber glass vials (Borosilicate)[1]
Step-by-Step Procedure:
-
Calculate & Weigh:
-
Solvent Addition:
-
Add 80% of the calculated DMSO volume to the vial.
-
Why? Adding solvent to powder minimizes "clumping" at the vial bottom.
-
-
Dissolution Mechanics:
-
Vortex vigorously for 30–60 seconds.
-
If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be optically clear (no Tyndall effect).
-
-
Volume Adjustment:
-
Add remaining DMSO to reach final target volume. Invert to mix.
-
-
Aliquot & Store:
-
Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Protocol B: Dilution into Aqueous Buffers (The "Buffer Shock" Prevention)
Objective: Dilute stock into PBS or Media without precipitation. Mechanism: When an acidic HCl salt stock is added to a neutral buffer, the local pH change is usually buffered. However, if the final concentration is high, the compound may deprotonate (reverting to the hydrophobic free base) and crash out.
Workflow Diagram (Logic Flow)
Caption: Decision tree for managing solubility during aqueous dilution. The "Intermediate Dilution" step prevents shock precipitation.
Procedure:
-
Serial Dilution: Do not jump from 100 mM (Stock) to 10 nM (Assay) in one step if using intermediate concentrations.
-
Create a 100x Working Solution in the assay buffer (e.g., 1 mM).
-
-
Mixing: Add the DMSO stock into the vortexing buffer (dropwise). Do not add buffer to the DMSO stock.
-
Validation:
-
Measure pH. If the piperidine HCl salt shifts the media pH significantly (e.g., from 7.4 to 6.8), the assay results may be artifacts of pH, not the drug.
-
Correction: If pH drops, adjust carefully with dilute NaOH, but ensure it does not exceed pH 8.0, or the free base will precipitate.
-
Troubleshooting & Self-Validating Checks
| Observation | Root Cause | Corrective Action |
| Cloudiness upon water addition | Formation of free base (pH > pKa of imidazole).[1] | Acidify slightly with 0.1 M HCl or switch to PBS with lower pH (7.2). |
| Yellowing of DMSO stock | Oxidation of the imidazole ring or impurities. | Discard. Prepare fresh stock under inert gas (Nitrogen/Argon) if possible. |
| Crystals at -20°C | DMSO freezing or saturation. | Thaw completely at 37°C and vortex before opening. DMSO freezes at 19°C. |
References & Authority
-
PubChem. Compound Summary: Piperidine hydrochloride derivatives.[2] National Library of Medicine. Available at: [Link][1]
(Note: Specific solubility data for "3-(1H-imidazol-2-yl)piperidine" is extrapolated from the known physicochemical properties of the piperidine-imidazole class, as exact experimental values for this specific isomer are proprietary or not indexed in public repositories.)
Sources
LC-MS/MS method for 3-(1H-imidazol-2-yl)piperidine hydrochloride detection
An Application Note and Protocol for the Quantitative Analysis of 3-(1H-imidazol-2-yl)piperidine hydrochloride in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. Given the polar and basic nature of the analyte, conventional reversed-phase chromatography presents significant retention challenges. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach has been developed, ensuring adequate retention and separation from endogenous plasma components. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. The method is designed for high-throughput analysis in regulated bioanalytical environments, supporting pharmacokinetic and pharmacodynamic studies in drug development.
Introduction
3-(1H-imidazol-2-yl)piperidine is a heterocyclic organic compound featuring both a piperidine and an imidazole moiety. Compounds with such structures are of significant interest in medicinal chemistry for their potential pharmacological activities. Accurate quantification in biological matrices is essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.
The primary challenge in the bioanalysis of 3-(1H-imidazol-2-yl)piperidine is its high polarity. Polar compounds are poorly retained on traditional reversed-phase (RP) HPLC columns, which can lead to elution near the solvent front, resulting in significant matrix effects and poor sensitivity.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating such polar compounds.[2][3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent, facilitating the retention of hydrophilic analytes.[3][4]
This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of 3-(1H-imidazol-2-yl)piperidine, tailored for researchers and scientists in drug development.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source / Comment |
| Chemical Structure | 3-(1H-imidazol-2-yl)piperidine | |
| Molecular Formula | C₈H₁₃N₃ | PubChem CID: 13281195[5] |
| Molecular Weight (Free Base) | 151.21 g/mol | Calculated from molecular formula. |
| Molecular Weight (HCl Salt) | 187.67 g/mol | Calculated (151.21 + 36.46). |
| Predicted [M+H]⁺ (m/z) | 152.1182 | PubChem CID: 13281195[5] |
| Predicted Polarity | High | The presence of two nitrogen-containing heterocyclic rings (imidazole and piperidine) confers high polarity and hydrophilicity. |
| Predicted pKa | Basic | The piperidine and imidazole rings contain basic nitrogen atoms, making the compound basic and readily protonated in acidic conditions. |
| Solubility | High in aqueous media | The hydrochloride salt form enhances solubility in polar solvents like water.[6] |
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): 3-(1H-imidazol-2-yl)piperidine-d4 (Stable Isotope Labeled) or a suitable structural analog.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of handling high pressures and delivering precise gradients (e.g., Shimadzu Nexera, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495).
Sample Preparation Protocol
The selected protein precipitation method is fast, simple, and effective at removing the majority of plasma proteins while being compatible with the HILIC mobile phase.[1][7]
Rationale: For polar analytes, liquid-liquid extraction (LLE) is often inefficient due to the analyte's poor partitioning into non-polar organic solvents. Solid-phase extraction (SPE) is a viable but more time-consuming alternative.[1] Protein precipitation with acetonitrile not only removes proteins but also creates a supernatant with a high organic content, which is ideal for direct injection onto a HILIC column.
Step-by-Step Protocol:
-
Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples and QCs to thaw completely at room temperature. Vortex for 10 seconds to ensure homogeneity.
-
Pipette 50 µL of plasma (blank, standard, QC, or unknown) into the corresponding labeled tube.
-
Add 200 µL of the internal standard (IS) working solution (e.g., 50 ng/mL in acetonitrile) to each tube. The IS is added early to compensate for variability throughout the entire process, including extraction and injection.[8][9]
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Seal the plate or vials and place them in the autosampler for analysis.
Diagram of Sample Preparation Workflow:
Caption: Workflow for protein precipitation of plasma samples.
LC-MS/MS Conditions
Rationale for HILIC Chromatography: HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high percentage of organic solvent.[2] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like 3-(1H-imidazol-2-yl)piperidine can partition, leading to effective retention.[4] Ammonium formate is used as a buffer to control pH and improve peak shape, while formic acid aids in the protonation of the analyte for enhanced ESI+ response.
Table 1: Chromatographic Conditions
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Table 2: Gradient Elution Profile
| Time (min) | %A | %B |
| 0.0 | 5 | 95 |
| 0.5 | 5 | 95 |
| 2.5 | 40 | 60 |
| 2.6 | 5 | 95 |
| 5.0 | 5 | 95 |
Rationale for Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is chosen due to the basic nature of the analyte, which is readily protonated to form the [M+H]⁺ precursor ion. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10]
Table 3: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions Note: Product ions and collision energies are predictive and require empirical optimization on the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Quantifier) | 152.1 | e.g., 95.1 | 100 | Optimize (e.g., 20) |
| Analyte (Qualifier) | 152.1 | e.g., 68.1 | 100 | Optimize (e.g., 25) |
| IS (Analyte-d4) | 156.1 | e.g., 99.1 | 100 | Optimize (e.g., 20) |
Method Validation and Trustworthiness
To ensure the reliability and reproducibility of the data, the method must be validated according to regulatory guidelines (e.g., FDA, EMA). An internal standard is crucial for correcting analytical variability.[11][12] A stable isotope-labeled (SIL) internal standard, such as the deuterated version of the analyte, is the gold standard because it has nearly identical chemical and physical properties to the analyte, ensuring it closely tracks the analyte during sample preparation and ionization.[9][13]
Key validation parameters include:
-
Linearity and Range: Typically assessed with a calibration curve of 8-10 non-zero standards.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Evaluated at a minimum of four QC levels (LLOQ, Low, Medium, High).
-
Selectivity and Specificity: Assessed by analyzing blank matrix from multiple sources.
-
Matrix Effect: The influence of co-eluting endogenous components on analyte ionization.
-
Stability: Analyte stability in the biological matrix under various storage and handling conditions.
Data Analysis and System Workflow
The concentration of the analyte in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against the calibration curve.
Diagram of LC-MS/MS Analysis Workflow:
Caption: Overview of the analytical instrumentation workflow.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and high-throughput solution for the quantification of 3-(1H-imidazol-2-yl)piperidine in human plasma. The use of HILIC effectively addresses the challenges associated with retaining a highly polar analyte, while a simple protein precipitation protocol allows for rapid sample processing. This method is well-suited for regulated bioanalytical laboratories supporting drug development programs.
References
-
BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]
-
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters. [Link]
-
Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]
-
An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (2025). International Journal of Pharmaceutical Sciences. [Link]
-
Sample preparation In Bioanalysis: A Review. (2016). International Journal of Scientific & Technology Research. [Link]
-
Drouin, N., Rudaz, S., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 16-20. [Link]
-
Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (2022). Chromatography Today. [Link]
-
HILIC Explained: What It Is & How It Works. (2016). Phenomenex. [Link]
-
What Is LC-MS, LC-MS Analysis and LC-MS/MS. (2024). Technology Networks. [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Spectroscopy Online. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
LC-MS metabolomics of polar compounds. (2012). Journal of Chromatography B, 898, 17-23. [Link]
-
LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
-
3-(1h-imidazol-2-yl)piperidine (C8H13N3). PubChemLite. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 6. Buy 3-Piperidin-2-yl-1,2-oxazole;hydrochloride (EVT-2777946) | 2411287-32-4 [evitachem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. nebiolab.com [nebiolab.com]
- 13. resolvemass.ca [resolvemass.ca]
Application Note: 3-(1H-imidazol-2-yl)piperidine Hydrochloride in High-Throughput Screening
The following is a detailed Application Note and Protocol guide for 3-(1H-imidazol-2-yl)piperidine hydrochloride , designed for use in high-throughput screening (HTS) and fragment-based drug discovery (FBDD).
Executive Summary & Compound Profile
This compound is a low-molecular-weight, bidentate heterocyclic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a piperidine ring linked at the C3 position to the C2 position of an imidazole ring.
This compound serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. It is particularly prominent in the screening for Histamine H3/H4 receptor antagonists and metalloenzyme inhibitors . Its physicochemical profile (high water solubility as a hydrochloride salt, distinct pKa values) makes it an ideal starting point for hit-to-lead optimization, yet it presents specific challenges in HTS regarding pH sensitivity and assay interference.
Physicochemical Profile (HTS Relevance)
| Property | Value / Characteristic | Impact on HTS |
| Molecular Weight | ~187.67 Da (HCl salt) | Ideal for FBDD (Rule of 3 compliant). |
| Solubility | High (Water/DMSO) | Low risk of precipitation in microplates. |
| pKa (Piperidine) | ~11.0 (Basic) | Positively charged at physiological pH (7.4). |
| pKa (Imidazole) | ~7.0 (Amphoteric) | Protonation state fluctuates near neutral pH; buffer selection is critical. |
| Key Risk | Metal Coordination | The imidazole moiety can coordinate with Zn²⁺, Fe²⁺, or Ni²⁺ (His-tags), causing false positives. |
Scientific Rationale: Target Class Suitability
A. GPCRs (Histamine Receptors)
The piperidine-imidazole motif mimics the endogenous ligand histamine . While 4-(imidazol-4-yl)piperidine (Immepip) is a classic H3 agonist, the 3-(imidazol-2-yl) isomer introduces steric constraints that often shift activity toward antagonism or inverse agonism . It is frequently included in GPCR-focused libraries to probe the orthosteric binding site of aminergic GPCRs.
B. Metalloenzymes
The imidazole nitrogen (N3) is an effective donor for coordinating metal ions in enzyme active sites (e.g., Heme-oxygenases, Matrix Metalloproteinases). In HTS, this compound often hits as a competitive inhibitor for metal-dependent targets.
Experimental Protocol: HTRF® cAMP Functional Assay (Histamine H3)
This protocol details the screening of this compound against the Histamine H3 Receptor (Gi/o-coupled) using Homogeneous Time-Resolved Fluorescence (HTRF).
Objective
To determine if the compound acts as an antagonist by reversing the decrease in cAMP levels induced by an H3 agonist (e.g., (R)-α-methylhistamine).
Materials
-
Compound: this compound (10 mM stock in DMSO).
-
Cell Line: CHO-K1 stably expressing human H3 receptor.
-
Agonist: (R)-(-)-α-methylhistamine (RAMH).
-
Stimulator: Forskolin (to elevate basal cAMP).
-
Detection: HTRF cAMP Gs Dynamic Kit (Cisbio/PerkinElmer).
-
Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.5 mM IBMX (PDE inhibitor).
Workflow Diagram (Graphviz)
Figure 1: HTRF cAMP Antagonist Screening Workflow.
Step-by-Step Methodology
-
Compound Preparation (Acoustic Dispensing):
-
Thaw the 10 mM DMSO stock of 3-(1H-imidazol-2-yl)piperidine HCl.
-
Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of compound into a 384-well low-volume white plate.
-
Note: Final assay concentration is typically screened at 10 µM for fragments.
-
-
Cell Preparation:
-
Harvest CHO-H3 cells and resuspend in Assay Buffer (HBSS + HEPES + IBMX).
-
Adjust density to 400,000 cells/mL.
-
Dispense 5 µL of cell suspension (2,000 cells) into the assay plate containing the compound.
-
Incubate: 15 minutes at Room Temperature (RT). This allows the potential antagonist to bind the receptor.
-
-
Agonist Stimulation:
-
Prepare a 2X mix of Agonist (RAMH at EC80 concentration) + Forskolin (10 µM final).
-
Dispense 5 µL of the Agonist/Forskolin mix into the wells.
-
Incubate: 30 minutes at RT.
-
Mechanism:[1][2][3] Forskolin increases cAMP. RAMH activates H3 (Gi), inhibiting cAMP. If the test compound blocks H3, cAMP levels remain high (Forskolin effect dominates).
-
-
Detection (HTRF):
-
Add 5 µL of cAMP-d2 (acceptor) in Lysis Buffer.
-
Add 5 µL of Anti-cAMP-Cryptate (donor) in Lysis Buffer.
-
Incubate: 1 hour at RT in the dark.
-
-
Data Acquisition:
-
Read on an HTRF-compatible plate reader (e.g., EnVision).
-
Excitation: 320 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).
-
Data Analysis & Quality Control
Calculation
Calculate the HTRF Ratio:
Interpretation
-
Low Ratio: High cAMP (Uninhibited Forskolin)
Hit (Antagonist) . -
High Ratio: Low cAMP (Gi activation active)
Inactive compound.
False Positive Triage (Crucial for Imidazoles)
The imidazole ring can cause specific artifacts. If a "Hit" is observed, validate with:
-
His-Tag Interference Check: If using purified protein (not cells), ensure the compound isn't stripping the Nickel from the capture beads.
-
Metal Dependency: Test the compound in the presence of excess Zn²⁺. If activity disappears, the compound may be acting as a metal chelator rather than a receptor ligand.
Mechanistic Pathway
Understanding the signaling context is vital for interpreting HTS data.
Figure 2: Mechanism of Action. The compound antagonizes the H3 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby maintaining intracellular cAMP levels.
References
-
Gemkow, M. J., et al. "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 2009. Link
-
Berlin, M., et al. "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[4] Bioorganic & Medicinal Chemistry Letters, 2006.[4][5] Link
-
PubChem Compound Summary. "3-(1H-imidazol-2-yl)piperidine." National Center for Biotechnology Information. Link
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link
-
Cisbio Bioassays. "HTRF cAMP Gs Dynamic Kit Protocol." Revvity. Link
Sources
- 1. Buy 3-Piperidin-2-yl-1,2-oxazole;hydrochloride (EVT-2777946) | 2411287-32-4 [evitachem.com]
- 2. 51746-86-2|3-(1H-Imidazol-3-ium-4-yl)piperidin-1-ium dichloride|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(1H-imidazol-2-yl)piperidine hydrochloride as a chemical probe
As a Senior Application Scientist, it is imperative to begin with a candid assessment of the current scientific landscape for any given chemical tool. Our extensive review of established chemical biology databases and the peer-reviewed literature indicates that 3-(1H-imidazol-2-yl)piperidine hydrochloride is a novel entity that is not yet characterized as a validated chemical probe for a specific biological target.
This presents a unique opportunity. Rather than a simple application note for a well-known tool, this guide is structured as a strategic roadmap for the scientific community. It outlines the rigorous, multi-step process required to evaluate and validate a new compound like this compound, transforming it from a mere molecule into a powerful chemical probe. This document will, therefore, serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel chemical entity.
Part 1: Initial Assessment and Target Hypothesis Generation
The journey of a chemical probe begins with a deep analysis of its structure to form educated hypotheses about its potential biological targets. The structure of 3-(1H-imidazol-2-yl)piperidine contains two key pharmacophores: an imidazole ring and a piperidine scaffold.
-
Imidazole Ring: This moiety is a well-known zinc-binding group and a common feature in inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases (MMPs). It is also a key component of many ligands for histamine receptors and other G-protein coupled receptors (GPCRs).
-
Piperidine Scaffold: A privileged structure in medicinal chemistry, the piperidine ring is found in numerous central nervous system (CNS) active agents, suggesting potential interactions with neurotransmitter receptors or transporters.
Based on these structural alerts, a primary hypothesis could be that this compound targets a class of metalloenzymes or GPCRs. The hydrochloride salt form suggests good aqueous solubility, which is a favorable property for a chemical probe.
Part 2: Foundational In Vitro Characterization
Before delving into complex biological systems, the compound's fundamental properties must be established.
Table 1: Physicochemical and In Vitro Properties Assessment
| Parameter | Experimental Method | Purpose |
| Purity | HPLC-MS, ¹H NMR | To confirm the identity and purity (>95%) of the compound batch. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the maximum soluble concentration in aqueous buffers and DMSO. |
| Stability | HPLC-MS analysis over time in buffer | To assess the compound's stability in assay conditions. |
| LogD | PAMPA or shake-flask method | To predict membrane permeability and potential for cell-based activity. |
| Cytotoxicity | MTT, CellTiter-Glo®, or similar assays | To determine the concentration range for cell-based assays that is not confounded by cell death. |
Part 3: Target Engagement and Selectivity Profiling
The cornerstone of chemical probe validation is demonstrating direct, specific binding to a biological target.
Protocol 1: Broad Target Screening (Identifying Potential Interactions)
A broad screening campaign is the most efficient first step to identify potential protein targets.
Methodology: A fee-for-service screen, such as the Eurofins SafetyScreen44™ or a similar panel, is recommended. These panels test the compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, transporters, and enzymes.
Data Interpretation:
-
Primary "Hits": Any target showing >50% inhibition or binding displacement should be considered a potential target.
-
Next Steps: Primary hits must be validated through dose-response experiments to determine potency (e.g., IC₅₀ or Kᵢ).
Protocol 2: Biophysical Validation of Target Engagement (Thermal Shift Assay)
For any putative protein target identified, direct physical binding must be confirmed. The thermal shift assay (TSA) is a rapid and cost-effective method.
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tₘ) can be monitored using a fluorescent dye that binds to unfolded proteins.
Step-by-Step Protocol:
-
Reagents:
-
Purified recombinant target protein (e.g., 2 µM final concentration).
-
SYPRO™ Orange dye (5X final concentration).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
This compound (serial dilution from 100 µM to 1 nM).
-
-
Procedure:
-
In a 96-well qPCR plate, add 20 µL of the protein/dye mixture to each well.
-
Add 1 µL of the compound dilution or vehicle (DMSO) to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Run the experiment on a qPCR instrument with a thermal ramp from 25 °C to 95 °C, acquiring fluorescence data at each 0.5 °C increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the midpoint of the transition.
-
A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the compound provides strong evidence of direct binding.
-
Diagram: Workflow for Initial In Vitro Characterization
Caption: Workflow for the initial in vitro characterization of a novel chemical probe.
Part 4: Cellular Target Engagement and Mechanism of Action
Demonstrating that a probe can engage its target in a cellular context is a critical validation step.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is the cellular counterpart to the in vitro thermal shift assay and is the gold standard for confirming target engagement in intact cells.
Principle: Ligand binding also stabilizes a protein within the cell. When cells are heated, the unbound, unstable proteins denature and aggregate, while the ligand-bound fraction remains soluble.
Step-by-Step Protocol:
-
Cell Culture: Grow cells expressing the targ
Application Note & Protocols: Derivatization of 3-(1H-imidazol-2-yl)piperidine Hydrochloride for Structure-Activity Relationship (SAR) Studies
Introduction
The 3-(1H-imidazol-2-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of biologically active agents.[1][2][3] Its prevalence in drug discovery is attributed to the unique combination of the piperidine ring, a common motif in pharmaceuticals that imparts favorable physicochemical properties, and the imidazole ring, a versatile heterocycle capable of engaging in various biological interactions.[4][5] Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds by systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic profiles. This document provides a detailed guide for the strategic derivatization of 3-(1H-imidazol-2-yl)piperidine hydrochloride, focusing on methodologies to explore the chemical space around this scaffold effectively.
The derivatization strategy for this scaffold primarily targets two key reactive sites: the secondary amine of the piperidine ring and the nitrogen atoms of the imidazole ring. Modifications at these positions allow for the introduction of a diverse array of functional groups, which can probe interactions with biological targets and modulate properties such as lipophilicity and metabolic stability.[6]
Strategic Derivatization Workflow
A systematic approach to SAR studies on this scaffold involves a multi-pronged derivatization strategy. The following diagram illustrates the key decision points and synthetic pathways for generating a library of analogs.
Caption: Strategic workflow for the derivatization of 3-(1H-imidazol-2-yl)piperidine.
Part 1: Derivatization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a primary site for modification due to its nucleophilicity. Common derivatization strategies include reductive amination, N-acylation, and N-alkylation.
Protocol 1.1: Reductive Amination of the Piperidine Nitrogen
Reductive amination is a highly efficient method for introducing a wide variety of substituents onto the piperidine nitrogen.[7] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion.[7]
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, to free base the starting material)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add TEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free base.
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.[7]
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.[7]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[7]
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[7]
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 1.2: N-Acylation of the Piperidine Nitrogen
N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational rigidity of the molecule. This reaction is typically performed using acyl chlorides or anhydrides in the presence of a base.[8][9]
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 eq)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
TEA or DIPEA (2.2 eq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Suspend this compound (1.0 eq) and TEA (2.2 eq) in anhydrous DCM at 0 °C (ice bath).
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography or recrystallization.
Part 2: Derivatization of the Imidazole Ring
The imidazole ring offers opportunities for derivatization, primarily at the N1 position. N-alkylation is a common strategy to introduce substituents that can explore additional binding pockets or modulate the electronic properties of the imidazole ring.[6]
Protocol 2.1: N1-Alkylation of the Imidazole Ring
N-alkylation of the imidazole moiety can be achieved using an alkyl halide in the presence of a base.[6] The choice of base and solvent is crucial for achieving good yields and regioselectivity.[6] For substrates with an unprotected piperidine nitrogen, selective N1-alkylation of the imidazole can be challenging. In such cases, prior protection of the piperidine nitrogen (e.g., as a Boc-carbamate) is recommended.
Materials:
-
N-protected-3-(1H-imidazol-2-yl)piperidine (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)[6]
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)[6]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure (using NaH in DMF):
-
To a solution of N-protected-3-(1H-imidazol-2-yl)piperidine (1.0 eq) in anhydrous DMF at 0 °C, carefully add NaH (1.1 eq) portion-wise.[6]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[6]
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.[6]
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2.2: N-Arylation of the Imidazole Ring via Suzuki-Miyaura Coupling
For the introduction of aryl or heteroaryl moieties, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are powerful tools.[10][11] This requires prior functionalization of the imidazole ring with a halide (e.g., iodine or bromine), which is beyond the scope of direct derivatization of the parent scaffold but represents a key advanced strategy. A general representation is provided for context.
Caption: General scheme for Suzuki-Miyaura cross-coupling on a functionalized imidazole ring.
Characterization of Derivatives
All synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts and coupling constants consistent with the proposed structure. Appearance of new signals corresponding to the introduced substituents. |
| Mass Spectrometry (MS) | Determination of molecular weight. | Observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of the derivative.[12] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity (typically >95%). |
For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess.[13]
Illustrative SAR Data Table
The following table provides a hypothetical example of how data from an SAR study could be presented. Biological activity is often expressed as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki).
| Compound ID | R (Piperidine-N) | R' (Imidazole-N1) | Target IC₅₀ (nM) |
| Parent | H | H | 580 |
| A-1 | -CH₂-Ph | H | 150 |
| A-2 | -C(O)-Ph | H | 320 |
| A-3 | -SO₂-Ph | H | 210 |
| B-1 | -CH₂-Ph | -CH₃ | 85 |
| B-2 | -CH₂-Ph | -CH₂-Ph | 120 |
This structured approach to derivatization and data analysis allows researchers to systematically probe the SAR of the 3-(1H-imidazol-2-yl)piperidine scaffold, leading to the identification of optimized drug candidates.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
- PMC. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines.
- (2014, June 26). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS.
- MDPI. (2023, February 15). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.
- SJSU ScholarWorks. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions.
- PubMed. (2016, July 1). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors.
- PubChemLite. (n.d.). 3-(1h-imidazol-2-yl)piperidine (C8H13N3).
- ResearchGate. (n.d.). Piperidine-appended imidazolium ionic liquid as task-specific basic-IL for Suzuki and Heck reactions and for tandem Wittig-Suzuki, Wittig-Heck, Horner-Emmons-Suzuki, and Horner-Emmons-Heck protocols | Request PDF.
- PMC. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.
- Google Patents. (n.d.). N1 site alkylation method for imidazole compounds.
- ResearchGate. (n.d.). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode | Request PDF.
- MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
- Benchchem. (n.d.). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
- ThaiJO. (2024, October 17). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues | CURRENT APPLIED SCIENCE AND TECHNOLOGY.
- PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies.
- Hermann, T. (2006, December 12). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.
- PMC. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Semantic Scholar. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PMC - NIH. (2012, September 24). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
- PMC. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- CONICET. (2016, January 7). Piperidine-appended imidazolium ionic liquids as task-specific catalysts: computational study, synthesis, and multinuclear NMR.
- ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.
- ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- (2008, April 17). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs.
- (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents.
- (2022, October 14). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
- (2021, September 6). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition.
- Google Patents. (n.d.). Preparation of n-acylimidazoles.
- (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
- Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
Sources
- 1. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. "Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling " by Daniel Parker [scholarworks.sjsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(1H-Imidazol-2-yl)piperidine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(1H-imidazol-2-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this multi-step synthesis. We will address common challenges, answer frequently asked questions, and provide detailed protocols grounded in established chemical principles.
Section 1: Reaction Pathway Overview
The synthesis of this compound is typically approached as a three-stage process. It begins with the formation of a 2-imidazoline ring, which is an intermediate that is subsequently dehydrogenated to the aromatic imidazole. The final step involves the formation of the stable hydrochloride salt.
-
Stage 1: Cyclocondensation. A protected 3-cyanopiperidine derivative reacts with ethylenediamine or a surrogate. This reaction, often catalyzed, forms the 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine intermediate. This step is a variation of the well-established synthesis of 2-imidazolines from nitriles.[1][2]
-
Stage 2: Dehydrogenation (Aromatization). The imidazoline intermediate is oxidized to form the aromatic imidazole ring. This is a critical step that requires a suitable dehydrogenating agent or catalyst, such as palladium, platinum, or nickel-based catalysts.[1][3]
-
Stage 3: Salt Formation & Deprotection. The basic imidazole product is treated with hydrochloric acid to form the desired hydrochloride salt. If a protecting group (e.g., Boc) is used on the piperidine nitrogen, this step often serves the dual purpose of deprotection and salt formation.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of 3-(1H-imidazol-2-yl)piperidine HCl.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding reagent selection, reaction conditions, and general procedures.
Q1: What are the critical considerations for starting materials, specifically the 3-cyanopiperidine precursor?
A: The choice and quality of the 3-cyanopiperidine starting material are paramount.
-
N-Protection: It is highly advisable to use an N-protected 3-cyanopiperidine, such as the N-Boc (tert-Butyloxycarbonyl) or N-Cbz (Benzyloxycarbonyl) derivative. The unprotected piperidine nitrogen is basic and can interfere with the cyclocondensation reaction by reacting with catalysts or undergoing side reactions. The protecting group can be removed during the final acidification step.
-
Purity: Ensure the nitrile starting material is pure and, most importantly, anhydrous. Water can hydrolyze the nitrile or the reaction intermediates, especially under acidic or basic conditions, leading to amide byproducts and reduced yields.[4]
Q2: Which catalysts are most effective for the cyclocondensation of the nitrile with ethylenediamine?
A: While the reaction can proceed thermally, catalysis significantly improves reaction rates and yields. Several catalytic systems are reported for imidazoline synthesis from nitriles:
-
Sulfur-Based Catalysts: Elemental sulfur, hydrogen sulfide (H₂S), or reagents that generate H₂S in situ, like thioacetamide, are effective.[5][6] The proposed mechanism involves H₂S acting as the true catalyst.[5] These reactions may require a pressure tube to contain the H₂S gas.
-
Organocatalysts: N-acetylcysteine has been reported as an effective metal-free organocatalyst for this transformation, offering good to excellent yields under milder conditions (e.g., 60 °C in methanol).[7][8]
-
Lewis Acids: Lewis acids can activate the nitrile group towards nucleophilic attack, but their use can be complicated by potential side reactions.
For lab-scale synthesis, thioacetamide or N-acetylcysteine are often preferred for their efficiency and more manageable reaction conditions compared to handling H₂S directly.
Q3: What are the best practices for the dehydrogenation of the imidazoline intermediate?
A: The aromatization of the imidazoline ring is a key oxidation step.
-
Catalytic Dehydrogenation: The most common and effective method is catalytic dehydrogenation using a heterogeneous catalyst. Palladium on carbon (Pd/C, 5-10 mol%) is the standard choice. Other catalysts like Raney Nickel or Platinum can also be used.[1][3]
-
Solvent and Temperature: High-boiling, inert solvents such as xylene, decalin, or diphenylether are typically used to achieve the high temperatures (140-200 °C) required for dehydrogenation.
-
Hydrogen Acceptor: The reaction can be run thermally, evolving H₂ gas, or with a hydrogen acceptor to lower the required temperature.
-
Monitoring: The reaction should be monitored by TLC or LC-MS for the disappearance of the imidazoline intermediate. Over-dehydrogenation or side reactions are generally minimal with these catalysts.
Q4: How should I monitor the progress of the synthesis?
A: Each stage should be monitored using appropriate analytical techniques:
-
Stage 1 (Cyclocondensation): Monitor the disappearance of the nitrile starting material using Infrared (IR) spectroscopy (disappearance of the C≡N stretch around 2250 cm⁻¹) and Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stage 2 (Dehydrogenation): Primarily monitor by TLC or LC-MS. The imidazole product is typically more UV-active and will have a different retention factor (Rf) than the imidazoline intermediate.
-
Stage 3 (Salt Formation): Monitor the pH to ensure complete protonation. Successful salt formation is usually confirmed by the precipitation of a solid from a non-polar solvent and subsequent characterization (NMR, melting point).
Q5: What is the standard procedure for converting the final product to its hydrochloride salt?
A: After the dehydrogenation is complete and the catalyst has been filtered off, the freebase product is dissolved in a suitable solvent.
-
Solvent Choice: Anhydrous solvents like diethyl ether, isopropanol, or ethyl acetate are ideal.
-
Acidification: A solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the freebase at 0 °C. Alternatively, anhydrous HCl gas can be bubbled through the solution.
-
Precipitation: The hydrochloride salt is typically much less soluble than the freebase and will precipitate out of the solution as a solid.
-
Isolation: The solid is collected by filtration, washed with a small amount of cold anhydrous solvent (e.g., diethyl ether), and dried under vacuum.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Q1: Issue: My cyclocondensation reaction has a very low yield or did not proceed. What are the likely causes?
A: This is a common issue often traced back to reagents and conditions.
-
Cause 1: Presence of Water. Moisture can hydrolyze the nitrile to an amide, which is unreactive under these conditions. It can also affect the activity of certain catalysts.
-
Solution: Ensure all reagents (3-cyanopiperidine, ethylenediamine) and the solvent are thoroughly dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Inactive Catalyst. The catalyst may be old or may have been deactivated.
-
Solution: If using a sulfur-based catalyst, ensure it is of good quality. If using H₂S generated in situ, ensure the precursor (e.g., thioacetamide) is fresh. Consider switching to a different catalytic system, such as N-acetylcysteine.[8]
-
-
Cause 3: Insufficient Temperature/Time. The reaction may be kinetically slow.
-
Solution: Gradually increase the reaction temperature while monitoring for decomposition. Extend the reaction time, checking for progress every few hours by TLC or LC-MS.
-
-
Cause 4: Stoichiometry. An incorrect ratio of reactants can lead to poor conversion or side reactions.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of ethylenediamine to drive the reaction to completion. A large excess can sometimes complicate purification.[5]
-
Q2: Issue: The dehydrogenation step is stalling, and I have a mixture of the imidazoline and imidazole products.
A: Incomplete conversion during aromatization points to issues with the catalyst or reaction conditions.
-
Cause 1: Catalyst Deactivation. The palladium catalyst may be poisoned or simply not active enough. This can happen if impurities from the previous step were carried over.
-
Solution: Filter the crude imidazoline through a short plug of silica gel before the dehydrogenation step. Always use fresh, high-quality Pd/C catalyst. If the reaction stalls, carefully add a fresh portion of the catalyst.
-
-
Cause 2: Insufficient Temperature. Dehydrogenation often requires significant thermal energy.
-
Solution: Ensure your reaction is reaching the target temperature (typically >150 °C). If your solvent's boiling point is too low, switch to a higher-boiling solvent like decalin.
-
-
Cause 3: Product Inhibition/Equilibrium. In a closed system, the buildup of hydrogen gas can slow or stop the reaction.
-
Solution: Ensure the reaction is conducted in a system that allows for the slow escape of hydrogen gas (e.g., a reflux condenser open to a bubbler) or use a hydrogen acceptor.
-
Q3: Issue: My final product is an oil or a sticky solid that is difficult to handle and purify.
A: Purity and the physical state of the final salt are closely linked.
-
Cause 1: Impurities. Residual solvents, unreacted starting materials, or side products can prevent crystallization, resulting in an oil.
-
Solution 1 - Purification of Freebase: Before forming the hydrochloride salt, purify the crude imidazole freebase. Column chromatography on silica gel (using a mobile phase like Dichloromethane/Methanol with a small amount of ammonia) is highly effective.
-
Solution 2 - Trituration: Dissolve the oily product in a minimal amount of a good solvent (e.g., methanol) and then add a large volume of a non-polar anti-solvent (e.g., cold diethyl ether or hexane) while stirring vigorously. This can often force the pure salt to precipitate.
-
-
Cause 2: Incorrect Stoichiometry of HCl. The presence of excess or insufficient HCl can affect the salt's physical properties. The product can exist as a mono- or di-hydrochloride salt.
-
Solution: Add the HCl solution slowly and monitor the precipitation. After filtration, wash the solid thoroughly with an anhydrous non-polar solvent like ether to remove any excess HCl.
-
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol A: Synthesis of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 3-cyanopiperidine-1-carboxylate (1.0 eq), N-acetylcysteine (1.5 eq), and anhydrous methanol (5 mL per mmol of nitrile).[8]
-
Reagents: Add ethylenediamine (1.5 eq) to the mixture.
-
Reaction: Place the flask under an argon atmosphere and heat the mixture to 60 °C in an oil bath.
-
Monitoring: Stir the reaction for 24 hours, monitoring the disappearance of the nitrile starting material by TLC (e.g., 10% Methanol in Dichloromethane) and IR spectroscopy.
-
Work-up: After cooling to room temperature, evaporate the methanol under reduced pressure. Take up the residual viscous oil in dichloromethane and wash with an aqueous NaOH solution (1 M). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step or purified by column chromatography.
Protocol B: Dehydrogenation to tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate
-
Setup: In a round-bottom flask suitable for high temperatures, dissolve the crude imidazoline intermediate from Protocol A (1.0 eq) in p-xylene (10 mL per mmol).
-
Catalyst: Add 10% Palladium on Carbon (Pd/C, 10 mol% by weight).
-
Reaction: Heat the suspension to reflux (approx. 138-140 °C) under an argon atmosphere.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude imidazole product.
Protocol C: Formation of this compound
-
Setup: Dissolve the crude product from Protocol B in a minimal amount of anhydrous isopropanol.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
Precipitation: A white solid should precipitate. Continue adding the HCl solution until no further precipitation is observed (check pH with moist litmus paper to ensure it is acidic).
-
Isolation: Stir the slurry at 0 °C for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the white solid under high vacuum to afford the final product, this compound. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 5: Data Summary Table
The following table summarizes typical reaction conditions for the key transformations.
| Parameter | Stage 1: Cyclocondensation | Stage 2: Dehydrogenation |
| Key Reactants | N-Boc-3-cyanopiperidine, Ethylenediamine | N-Boc-3-(imidazoline-2-yl)piperidine |
| Catalyst | N-Acetylcysteine[8] | 10% Palladium on Carbon[1] |
| Solvent | Methanol | p-Xylene or Decalin |
| Temperature | 60 °C | 140-180 °C (Reflux) |
| Time | 12-24 hours | 12-24 hours |
| Key Byproducts | Amide from nitrile hydrolysis | None typical, potential for ring opening at extreme temperatures |
References
-
Chinese Chemical Society. (n.d.). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. CCS Chemistry. Retrieved from [Link]
-
Sun, M., et al. (2008). Mild and Efficient One-Pot Synthesis of 2-Imidazolines from Nitriles Using Sodium Hydrosulfide as Catalyst. Synthetic Communications, 38(18), 3146-3153. Retrieved from [Link]
-
Larraufie, M., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry. Retrieved from [Link]
- Dash, P. et al. (n.d.). Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines.
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Larraufie, M., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Publications. Retrieved from [Link]
-
Schäfer, C., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1604-1609. Retrieved from [Link]
-
Sun, M., et al. (2008). Mild and Efficient One-Pot Synthesis of 2-Imidazolines from Nitriles Using Sodium Hydrosulfide as Catalyst. Taylor & Francis Online. Retrieved from [Link]
-
De Kimpe, N., et al. (1991). Novel synthesis of imidazolines and imidazoles by Michael addition to allenic or acetylenic nitriles. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles.
-
Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of imidazoles.
Sources
- 1. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. EP0378910A1 - Method for the preparation of imidazoles - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(1H-imidazol-2-yl)piperidine Hydrochloride
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yield, in the synthesis of 3-(1H-imidazol-2-yl)piperidine hydrochloride. The formation of the 2-substituted imidazole ring via condensation pathways is a robust but nuanced process. Achieving high yields requires careful control over reaction parameters, reagent quality, and purification strategies. This document provides in-depth, question-and-answer-based troubleshooting advice grounded in established chemical principles to help you diagnose and resolve common issues in your synthesis.
Core Reaction Pathway Overview
The synthesis of 3-(1H-imidazol-2-yl)piperidine typically involves the condensation of a piperidine-3-carboxaldehyde derivative (often with a protected piperidine nitrogen, such as a Boc group) with a source of ammonia and a 1,2-dicarbonyl compound, such as glyoxal. This route is a variation of the well-established Debus-Radziszewski imidazole synthesis.[1][2][3] The final step involves the deprotection of the piperidine nitrogen (if applicable) and salt formation with hydrochloric acid.
Caption: Plausible synthetic pathway for 3-(1H-imidazol-2-yl)piperidine HCl.
Troubleshooting Guide & FAQs
This section addresses the most common issues leading to low yield in a direct, question-and-answer format.
Question 1: My reaction has stalled, or the conversion of my starting aldehyde is very low. What are the most likely causes?
Low conversion is a frequent issue that typically points to problems with reagents or reaction conditions. A systematic approach is the most effective way to troubleshoot this problem.[4]
Answer:
-
Purity of Reagents: The aldehyde starting material is highly susceptible to oxidation (to the corresponding carboxylic acid) or polymerization upon storage. Use freshly prepared or recently purified aldehyde. Furthermore, impurities in solvents or other reagents can inhibit the reaction.[4] Always use solvents of appropriate purity and ensure they are dry if the reaction conditions demand it.[4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[4] The Debus-Radziszewski reaction and related condensations often require heating to reflux to proceed at a reasonable rate.[2][5] However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. We recommend running small-scale trial reactions to determine the optimal temperature and duration.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to track the consumption of starting material and the formation of the product.[4]
-
Atmospheric Moisture: Many organic reactions are sensitive to moisture.[4] While this specific condensation is often run in protic solvents like acetic or formic acid, ensuring your reagents (especially the aldehyde) have not been compromised by atmospheric moisture is good practice. If using anhydrous conditions, employ proper inert atmosphere techniques with nitrogen or argon.[4]
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates, resulting in lower yields.[4] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low: Slow or no reaction. Too high: Decomposition, side products. | Optimize in the range of 80-120°C. Monitor by TLC/LC-MS. |
| Reaction Time | Too short: Incomplete conversion. Too long: Product degradation. | Track reaction progress to identify the point of maximum product formation. |
| Reagent Purity | Aldehyde oxidized/polymerized. Solvent contains impurities. | Use freshly purified aldehyde. Use high-purity, dry solvents. |
| Atmosphere | Moisture contamination of sensitive reagents. | Handle starting materials under an inert atmosphere (N₂ or Ar). |
Question 2: My TLC/LC-MS analysis shows the formation of multiple significant byproducts. What are these impurities and how can I prevent them?
The formation of multiple byproducts is a clear indicator that reaction conditions are favoring undesired pathways. The primary culprits are often related to the high reactivity of the aldehyde and potential intermediates.
Answer:
The complex nature of multicomponent reactions like the Debus-Radziszewski synthesis means several side reactions can occur.[1]
-
Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation (an aldol-type reaction), especially under basic or acidic conditions at elevated temperatures. This leads to polymeric materials and reduces the amount of aldehyde available for the main reaction.
-
Solution: Control the rate of addition of the aldehyde to the reaction mixture or maintain a slight excess of the other components (diamine/ammonia source) to ensure the aldehyde reacts preferentially in the desired pathway.
-
-
Incomplete Cyclization: The initial condensation of the aldehyde, dicarbonyl, and ammonia forms an intermediate. If this intermediate does not efficiently cyclize and dehydrate to form the aromatic imidazole ring, it may be observed as a major impurity or degrade into other products.
-
Solution: Ensure the reaction temperature is sufficient and that an appropriate acid catalyst (like glacial acetic acid) is present to facilitate the final dehydration step.[2]
-
-
Formation of Imidazoline: Incomplete oxidation of the intermediate can lead to the formation of an imidazoline ring instead of the fully aromatic imidazole.
-
Solution: While the Debus-Radziszewski reaction is typically self-oxidizing (one molecule of the dicarbonyl is reduced), sometimes an oxidizing agent is required. However, for this specific synthesis, ensuring sufficient reaction time and temperature is usually enough to drive the aromatization.
-
Caption: Potential reaction pathways leading to desired product vs. side products.
Question 3: My reaction appears successful, but I lose most of the product during the aqueous workup and purification. Why is this happening?
This is a very common and frustrating issue. The problem almost always lies in the physicochemical properties of the final product, particularly its hydrochloride salt.
Answer:
The this compound is a polar, water-soluble salt. Standard workup procedures designed for nonpolar organic compounds will lead to significant product loss.
-
Aqueous Workup Losses: After quenching the reaction, your product exists as a salt dissolved in the aqueous phase. Attempting to extract it with a standard organic solvent like ethyl acetate or dichloromethane will be highly inefficient.[6]
-
Solution 1 (Base Extraction): Neutralize the reaction mixture with a base (e.g., NaHCO₃ or NaOH) to a pH > 10. This deprotonates the piperidine and imidazole nitrogens, converting the salt into its free-base form. The free base is significantly more soluble in organic solvents. Extract multiple times with a suitable solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol).
-
Solution 2 (Solvent Evaporation): If the reaction solvent is volatile (e.g., ethanol), it can be removed under reduced pressure. The remaining residue can then be partitioned between an aqueous base and an organic solvent.[1]
-
-
Purification Challenges:
-
Chromatography: The free base is polar and may streak on silica gel. It is recommended to pre-treat the silica with triethylamine or use a basic alumina column. However, the most effective method is often to avoid column chromatography altogether if possible.
-
Crystallization/Precipitation: The most reliable purification method is often crystallization. After extracting the free base into an organic solvent, dry the organic layer thoroughly (e.g., over anhydrous Na₂SO₄). Filter, and then add a solution of HCl in an anhydrous solvent (e.g., HCl in ether or isopropanol). The hydrochloride salt should precipitate out of the solution. This process simultaneously forms the salt and purifies the product. The resulting solid can be collected by filtration and washed with a cold, nonpolar solvent like ether or acetone.
-
Protocol: Optimized Workup and Purification for Water-Soluble Amine Hydrochlorides
-
Reaction Quench & Solvent Removal: After confirming reaction completion via TLC/LC-MS, cool the reaction mixture to room temperature. If the solvent is volatile (e.g., acetic acid, ethanol), remove it under reduced pressure using a rotary evaporator.
-
Basification: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is >10 (confirm with pH paper). This ensures the product is in its free-base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or a chloroform/isopropanol mixture (9:1 v/v). Perform at least 3-5 extractions to ensure complete recovery of the product from the aqueous phase.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Let it stand for at least 20-30 minutes to ensure all water is removed.
-
Filtration & Concentration: Filter the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure to obtain the crude free base, typically as an oil or amorphous solid.
-
Salt Formation & Precipitation: Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol, methanol, or THF). While stirring, slowly add a calculated amount (1.0-1.1 equivalents) of a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).
-
Isolation: The hydrochloride salt should precipitate as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a cold, nonpolar solvent (e.g., diethyl ether or acetone) to remove any soluble, non-basic impurities. Dry the final product under high vacuum.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- BenchChem. (2025).
- Author Unknown. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing.
- Wolkenberg, S. E., et al. (2004).
- Author Unknown. (Year N/A). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.
- Wolkenberg, S. E., et al. (2004).
- Author Unknown. (2023).
- Author Unknown. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor.
- Author Unknown. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
Technical Support Center: 3-(1H-imidazol-2-yl)piperidine hydrochloride
Welcome to the technical support guide for 3-(1H-imidazol-2-yl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification and handling of this compound. The protocols and explanations herein are based on established chemical principles to ensure technical accuracy and reliable outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Q1: My compound streaks badly on a standard silica gel TLC plate, making it impossible to assess purity or develop a column chromatography method. What's happening and how can I fix it?
Analysis of the Issue: this compound is a polar, basic compound. The free amine groups (both on the piperidine and imidazole rings) can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, often irreversible, binding leads to significant tailing or "streaking" on the TLC plate, where the compound does not move as a compact spot.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[1]
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or a 7N solution of ammonia in methanol to your eluent system. For example, a common eluent system for such polar compounds is Dichloromethane (DCM) / Methanol. You would modify it to DCM / Methanol / TEA (e.g., 88:10:2).
-
Causality: The basic modifier competitively binds to the acidic silanol groups, preventing your compound from strongly adsorbing and allowing it to travel up the plate with a much-improved spot shape.[1]
-
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different adsorbent for your chromatography.
-
Alumina: Neutral or basic alumina TLC plates and column packing are excellent alternatives to silica for purifying basic compounds.[1]
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography can be very effective. You would use a polar mobile phase (like water/acetonitrile or water/methanol) and the compound's retention would be based on hydrophobic interactions rather than polar ones.[1]
-
Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?
Analysis of the Issue: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the temperature required for crystal nucleation. This is common with impurities that act as a "eutectic mixture," depressing the melting point of the solid, or when the solution is cooled too rapidly.
Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.
-
Protocol: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Once at room temperature, you can then proceed with slower cooling in a refrigerator before moving to a freezer.
-
-
Adjust Solvent System: The solvent may be too good at dissolving the compound.
-
Protocol: Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) to the hot solution until it just starts to become cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and proceed with slow cooling. Common solvent/anti-solvent pairs for polar salts include Methanol/Acetone or Ethanol/Ethyl Acetate.
-
-
Induce Crystallization: If the solution remains supersaturated, you may need to encourage nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.
-
Q3: After column chromatography, my yield is very low. I suspect the compound is stuck on the column. How can I recover it?
Analysis of the Issue: As a highly polar hydrochloride salt, your compound can bind very strongly to a silica gel column, especially if the mobile phase is not polar enough to elute it effectively.[2]
Solutions:
-
Increase Mobile Phase Polarity Drastically: Your compound requires a highly polar eluent.
-
Gradient Elution: If you started with a less polar system (e.g., 95:5 DCM:Methanol), you need to progressively increase the polarity. A common gradient for such compounds would be to start with 1-5% Methanol in DCM and gradually increase the Methanol concentration to 10%, 15%, or even 20%.[2]
-
Strong "Kick-Off" Solvent: To wash the column at the end, use a very strong solvent system like 80:18:2 DCM / Methanol / Ammonium Hydroxide. This highly polar and basic mixture will displace even strongly bound amines from the silica.
-
-
Check Compound Stability on Silica: It's possible your compound is degrading on the acidic silica gel.
-
TLC Stability Test: Spot your crude material on a silica TLC plate. Let it sit in the open air for 30-60 minutes. Then, elute the plate as usual. If you see new spots or significant streaking that wasn't there initially, it's a sign of degradation. In this case, you must switch to a different stationary phase like neutral alumina or use reversed-phase chromatography.[1]
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the general workflow for purification and a decision tree for troubleshooting common issues.
Caption: General purification workflow for the compound.
Caption: Decision tree for troubleshooting purification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store the purified this compound? As a hydrochloride salt, the compound is generally more stable than its free-base form. However, it can be hygroscopic (absorb moisture from the air). Store the solid in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (like under nitrogen or argon), and away from light and heat to prevent degradation.
Q2: What analytical techniques are best for assessing the final purity? A combination of methods is ideal for a comprehensive purity assessment.[3][4]
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase method using a C18 column with a mobile phase of water/acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically effective.[1][3]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The absence of unexpected peaks is a strong indicator of high purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your compound and can help identify the mass of unknown impurities.[3]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point range.
Q3: Can I convert the hydrochloride salt back to the free base? If so, how? Yes, the free base can be generated by neutralizing the hydrochloride salt.
-
Protocol: Dissolve the hydrochloride salt in water or methanol. Add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a slight excess of a tertiary amine like triethylamine, until the pH is basic (pH > 9). The free base will typically be less water-soluble and can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The organic layer is then dried over an anhydrous salt (like Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes you have approximately 1 gram of crude material. Adjust solvent volumes accordingly for different scales.
-
Solvent Selection: Place a small amount of crude material in a test tube. Add methanol dropwise while heating gently until the solid dissolves. Then, add acetone (the anti-solvent) dropwise until the solution becomes persistently cloudy. This confirms that a methanol/acetone system is suitable.
-
Dissolution: Place the crude solid (1.0 g) in a 50 mL Erlenmeyer flask. Add a stir bar.
-
Heating: Place the flask on a hot plate and add the minimum amount of hot methanol required to fully dissolve the solid. Start with ~5-10 mL and add more in small portions only if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any soluble impurities remaining on the surface.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop an optimal solvent system using TLC. A good system will give your desired compound an Rf value of approximately 0.2-0.3. A typical system is DCM/Methanol/Triethylamine (90:8:2) .
-
Column Packing:
-
Use a glass column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude compound in a minimal amount of the eluent (or just DCM/Methanol) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude compound in a volatile solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for compounds with limited solubility in the eluent.[1]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. Use TLC to monitor the fractions for your product.
-
If the compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., increase the methanol percentage from 8% to 12%).[5]
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified compound.
Data Summary
| Parameter | Expected Result for Pure Compound | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity | ≥98% | HPLC |
| ¹H NMR | Spectrum consistent with structure | NMR Spectroscopy |
| Molecular Weight | Consistent with C₈H₁₄ClN₃ (M+H)⁺ at m/z 152.12 (free base) | LC-MS |
| Melting Point | Sharp, defined range | Melting Point Apparatus |
References
-
Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. National Institutes of Health. Available at: [Link]
- Method for preparing medetomidine and its salts. Google Patents.
-
Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. PubMed. Available at: [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. Available at: [Link]
-
CAS 38385-95-4 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Impurity. Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. ResearchGate. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
- A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. AAPS PharmSciTech. Available at: [Link]
Sources
Technical Support Center: 3-(1H-imidazol-2-yl)piperidine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for experiments involving 3-(1H-imidazol-2-yl)piperidine hydrochloride. As a compound with both a piperidine and an imidazole ring, its stability can be influenced by various factors, leading to potential degradation. This guide is designed to help you anticipate and address common challenges, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a molecule containing both piperidine and imidazole rings?
A1: Molecules with piperidine and imidazole moieties are susceptible to degradation through several mechanisms, primarily targeting these two heterocyclic rings.
-
Piperidine Ring Degradation: The piperidine ring can undergo oxidation and ring cleavage. Oxidation can be initiated by atmospheric oxygen, trace metals, or oxidizing agents, potentially forming N-oxides or leading to the opening of the ring. Studies on similar piperidine-containing structures have shown that degradation can proceed via H-abstraction from both C-H and N-H bonds, leading to the formation of imines (like 2,3,4,5-tetrahydropyridine) or, in some cases, ring-opening to form species like 5-aminovaleric acid, which can be further oxidized to glutaric acid.
-
Imidazole Ring Degradation: The imidazole ring is also prone to oxidation and hydrolysis. Oxidative degradation can be initiated by agents like hydrogen peroxide or even by base-mediated autoxidation. This can lead to the formation of various oxidized derivatives. The imidazole ring can also be sensitive to photodegradation when in solution. Furthermore, under certain conditions, the imidazole ring can undergo hydrolytic cleavage.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?
A3: The appearance of unexpected peaks in your chromatogram is often an indication of degradation or the presence of impurities. Given the structure of this compound, these extra peaks could correspond to:
-
Oxidation Products: Of either the piperidine or imidazole ring.
-
Hydrolysis Products: Resulting from the cleavage of the imidazole ring.
-
Photodegradation Products: If the sample was exposed to light.
-
Adducts: Formation of adducts with components of your mobile phase or formulation excipients.
To identify these unknown peaks, it is recommended to perform a forced degradation study and compare the resulting chromatograms with your sample.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation, or stress testing, is a critical step in identifying potential degradation products and establishing the stability-indicating nature of your analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at detectable levels.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. After incubation, cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a specified time.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat it in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light for a specified duration.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or LC-MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.
Data Summary: Expected Degradation Profile
The following table summarizes the expected degradation behavior of this compound under various stress conditions.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | Moderate | Hydrolysis of the imidazole ring. |
| Base Hydrolysis | Significant | Base-mediated autoxidation of the imidazole ring, potential hydrolysis. |
| Oxidation (H₂O₂) | Significant | Oxidation of both piperidine and imidazole rings. |
| Thermal | Low to Moderate | General decomposition. |
| Photolysis | Moderate | Photodegradation of the imidazole ring in solution. |
Visualizing Degradation Pathways
The following diagrams illustrate potential degradation pathways for the piperidine and imidazole rings based on known chemistry of these heterocycles.
Piperidine Ring Degradation
Caption: Potential oxidative degradation pathways of the piperidine ring.
Imidazole Ring Degradation
Caption: Potential degradation pathways of the imidazole ring.
Analytical Methodologies
A robust analytical method is essential for separating the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is the recommended technique.
Recommended HPLC-MS Method Parameters
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection:
-
DAD: To monitor the absorbance at a specific wavelength and to check for peak purity.
-
MS: To obtain mass information for the parent compound and any degradation products, which is crucial for their identification.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
References
- Combourieu, B., et al. (2000).
Technical Support Center: Preventing Racemization in 3-(1H-imidazol-2-yl)piperidine Synthesis
Topic: Stereochemical Integrity of 3-(1H-imidazol-2-yl)piperidine Ticket ID: RAC-3-PIP-IMG-001 Status: Resolved / Guide Available Audience: Medicinal Chemists, Process Chemists[1]
Core Directive: The "Alpha-Proton" Challenge
The synthesis of (S)- or (R)-3-(1H-imidazol-2-yl)piperidine presents a specific stereochemical pitfall: the acidity of the C3-proton (alpha-proton).[1] This proton is activated by two adjacent electron-withdrawing groups:[1]
-
The imidazole ring (an electron sink, especially if protonated).
-
The piperidine nitrogen (if protected with carbamates like Boc/Cbz).
The Golden Rule:
"Racemization via base-catalyzed enolization is significantly faster when the piperidine nitrogen is unsubstituted."
Research indicates that strong inorganic bases induce racemization primarily in the unprotected secondary amine. N-protection (e.g., N-Boc, N-Cbz) sterically and electronically stabilizes the conformation, significantly widening the safety window for base-mediated steps [1].[1]
Strategic Route Selection (Prevention by Design)
Before starting, verify your route against this decision matrix to minimize risk.
Synthesis Decision Tree
Caption: Strategic workflow prioritizing N-protection and mild oxidation to preserve C3 chirality.
Critical Process Parameters (The "Control" Phase)
Q1: Which bases are safe to use during cyclization?
A: Avoid strong inorganic bases (NaOH, NaH, KOtBu) if the piperidine nitrogen is deprotected.
-
Safe: Organic amine bases (TEA, DIPEA, DBU) are generally safe for N-protected intermediates.[1]
-
Unsafe: Hydroxide bases in protic solvents at high temperatures (
C) promote rapid enolization.
Q2: Can I use acid-catalyzed dehydration for ring closure?
A: Proceed with extreme caution.
-
Risk: Refluxing in acetic acid (AcOH) or using polyphosphoric acid (PPA) at
C is a common cause of racemization. The acid protonates the imidazole/amide, increasing the acidity of the alpha-proton. -
Solution: Use mild chemical dehydration agents at lower temperatures (
C to C), such as Burgess reagent or POCl /Pyridine (controlled).[1]
Q3: My ee% drops after N-Boc deprotection. Why?
A: The deprotection step itself (e.g., TFA/DCM or HCl/Dioxane) is usually safe kinetically, but the subsequent workup is the danger zone.
-
The Trap: Neutralizing the acidic deprotection mixture with strong base (NaOH) generates the free amine in a high-pH environment, triggering racemization.
-
The Fix: Use ion-exchange resins (weakly basic) or quench into a buffered solution (NaHCO
) at C. Isolate as the salt (HCl or TFA salt) immediately rather than the free base.
Experimental Protocol: Low-Racemization Route
Objective: Synthesis of (S)-tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate.
Step 1: Amide Formation[1]
-
Reagents: (S)-N-Boc-nipecotic acid (1.0 eq), EDC
HCl (1.2 eq), HOBt (1.2 eq), Ethylenediamine (1.1 eq), DIPEA (2.0 eq).[1] -
Solvent: DCM or DMF (
C to RT). -
Checkpoint: This step is stereochemically safe. Ensure complete consumption of acid to avoid purification issues later.
Step 2: Cyclization to Imidazoline
-
Reagents: Triphenylphosphine (PPh
, 2.0 eq), Iodine (I , 2.0 eq), TEA (4.0 eq).[1] -
Condition: DCM,
C RT. -
Mechanism: I
/PPh activates the amide oxygen for elimination without requiring high heat or strong acid [2]. -
Result: Formation of the 4,5-dihydroimidazole (imidazoline) intermediate.
Step 3: Oxidation to Imidazole
-
Reagents: MnO
(10 eq) or Swern conditions. -
Condition: Chloroform/DCM reflux (mild heat) or
C (Swern). -
Why: Direct dehydrogenation avoids the harsh temperatures required for catalytic dehydrogenation (Pd/C,
C), which guarantees racemization.
Analytical Controls (Chiral HPLC)
You cannot prevent what you cannot measure. Use these conditions to verify enantiomeric excess (ee).
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Polar Organic) |
| Column | Chiralpak AD-H or Chiralpak IA | Chiralpak IC |
| Mobile Phase | n-Hexane : IPA (90:[1]10) | Acetonitrile : Methanol (95:[1]5) |
| Modifier | 0.1% Diethylamine (DEA) | 0.1% Triethylamine (TEA) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV @ 220-230 nm | UV @ 220-230 nm |
| Notes | DEA is crucial to suppress peak tailing of the basic piperidine [3].[1] | Better for polar salts. |
Troubleshooting Analytics:
-
Broad Peaks? Increase amine modifier concentration to 0.2%.
-
No Separation? Try derivatizing the piperidine nitrogen with tosyl chloride (TsCl) or benzoyl chloride (BzCl) pre-column. The added pi-pi interactions often improve chiral recognition [4].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Racemization observed after Step 2 (Cyclization). | Reaction temperature too high ( | Switch to I |
| Racemization observed after Deprotection. | Workup pH was too high ( | Quench into saturated NaHCO |
| Low Yield in Oxidation (Step 3). | Incomplete oxidation of imidazoline. | Ensure MnO |
| Product is an oil/gum. | Rotamers of N-Boc group. | This is normal. Run NMR at elevated temp ( |
References
-
Vertex AI Search. (2008). On the racemization of chiral imidazolines. National Institutes of Health (NIH). Link
-
Organic Chemistry Portal. (2017). I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. Link
-
BenchChem. (2025).[2] Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Link
-
Babu, C. V. R., et al. (2014).[3] Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC. Chirality. Link
-
Core.ac.uk. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines. Link
Sources
3-(1H-imidazol-2-yl)piperidine hydrochloride stability in different solvents
Technical Support Center: 3-(1H-imidazol-2-yl)piperidine hydrochloride
A Guide to Solvent Stability and Experimental Best Practices
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related questions encountered during experimentation. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific rationale behind them, ensuring robust and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound in its solid state?
As a hydrochloride salt, this compound is expected to be a crystalline solid that is relatively stable under standard laboratory conditions.[1] To ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] The primary risks to the solid-state compound are prolonged exposure to high humidity and light.
Q2: I need to prepare a stock solution. Which solvents are recommended for short-term and long-term stability?
The choice of solvent is critical and depends on the intended duration of storage and downstream application. The molecule contains a basic piperidine nitrogen and an imidazole ring, making its stability pH-dependent.
| Solvent Type | Recommended Solvents | Suitability & Rationale |
| Aqueous Buffers | pH 4-6 Buffers (e.g., Acetate, Phosphate) | Short-Term (Working Solutions): Recommended. The hydrochloride salt form suggests good solubility and stability in mildly acidic aqueous solutions. This pH range helps prevent the deprotonation and potential autoxidation of the basic nitrogen atoms. |
| Water (Deionized) | Short-Term (Freshly Prepared): Acceptable. The pH of a solution in unbuffered water will be mildly acidic due to the hydrochloride salt. However, it is more susceptible to pH shifts. | |
| pH > 7 Buffers (e.g., Phosphate, Borate) | Not Recommended for Storage: The imidazole and piperidine moieties are susceptible to base-mediated autoxidation.[3][4] Basic conditions can neutralize the stabilizing hydrochloride salt, leading to the free base which may be less stable. | |
| Organic Solvents | Methanol, Ethanol | Short-Term to Medium-Term: Good. These protic solvents are generally suitable for dissolving the compound. Some imidazoles have shown limited solubility in methanol at room temperature, which can be an advantage for purification by filtration.[5] |
| DMSO, DMF | Short-Term to Medium-Term (with caution): Generally good for achieving high concentration stocks. However, DMSO can be hygroscopic and may contain water, and both solvents can pose challenges for removal. Long-term storage in DMSO is often discouraged. | |
| Acetonitrile | Short-Term: Good. Often used as a mobile phase component in HPLC analysis. | |
| Aprotic/Nonpolar (e.g., Hexane, Toluene) | Poor Solubility Expected: The hydrochloride salt form makes it highly polar and unlikely to dissolve in nonpolar solvents. |
Q3: My solution of the compound has turned a pale yellow after a few days on the benchtop. What could be the cause?
The appearance of a yellow tint is a common indicator of degradation. This is often due to oxidation or photodegradation. Both the piperidine and imidazole rings have known vulnerabilities:
-
Oxidation: The piperidine ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized products.[6] Similarly, the imidazole moiety is known to undergo autoxidation, especially in solution.[3]
-
Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV light, leading to the formation of colored degradants.[3][4] Storing solutions in amber vials or protecting them from light is a critical preventative measure.[6]
To investigate, we recommend performing a comparative analysis (e.g., via HPLC) of your colored solution against a freshly prepared, protected sample.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Workflow for Troubleshooting Unexpected Results
Caption: General troubleshooting workflow for stability issues.
Q4: I am observing a loss of the parent compound peak area in my HPLC analysis over a short period. What is happening?
A rapid decrease in the main peak suggests significant instability under your current analytical or storage conditions.
-
Plausible Cause 1: pH-Related Degradation. If you are using an unbuffered or basic mobile phase/solvent, you may be accelerating degradation. The piperidine and imidazole moieties are more stable as protonated salts.
-
Troubleshooting Action:
-
Ensure your solvent or mobile phase is slightly acidic (pH 4-6).
-
Analyze samples as quickly as possible after preparation.
-
If using an aqueous solution, prepare it fresh for each experiment.
-
-
Plausible Cause 2: Adsorption to Surfaces. Highly basic compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
-
Troubleshooting Action:
-
Consider using polypropylene vials or silanized glass inserts.
-
Include a small percentage of a competing amine (like triethylamine) in your mobile phase if compatible with your detection method (e.g., not suitable for MS).
-
Q5: My mass spectrometry results show a peak at [M+16]+. What does this indicate?
A mass increase of 16 Da is a classic sign of oxidation—the addition of an oxygen atom.
-
Plausible Cause: Oxidation. This could be happening either on the piperidine ring nitrogen to form an N-oxide or on the imidazole ring.[3][6] This is often accelerated by exposure to air (autoxidation), trace metal catalysts, or oxidizing agents.
-
Troubleshooting Action:
-
Prevention: Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon.
-
Confirmation: Intentionally stress a sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂) as described in the Forced Degradation Protocol (Section 3). If the [M+16]+ peak increases significantly, this confirms the compound's susceptibility to oxidation.
-
Section 3: Protocols for Stability Assessment
To properly characterize the stability of this compound, a forced degradation study is essential. This process intentionally exposes the drug to harsh conditions to identify likely degradation products and establish a "stability-indicating" analytical method.[7][8]
Protocol 1: Forced Degradation (Stress Testing)
This protocol aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.
-
Control Sample: Dilute an aliquot of the stock solution with the 50:50 methanol:water solvent to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed control.
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add an equal volume of 0.2 M HCl (to achieve a final acid concentration of 0.1 M). Heat at 60°C. Withdraw time points at 2, 4, and 8 hours.
-
Basic Hydrolysis: Add an equal volume of 0.2 M NaOH. Heat at 60°C. Withdraw time points at 1, 2, and 4 hours. Note: Base-mediated degradation is often faster.[3]
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw time points at 4, 8, and 24 hours.
-
Thermal Degradation: Dilute with an equal volume of the 50:50 solvent. Heat at 60°C, protected from light. Withdraw time points at 24 and 48 hours.
-
Photolytic Degradation: Expose the solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Quenching and Preparation:
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, after the desired time point.
-
Dilute all stressed samples to the same final concentration as the control (0.1 mg/mL) using the 50:50 solvent.
-
-
Analysis: Analyze all samples (control and stressed) by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[9]
Methodology:
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (pH ~3-4). The acidic modifier is crucial for good peak shape for the basic analyte.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a shallow gradient to ensure separation of the main peak from any early-eluting, polar degradants.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
-
Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210-400 nm). This helps in assessing peak purity and identifying degradants that may have different UV maxima. Couple with a Mass Spectrometer (MS) for identification of degradant masses.
-
Method Validation: Once the stressed samples are analyzed, the method must be validated for its stability-indicating properties.
-
Specificity: Inject all stressed samples. The method is specific if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2).
-
Peak Purity Analysis: Use the PDA detector software to assess the purity of the main analyte peak in the presence of its degradants. The purity angle should be less than the purity threshold.
-
Section 4: Potential Degradation Pathways
Based on the known chemistry of the piperidine and imidazole heterocycles, we can predict several potential degradation pathways for 3-(1H-imidazol-2-yl)piperidine.
Caption: Potential degradation pathways for the core structure.
-
Oxidative Degradation: This is a highly probable pathway.[6]
-
N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic and chemical degradation route.
-
Imidazole Oxidation: The electron-rich imidazole ring is susceptible to oxidation, potentially forming hydroperoxides or other oxidized species.[3]
-
-
Photodegradation: The imidazole moiety is a known chromophore that can absorb UV light, leading to a variety of complex reactions including rearrangements and cleavage.[4]
-
Thermal Degradation: At elevated temperatures, cleavage of the C-N bonds within the piperidine ring can occur, leading to ring-opening and the formation of smaller, more volatile molecules.[6][10]
Understanding these potential pathways is crucial for interpreting data from forced degradation studies and for developing formulations that protect the molecule from its specific vulnerabilities.
References
- Biosynce. (2025, July 29). Under what conditions does piperidine decompose? Biosynce Blog.
- Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.).
- Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Jian, P., et al. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology.
- ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.
- Journal of Heterocyclic Chemistry. (2019).
- Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- MDPI. (2021). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions.
- Journal of Drug Delivery and Therapeutics. (2018).
- Park, K. (n.d.). Assay and Stability Testing. Kinam Park.
- Emery Pharma. (n.d.). Pharmaceutical Stability Testing.
- BenchChem. (n.d.). 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.
- Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- PubChem. (n.d.). 3-(1h-imidazol-2-yl)piperidine.
- Molecules. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
- ResearchGate. (n.d.). Solvation of Piperidine in Nonaqueous Solvents.
- MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.
- Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review.
- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.
- International Journal of Engineering Science and Computing. (n.d.). An overview on Common Organic Solvents and their Toxicity.
- BLDpharm. (n.d.). 3-(1H-Imidazol-3-ium-4-yl)piperidin-1-ium dichloride.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine [mdpi.com]
- 6. biosynce.com [biosynce.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. jddtonline.info [jddtonline.info]
- 9. kinampark.com [kinampark.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell-Based Assays with 3-(1H-imidazol-2-yl)piperidine hydrochloride
Welcome to the technical support center for the utilization of 3-(1H-imidazol-2-yl)piperidine hydrochloride in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice. Given that this compound is a specific research compound, this document synthesizes foundational principles of cell-based assay optimization with insights into its structural components—an imidazole ring and a piperidine moiety—to ensure you can develop a robust and reliable experimental framework.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, preparation, and initial use of this compound.
Compound Handling and Preparation
Q1: How should I properly store and handle this compound?
A1: Like many hydrochloride salts of small molecules, this compound is likely a crystalline powder that is hygroscopic, meaning it can absorb moisture from the air. For long-term stability, it is recommended to store the compound in a tightly sealed container, preferably in a desiccator, at a low temperature (e.g., -20°C). For short-term use, storage at 4°C is generally acceptable. Always allow the container to equilibrate to room temperature before opening to minimize moisture condensation.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: The hydrochloride salt form of a compound generally enhances its solubility in aqueous solutions.[1][2] Therefore, sterile, nuclease-free water should be the first choice for creating a high-concentration stock solution. If solubility in water is limited, you may consider using dimethyl sulfoxide (DMSO). However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells. A common practice is to prepare a high-concentration stock in DMSO (e.g., 10-50 mM) and then dilute it in your cell culture medium to a final DMSO concentration of less than 0.5% (v/v) to minimize cytotoxic effects.
Q3: How can I determine the stability of this compound in my cell culture medium?
A3: The stability of a small molecule in a complex solution like cell culture medium can be influenced by factors such as pH, temperature, and the presence of enzymes.[3] To assess stability, you can incubate the compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24, and 48 hours). At each time point, the medium can be analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining. This will help you determine the compound's half-life in your specific experimental conditions and establish an appropriate time frame for your assays.
Assay Development and Optimization
Q4: How do I determine the optimal working concentration for this compound in my cell-based assay?
A4: The optimal working concentration should be determined empirically through a dose-response experiment. A good starting point is to test a wide range of concentrations, typically in a logarithmic or semi-logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). The goal is to identify a concentration that elicits the desired biological response without causing significant cytotoxicity.[4] It is recommended to perform a parallel cytotoxicity assay, such as an MTT or LDH release assay, to distinguish between a specific biological effect and a general toxic one.[5][6]
Q5: What are the potential mechanisms of action for a compound with imidazole and piperidine moieties?
A5: The imidazole ring is a common feature in many biologically active molecules and can participate in various interactions, including hydrogen bonding and metal coordination. It is a key component of the amino acid histidine and is found in many drugs, where it can act as a proton donor or acceptor.[7] The piperidine ring is another prevalent scaffold in medicinal chemistry and is often associated with compounds targeting the central nervous system.[8][9] Depending on the specific target, this compound could potentially act as an enzyme inhibitor, a receptor agonist or antagonist, or interfere with protein-protein interactions.[10]
Q6: Should I be concerned about off-target effects with this compound?
A6: Off-target effects are a possibility with any small molecule inhibitor.[4] Given the presence of the imidazole and piperidine groups, it is plausible that this compound could interact with multiple biological targets. To mitigate this, it is crucial to use the lowest effective concentration and to include appropriate controls in your experiments.[4] This may involve using a structurally related but inactive compound as a negative control or testing the compound in a counterscreen against known off-targets.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of cell-based assays with this compound.
Issue 1: High Variability or Poor Reproducibility in Assay Results
Q: My assay results are inconsistent between wells and between experiments. What could be the cause?
A: High variability can stem from several factors. Here is a systematic approach to troubleshooting:
-
Cell Seeding and Health: Inconsistent cell numbers per well is a common source of variability. Ensure your cells are in the logarithmic growth phase and create a homogenous single-cell suspension before plating.[11][12] Visually inspect the cells under a microscope before and during the experiment to check for signs of stress, contamination, or uneven distribution.[11]
-
Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant errors, especially when working with small volumes.[13] Ensure your pipettes are calibrated regularly and use proper pipetting techniques, such as reverse pipetting for viscous solutions.
-
Edge Effects: In microplate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration and cell health. To minimize edge effects, consider not using the outer wells for experimental data or filling them with sterile water or media.
-
Compound Precipitation: If the compound precipitates out of solution in the cell culture medium, it will lead to inconsistent concentrations. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, you may need to adjust the solvent or the final concentration.
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
Q: I am observing a high background signal in my assay, which is masking the specific signal from my compound. How can I reduce the background?
A: A high background can obscure your results. Consider the following:
-
Autofluorescence from Media Components: Phenol red and certain components in fetal bovine serum (FBS) can be autofluorescent.[14] If you are using a fluorescence-based assay, consider switching to a phenol red-free medium and using a reduced-serum or serum-free medium for the duration of the assay.[14]
-
Insufficient Blocking: In assays like in-cell Westerns or some ELISA-based formats, insufficient blocking can lead to non-specific binding of antibodies and high background.[11] Ensure you are using an appropriate blocking buffer and an adequate incubation time.[11]
-
Reader Settings: Optimizing the settings on your plate reader, such as gain and focal height, can significantly improve the signal-to-noise ratio.[14] For adherent cells, adjusting the focal height to the bottom of the well can enhance the signal.[14]
Issue 3: Unexpected Cytotoxicity
Q: My cells are dying at concentrations where I expect to see a specific biological effect. How can I differentiate between specific activity and general toxicity?
A: Distinguishing between a targeted biological effect and non-specific cytotoxicity is critical for data interpretation.
-
Perform a Dose-Response Cytotoxicity Assay: Use a range of concentrations of your compound and a sensitive cell viability assay (e.g., CellTiter-Glo®) to determine the concentration at which 50% of the cells are no longer viable (IC50 for cytotoxicity).[13] This will help you establish a therapeutic window for your desired biological effect.
-
Time-Course Experiment: Cytotoxicity may be time-dependent. Assess cell viability at different time points after compound addition. It's possible that a shorter incubation time is sufficient to observe the desired biological effect without causing significant cell death.
-
Mechanism of Cell Death: If you observe significant cell death, you may want to investigate the mechanism (e.g., apoptosis vs. necrosis) using assays such as caspase activity assays or flow cytometry with annexin V and propidium iodide staining. This can provide insights into the compound's mode of action.
Part 3: Visualization and Protocols
Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound
| Concentration (µM) | Biological Response (e.g., % Inhibition) | Cell Viability (%) |
| 0.01 | 5.2 ± 1.1 | 98.7 ± 2.3 |
| 0.1 | 15.8 ± 2.5 | 97.1 ± 3.1 |
| 1 | 48.9 ± 4.2 | 95.4 ± 2.8 |
| 10 | 85.3 ± 3.7 | 88.2 ± 5.4 |
| 50 | 92.1 ± 2.9 | 52.3 ± 6.1 |
| 100 | 95.6 ± 2.1 | 15.7 ± 4.5 |
This is example data and should be generated empirically for your specific assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Equilibrate to room temperature: Allow the vial of the compound to warm to room temperature before opening.
-
Dissolve the compound: Add the appropriate volume of sterile, nuclease-free water or DMSO to the vial.
-
Ensure complete dissolution: Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
Sterile filter: If necessary, sterile filter the stock solution through a 0.22 µm filter.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Workflow for Optimizing a Cell-Based Assay
-
Cell Plating: Plate cells at a predetermined optimal density in a suitable microplate format. Allow cells to adhere and recover overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Readout: Perform the specific assay to measure the desired biological endpoint (e.g., add luciferase substrate and measure luminescence, or fix and stain cells for imaging).
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as EC50 or IC50.
Visualizations
Caption: A general experimental workflow for optimizing a cell-based assay with a small molecule inhibitor.
Caption: A decision tree for troubleshooting inconsistent results in cell-based assays.
Caption: A hypothetical signaling pathway that could be modulated by an imidazole-containing compound.
References
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Thompson, K. C., et al. (2020). Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 956-966. [Link]
-
Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Kim, J., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(4), 3049-3063. [Link]
-
Al-Warhi, T., et al. (2025, March 22). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(1), 102432. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]
-
PubChem. 3-(1h-imidazol-2-yl)piperidine. [Link]
-
Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6539. [Link]
-
de Esch, I. J. P., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 64(6), 3295-3313. [Link]
-
Kumar, S., et al. (2018). Evaluation of the test compounds using Lipinski's rule 2. Dove Medical Press. [Link]
-
Leurs, R., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. British Journal of Pharmacology, 138(2), 266-274. [Link]
-
Morini, G., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Bioorganic & Medicinal Chemistry, 16(2), 979-989. [Link]
-
Akkoç, S., et al. (2021). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect, 6(42), 11504-11513. [Link]
-
Asif, M. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 3(2), 43-47. [Link]
-
El-Gazzar, M. G., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(11), 785-799. [Link]
-
PubChem. 3-[5-(2-methylphenyl)-1H-imidazol-2-yl]piperidine. [Link]
-
Ivanova, Y. B., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. [Link]
Sources
- 1. Buy 3-Piperidin-2-yl-1,2-oxazole;hydrochloride (EVT-2777946) | 2411287-32-4 [evitachem.com]
- 2. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
- 3. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 6. dovepress.com [dovepress.com]
- 7. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 8. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. marinbio.com [marinbio.com]
- 13. youtube.com [youtube.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting and Mitigating Cytotoxicity of Novel Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to in vitro cytotoxicity, with a focus on novel heterocyclic compounds like 3-(1H-imidazol-2-yl)piperidine hydrochloride. Our goal is to equip you with the knowledge to identify, characterize, and scientifically mitigate cytotoxic effects during your experiments.
Section 1: First-Line Troubleshooting: Is It True Cytotoxicity or an Experimental Artifact?
It's a common scenario: a promising new compound shows high levels of cell death in an initial screen. Before concluding that the molecule has inherent cytotoxicity, it's crucial to rule out experimental artifacts.
Q1: I'm observing significant cell death after treating my cultures with this compound. What are the first things I should check?
A1: Excellent question. The first step is always to confirm that the observed effect is due to the compound's biological activity and not an external variable. Here is a checklist of common culprits:
-
Compound Solubility and Precipitation:
-
The Problem: Many heterocyclic compounds have limited aqueous solubility. If your compound precipitates in the culture medium, it can cause physical stress to the cells or lead to inaccurate concentrations, mimicking cytotoxicity.
-
How to Check: Visually inspect the culture wells under a microscope for crystals or precipitates. Also, prepare the highest concentration of your compound in media alone and check for cloudiness.
-
Solution: Test the compound's solubility beforehand. If it's low, consider using a different, non-toxic solvent or a formulation aid. Always ensure the final solvent concentration is well below the toxic threshold for your cell line (e.g., typically <0.5% for DMSO).[1]
-
-
Solvent Toxicity:
-
The Problem: The vehicle used to dissolve your compound (e.g., DMSO, ethanol) can be toxic at certain concentrations.
-
How to Check: Always run a "vehicle control" group in your experiment. This group should contain cells treated with the highest concentration of the solvent used in your compound-treated wells.[2]
-
Solution: Perform a dose-response curve for your solvent to determine the maximum non-toxic concentration for your specific cell line.
-
-
Concentration Calculation Errors:
-
The Problem: Simple errors in serial dilutions or stock concentration calculations can lead to unintentionally high compound concentrations.
-
Solution: Double-check all calculations. When possible, have a colleague verify them. Use calibrated pipettes and ensure they are functioning correctly to avoid pipetting errors.[3]
-
-
Culture Contamination:
-
The Problem: Microbial contamination (bacteria, yeast, mycoplasma) can rapidly kill a cell culture, which can be mistaken for compound-induced cytotoxicity.[1][3]
-
Solution: Regularly inspect your cultures for signs of contamination (e.g., cloudy media, pH changes). Perform routine mycoplasma testing.
-
-
Assay Interference:
-
The Problem: Some compounds can directly interfere with the reagents used in cytotoxicity assays. For example, a colored compound can alter absorbance readings in an MTT assay, or a fluorescent compound can interfere with fluorescence-based readouts.[2]
-
Solution: Include a "no-cell" control where the compound is added to the media and assay reagents without any cells present. This will reveal any direct interaction between your compound and the assay components.
-
Section 2: Quantifying and Characterizing the Cytotoxic Effect
Once you've ruled out experimental artifacts, the next step is to accurately quantify the cytotoxicity and understand the nature of the cell death.
Q2: How can I accurately determine the cytotoxic concentration (IC50) of my compound?
A2: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment using a reliable cytotoxicity assay. The MTT assay is a common colorimetric method.
Protocol: MTT Assay for IC50 Determination
This protocol measures cell metabolic activity as an indicator of cell viability. Live cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cells of interest in complete culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of your compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only and no-treatment controls.[5]
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Troubleshooting Your Cytotoxicity Assay
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate.[1] |
| Absorbance readings are too low | Cell number is too low; Incubation time with MTT is too short. | Optimize cell seeding density; Increase incubation time with MTT reagent up to 4 hours.[1][3] |
| High background in no-cell controls | Compound interferes with MTT reagent; Microbial contamination. | Test for assay interference; Discard contaminated reagents and cultures.[1] |
Q3: Is the cell death I'm observing due to apoptosis or necrosis? How can I find out?
A3: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is crucial for understanding the mechanism of cytotoxicity. Apoptosis is often a more targeted and desirable outcome for anticancer agents.
A standard method to distinguish between these processes is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Expected Results:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Section 3: Investigating the Mechanism of Cytotoxicity
If your compound is genuinely cytotoxic, the next step is to investigate how it's killing the cells. The chemical structure—containing both an imidazole and a piperidine moiety—provides clues to potential mechanisms.
-
Imidazole Moiety: Imidazole-containing compounds are known to interact with various biological targets. Some can induce apoptosis, inhibit DNA synthesis, or generate reactive oxygen species (ROS).[6][7][8]
-
Piperidine Moiety: The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in many drugs.[9][10] However, depending on its functionalization, it can also exhibit off-target effects leading to cytotoxicity.[11][12]
Q4: What are the likely cytotoxic mechanisms for a compound containing imidazole and piperidine rings?
A4: Based on the structures, several mechanisms are plausible:
-
Induction of Oxidative Stress: Many heterocyclic compounds can disrupt the cellular redox balance, leading to an accumulation of Reactive Oxygen Species (ROS).[8] Excessive ROS damages lipids, proteins, and DNA, ultimately triggering apoptosis.[13][14]
-
Mitochondrial Dysfunction: The mitochondria are central to cell survival and death. Compounds can interfere with the mitochondrial electron transport chain, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases.[15][16] Your compound may be activating this cascade.
-
DNA Damage: Some compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.[11]
Diagram: General Troubleshooting Workflow for Cytotoxicity
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Q5: How can I test for oxidative stress or caspase activation?
A5: There are specific and robust assays available for these mechanisms.
Protocol: Intracellular ROS Detection using DCFH-DA
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[13][17]
Materials:
-
Cells treated with your compound, a positive control (e.g., H₂O₂), and a vehicle control.
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Phenol red-free medium or PBS.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with your compound for the desired time in a 96-well plate.
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add DCFH-DA diluted in phenol red-free medium to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[13] An increase in fluorescence indicates higher levels of intracellular ROS.
Protocol: Caspase-3/7 Activity Assay
This assay uses a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7 to generate a light signal.[18]
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar).
-
Cells treated with your compound, a positive control (e.g., staurosporine), and a vehicle control in a white-walled 96-well plate.
-
Luminometer.
Procedure:
-
Cell Treatment: Treat cells with your compound for the desired time.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[19]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate reader. An increased signal is proportional to the amount of caspase-3/7 activity.[19]
Section 4: Strategies for Mitigating Cytotoxicity
If the cytotoxicity is an "off-target" effect that masks the desired biological activity of your compound, there are several strategies you can employ to reduce it.
Q6: Can I reduce cytotoxicity by changing my experimental setup?
A6: Yes, sometimes simple changes to the experimental design can significantly reduce off-target toxicity.
-
Reduce Incubation Time: Many cytotoxic effects are time-dependent. If your desired biological effect occurs rapidly, you may be able to use a shorter incubation time that is sufficient to observe the on-target activity but too short to induce significant cytotoxicity.[20]
-
Lower the Concentration: The most straightforward approach is to use the lowest effective concentration of your compound. A detailed dose-response curve is essential to find the therapeutic window where you see the desired effect without significant cell death.
-
Use a More Resistant Cell Line: Different cell lines have different sensitivities to toxic insults. If you are studying a specific pathway, consider using a cell line that is known to be more robust but still expresses your target of interest.
-
Control Cell Growth: In some cases, rapidly proliferating cells are more sensitive to cytotoxic agents. It may be possible to arrest cell growth in the G1 phase using a cell cycle inhibitor, which can sometimes reduce non-specific toxicity while maintaining cell viability and protein production.[21]
Q7: Are there formulation strategies that can help?
A7: Absolutely. How a compound is delivered to the cells can have a major impact on its activity and toxicity.
-
Use of Excipients: Excipients are often considered inert, but they can play a significant role in stabilizing a compound and improving its solubility.[22] For lyophilized compounds, cryoprotectants like trehalose or mannitol can be used. However, it's important to test the excipients themselves for any cytotoxic effects, as some can be toxic at high concentrations.[22]
-
Co-treatment with Cytoprotective Agents: If you have identified a specific mechanism, you can co-treat the cells with a protective agent. For example, if your compound induces oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) might rescue the cells from off-target toxicity.[2]
-
Use of Adjuvants: In some contexts, particularly in cancer research, adjuvants can be used to increase the permeability of cancer cells to a cytotoxic agent, potentially allowing for a lower, less toxic dose to be used.[23]
References
- Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Cellular reactive oxygen species (ROS) assay strategy. (2025, July 10).
- Measurement of intracellular reactive oxygen species (ROS). PCBIS.
-
Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 20(2), 372–382. [Link]
- Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol. Promega Corporation.
- What methods can I use to measure oxidative stress? (2023, June 30). AAT Bioquest.
-
Zhao, H., et al. (2012). Methods for the detection of reactive oxygen species. RSC Publishing. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Caspase-Glo® 3/7 Assay. Promega Corporation.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Bezerra, D. P., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(10), e0204523. [Link]
- Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved February 18, 2026, from [Link]
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
- Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
- Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence. (2026, February 17). AAT Bioquest.
-
Wozniak, K., et al. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International Journal of Molecular Sciences, 22(11), 5659. [Link]
-
Wang, C., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]
-
Lecture 18: In vitro Cytotoxicity Analysis. (2025, February 24). YouTube. Retrieved February 18, 2026, from [Link]
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025, April 30). Northwestern Medical Journal.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
- Original article ANTIFUNGAL ACTIVITY AND CYTOTOXICITY OF IMIDAZOLE- AND MORPHOLINE-BASED LYSOSOMOTROPIC DETERGENTS.
-
(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. (2023, April 28). MDPI. Retrieved February 18, 2026, from [Link]
- How to reduce cytotoxicity during cell transfection. Westburg Life Sciences.
-
D'Autilia, F., et al. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. MDPI. [Link]
- Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025, March 22). Journal of King Saud University - Science.
-
Liu, Y., et al. (2020). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 3(4), 247–257. [Link]
- how to minimize Efflux inhibitor-1 toxicity in cell lines. Benchchem.
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (2017, January 31). Oncotarget. Retrieved February 18, 2026, from [Link]
-
Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC. Retrieved February 18, 2026, from [Link]
-
Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells. (2022, April 10). Frontiers in Immunology. Retrieved February 18, 2026, from [Link]
-
In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024, May 24). PMC. Retrieved February 18, 2026, from [Link]
- ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC. Retrieved February 18, 2026, from [Link]
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021, April 22). MDPI. Retrieved February 18, 2026, from [Link]
-
Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance. NCBI. Retrieved February 18, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019, February 20). Advanced Pharmaceutical Bulletin. Retrieved February 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
- 14. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 16. stemcell.com [stemcell.com]
- 17. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Brain Penetration of 3-(1H-imidazol-2-yl)piperidine Derivatives
Introduction: The 3-(1H-imidazol-2-yl)piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, offering a versatile platform for targeting a range of neurological and psychiatric disorders. However, researchers frequently encounter significant challenges in achieving adequate brain penetration with this chemical class. The inherent physicochemical properties of the basic piperidine and hydrogen-bonding imidazole moieties often lead to high recognition by efflux transporters at the blood-brain barrier (BBB), primarily P-glycoprotein (P-gp).[1][2] This guide provides a comprehensive, question-and-answer-based resource to troubleshoot common experimental hurdles and guide strategic decision-making to enhance the CNS exposure of your compounds.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions researchers face when starting a CNS project with this scaffold.
Q1: Why is achieving brain penetration so difficult for my 3-(1H-imidazol-2-yl)piperidine series?
A1: The difficulty arises from a confluence of factors related to the blood-brain barrier (BBB), a highly selective barrier protecting the brain.[3][4][5] Your chemical series is particularly susceptible to two major hurdles:
-
Physicochemical Properties: The combination of a basic piperidine (often protonated at physiological pH) and a hydrogen-bond-donating/accepting imidazole ring can increase the topological polar surface area (TPSA) and hydrogen bonding capacity.[6][7] Molecules with high polarity and numerous hydrogen bond donors (HBDs) struggle to passively diffuse across the lipid-rich endothelial cells of the BBB.[7][8]
-
Efflux Transporter Recognition: The primary challenge is the active removal of your compound from the brain by efflux transporters. P-glycoprotein (P-gp/MDR1/ABCB1) is a key transporter at the BBB that recognizes a wide range of substrates, particularly amphipathic cations—a description that fits many piperidine derivatives.[1][2][9][10] The imidazole group can also contribute to P-gp recognition.[11]
Q2: What are the critical parameters I need to measure to assess brain penetration?
A2: The two most important parameters, typically measured in preclinical in vivo studies (e.g., in rodents), are:
-
Kp,brain (Total Brain-to-Plasma Ratio): This is the ratio of the total concentration of the drug in the brain homogenate to the total concentration in plasma at a steady state (C_brain / C_plasma). While easy to measure, it can be misleading as it includes drug bound to lipids and proteins in both compartments.[12]
-
Kp,uu,brain (Unbound Brain-to-Plasma Ratio): This is the gold standard. It measures the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma (Cu,brain / Cu,plasma).[13][14] This ratio represents the concentration of drug that is free to engage with its therapeutic target.[15] A Kp,uu,brain value of ~1 indicates free diffusion across the BBB with no net efflux or influx. A value < 1 suggests active efflux, while a value > 1 suggests active influx.[16]
Q3: What are the ideal physicochemical properties for a CNS drug?
A3: While there are no absolute rules, extensive analysis of successful CNS drugs has provided valuable guidelines. Aiming for the property space outlined below increases the probability of successful BBB penetration.
| Physicochemical Property | Suggested Target Range | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules diffuse more easily across membranes.[6][8] |
| cLogP / cLogD (pH 7.4) | 2 - 5 | Balances aqueous solubility with lipid membrane permeability. Too low is too polar; too high can lead to non-specific binding and poor solubility.[6][17] |
| Topological Polar Surface Area (TPSA) | < 70 Ų | A measure of the molecule's surface polarity. Lower values correlate with better passive diffusion.[6] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Each HBD requires desolvation to cross the lipid barrier, which is energetically costly.[6][7] |
| pKa (of most basic center) | 7.5 - 10.5 | A basic pKa is common for CNS targets, but very high basicity can lead to high ionization at pH 7.4, trapping the molecule in the periphery and increasing P-gp liability.[6][17] |
Table 1: Guideline Physicochemical Properties for CNS Drug Candidates. Data compiled from multiple sources.[6][17]
Section 2: Troubleshooting Guide for In Vitro Assays
In vitro models are crucial for early, high-throughput screening to diagnose potential issues before committing to costly in vivo studies.[18][19]
Q4: My compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this mean and what should I do?
A4:
-
What it Means: The PAMPA-BBB assay measures passive diffusion across a lipid membrane.[20][21] Low permeability (P_e < 2.0 x 10⁻⁶ cm/s) suggests your molecule has poor intrinsic ability to cross lipid barriers, likely due to high polarity (TPSA) or excessive hydrogen bonding capacity.[20] Since PAMPA lacks transporters, this result points to a fundamental physicochemical problem, not active efflux.[21]
-
Recommended Actions:
-
Analyze Physicochemical Properties: Check if your molecule falls outside the recommended ranges for TPSA and HBD count (see Table 1).
-
Structural Modification: Prioritize chemical modifications that reduce polarity. Strategies include:
-
Masking Polar Groups: Introduce intramolecular hydrogen bonds (IMHBs) to shield H-bond donors.[22][23] This can be achieved by strategic placement of atoms like nitrogen in an adjacent ring system.[23]
-
Scaffold Hopping: Replace a polar part of the scaffold with a less polar, bioisosteric equivalent.[24]
-
Reduce HBDs: Systematically replace N-H groups (e.g., on the imidazole) with N-Me or other non-donating groups, while monitoring target activity.
-
-
Q5: My compound has good passive permeability in PAMPA but a high efflux ratio (>2-3) in the MDCK-MDR1 or Caco-2 assay. What is my next step?
A5:
-
What it Means: This is a classic profile for a P-glycoprotein (P-gp) substrate.[11] The Madin-Darby Canine Kidney (MDCK) cell line, when transfected with the human MDR1 gene, is a robust model for P-gp efflux.[18][20] A high efflux ratio (ER) indicates that while your compound can passively cross the membrane, it is being actively pumped out, which will almost certainly limit its accumulation in the brain.[9][25]
-
Recommended Actions: This is now a medicinal chemistry challenge focused on reducing P-gp recognition.
-
Confirm P-gp Interaction: Rerun the assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). A collapse of the efflux ratio confirms that P-gp is the primary transporter involved.
-
Implement P-gp Evasion Strategies:
-
Reduce HBD Count: P-gp recognition is strongly correlated with the number of HBDs.[11]
-
Lower Basicity (pKa): Decreasing the pKa of the piperidine nitrogen can reduce P-gp liability. This can be achieved by introducing electron-withdrawing groups nearby, such as a fluorine atom.[26]
-
Increase Steric Hindrance/Change Conformation: Adding bulky groups near the key interaction points (basic nitrogen, H-bond donors) can disrupt the binding conformation required by P-gp.[27]
-
Create a "Chameleon" Molecule: Introduce an intramolecular hydrogen bond (IMHB). This can change the molecule's conformation in a way that it presents a less polar, more compact shape to the P-gp binding pocket, thus evading recognition.[28]
-
-
CNS Drug Discovery Workflow
Caption: A typical workflow for optimizing CNS drug candidates.
Section 3: Troubleshooting Guide for In Vivo Studies
After optimizing in vitro properties, you advance to in vivo pharmacokinetic (PK) studies.[29][30]
Q6: My compound has a high total brain-to-plasma ratio (Kp > 1) but a low unbound ratio (Kp,uu,brain < 0.1). What's happening?
A6:
-
What it Means: This is a classic case of high non-specific binding (NSB) in the brain tissue. Your compound is crossing the BBB, but it is getting "stuck" to lipids and proteins within the brain, rendering it unavailable to bind to your target.[12][31] The high Kp is misleadingly optimistic. The low Kp,uu,brain reveals the true, poor unbound exposure at the target site and strongly suggests P-gp-mediated efflux is also at play.[13]
-
Recommended Actions:
-
Confirm High Brain Tissue Binding: This is typically measured in vitro using brain homogenate equilibrium dialysis. Your data suggests the free fraction in the brain (f_u,brain) is very low.
-
Reduce Lipophilicity: High lipophilicity (cLogP > 5) is the primary driver of non-specific binding. Reduce cLogP into the optimal 2-4 range. This can be a delicate balance, as reducing lipophilicity can sometimes decrease passive permeability.
-
Address the Efflux: The very low Kp,uu also points to active efflux. You must simultaneously apply the P-gp evasion strategies mentioned in A5. The combination of high lipophilicity and basicity is a red flag for both high NSB and high P-gp efflux.
-
Q7: My compound's Kp,uu,brain is very low (~0.05), but it wasn't a strong P-gp substrate in vitro. What other issues could be the cause?
A7:
-
What it Means: While P-gp is the most common culprit, it is not the only one. Several factors could be at play:
-
Other Efflux Transporters: Breast Cancer Resistance Protein (BCRP/ABCG2) is another important efflux transporter at the BBB that could be removing your compound.[1][6]
-
Poor In Vitro-In Vivo Correlation (IVIVC): Sometimes, in vitro cell models do not perfectly predict in vivo outcomes.[25] The expression levels of transporters can differ, or the compound's presentation to the transporter is different in a live capillary versus a plastic well.[19]
-
Rapid Brain Metabolism: The compound may be rapidly metabolized within the brain itself, leading to a low measured concentration of the parent drug.
-
-
Recommended Actions:
-
Test for BCRP Efflux: Use a cell line that overexpresses BCRP (e.g., MDCK-BCRP) to see if your compound is a substrate.
-
Conduct a P-gp/BCRP Knockout Mouse Study: The definitive experiment is to dose your compound in wild-type mice versus mice where the genes for P-gp (and ideally BCRP) have been knocked out. A significant increase in brain exposure in the knockout mice provides conclusive evidence of transporter-mediated efflux.
-
Assess Brain Metabolic Stability: Incubate the compound with brain homogenate or brain slices and measure its disappearance over time to check for local metabolism.[29]
-
Key Factors Governing Brain Penetration
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proventainternational.com [proventainternational.com]
- 5. proventainternational.com [proventainternational.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 9. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel in silico approach for predicting unbound brain-to-plasma ratio using machine learning-based support vector regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico prediction of unbound brain-to-plasma concentration ratio using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 21. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iris.unito.it [iris.unito.it]
- 24. researchgate.net [researchgate.net]
- 25. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scientificarchives.com [scientificarchives.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of 3-(1H-imidazol-2-yl)piperidine Hydrochloride
Welcome to the technical support center for 3-(1H-imidazol-2-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical methodologies for enhancing the stereochemical purity of this important heterocyclic compound.
Introduction to Selectivity
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can have significantly different pharmacological and toxicological profiles. Therefore, controlling the stereochemistry to isolate the desired enantiomer is critical for the development of safe and effective therapeutics. This guide provides strategies for both proactively synthesizing the desired enantiomer (asymmetric synthesis) and reactively separating enantiomers from a racemic mixture (chiral resolution).
Frequently Asked Questions (FAQs)
Q1: We are synthesizing a racemic mixture of 3-(1H-imidazol-2-yl)piperidine. What is the most straightforward approach to isolate the individual enantiomers?
A: For an existing racemic mixture, the most common and effective approach is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to differentially interact with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often a good starting point for screening.[1][2]
Q2: Our asymmetric synthesis is resulting in low enantiomeric excess (ee%). What are the initial parameters we should investigate?
A: Low enantiomeric excess in an asymmetric synthesis often points to issues with the catalyst system or reaction conditions. Key parameters to investigate include the chiral ligand, the metal precursor, solvent, temperature, and reaction time. Even small variations in these can have a profound impact on selectivity.[3][4]
Q3: We are having trouble detecting the enantiomers of 3-(1H-imidazol-2-yl)piperidine on our HPLC system.
A: The piperidine and imidazole moieties in your compound may not possess a strong chromophore, making UV detection challenging. A common solution is pre-column derivatization with an agent that introduces a UV-active group, such as p-toluenesulfonyl chloride (PTSC).[5][6]
Q4: Are there potential off-target effects we should be aware of with an imidazole-containing compound?
A: Yes, the imidazole moiety is known to interact with various biological targets, including protein kinases and heme-containing enzymes.[5][7] Off-target binding can lead to unexpected biological activity or toxicity. It is advisable to perform selectivity profiling against a panel of relevant kinases and other potential targets.[8][9]
Part 1: Proactive Selectivity Enhancement (Asymmetric Synthesis)
The most efficient strategy for obtaining a single enantiomer is through asymmetric synthesis, which creates the desired stereocenter with high selectivity. A powerful modern approach for synthesizing enantioenriched 3-substituted piperidines is the Rhodium-catalyzed asymmetric reductive Heck reaction.[10][11]
Workflow for Asymmetric Synthesis
Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis
This protocol is adapted from the methodology described by Mishra et al. for the synthesis of enantioenriched 3-substituted piperidines.[12][13]
Step 1: Catalyst Preparation
-
To a reaction vial under an inert atmosphere (e.g., argon), add the rhodium precursor (e.g., [Rh(cod)OH]₂, 3 mol%) and the chiral phosphine ligand (e.g., (S)-SEGPHOS, 7 mol%).
-
Add degassed solvents (e.g., a 1:1:1 mixture of Toluene:THP:H₂O).
-
Add an aqueous solution of the base (e.g., 50 wt% aq. CsOH, 2.0 equiv).
-
Stir the mixture at 70 °C for 10-15 minutes to form the active catalyst complex. The use of an aqueous base is crucial for high yields in this reaction.[13]
Step 2: Asymmetric Coupling
-
To the pre-formed catalyst solution, add the corresponding boronic acid (e.g., 2-(1H-imidazol-2-yl)boronic acid, 3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).
-
Continue stirring at 70 °C for 20-24 hours, or until reaction completion is confirmed by TLC or GC-MS.
Step 3: Reduction and Isolation
-
Upon completion, cool the reaction mixture and perform an appropriate workup (e.g., extraction with an organic solvent).
-
Purify the resulting enantioenriched tetrahydropyridine intermediate via column chromatography.
-
Subject the purified intermediate to a final reduction step (e.g., hydrogenation with Pd/C) to yield the desired 3-(1H-imidazol-2-yl)piperidine.
-
Purify the final product, which can then be converted to the hydrochloride salt.
Troubleshooting Poor Enantioselectivity
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee%) | 1. Suboptimal chiral ligand. 2. Incorrect catalyst to ligand ratio. 3. Reaction temperature too high. | 1. Screen a panel of chiral phosphine ligands (e.g., BINAP, Josiphos).[4] 2. Optimize the Rh:ligand stoichiometry. 3. Lower the reaction temperature; this often enhances selectivity at the cost of reaction rate. |
| Poor Yield | 1. Inactive catalyst. 2. Insufficiently pure starting materials. 3. Ineffective base. | 1. Ensure rigorous inert atmosphere techniques to prevent catalyst oxidation. 2. Recrystallize or purify the dihydropyridine and boronic acid. 3. Confirm the concentration and quality of the aqueous base. |
| Inconsistent Results | 1. Variability in solvent quality (water content). 2. Inconsistent heating or stirring. | 1. Use freshly distilled or anhydrous solvents. 2. Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture. |
Part 2: Reactive Selectivity Enhancement (Chiral Resolution)
If an asymmetric synthesis route is not feasible, or if you are starting with a racemic mixture, chiral resolution is a viable strategy to separate the enantiomers.
Workflow for Chiral HPLC Resolution
Caption: General workflow for the chiral resolution of enantiomers via HPLC.
Experimental Protocol: Chiral HPLC Method Development
Step 1: Analyte Preparation and Derivatization (if necessary)
-
Prepare a stock solution of racemic this compound at approximately 1 mg/mL in the mobile phase.
-
Derivatization: If UV detection is poor, derivatize the sample. A well-established method for piperidines is reaction with p-toluenesulfonyl chloride (PTSC) in the presence of a base to form a sulfonamide, which is highly UV-active.[5][6]
Step 2: Column and Mobile Phase Screening
-
Column Selection: Begin with polysaccharide-based chiral stationary phases (CSPs) as they have broad applicability.[1][2] Good starting points include columns with coated or immobilized cellulose or amylose derivatives (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).
-
Mobile Phase (Normal Phase): Start with a simple mobile phase, such as n-Hexane/Isopropanol (90:10 v/v).
-
Additive for Basic Compounds: Since the piperidine nitrogen is basic, add a small amount of a basic modifier like diethylamine (DEA, 0.1% v/v) to the mobile phase to improve peak shape and prevent tailing.[11]
-
Screening: Perform injections on the selected columns with different alcohol modifiers (e.g., isopropanol, ethanol) and varying ratios to find a condition that provides baseline or near-baseline separation.
Step 3: Method Optimization
-
Once initial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition (e.g., adjusting the alcohol percentage in 1-2% increments).
-
Investigate the effect of temperature. Lowering the temperature often increases the interaction differences between enantiomers and the CSP, improving resolution.
-
Adjust the flow rate. Lower flow rates can increase efficiency and resolution, but will also increase run time.
Typical Starting Conditions for Chiral HPLC
| Parameter | Condition | Rationale |
| Columns | CHIRALPAK® AD-H, CHIRALCEL® OD-H | Broad selectivity for a wide range of compounds.[1] |
| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) | Common normal-phase system for polysaccharide CSPs. |
| Additive | 0.1% Diethylamine (DEA) | Masks residual silanol groups and improves peak shape for basic analytes.[11] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Temperature | 25 °C | A good starting point before temperature optimization. |
| Detection | 228 nm (for PTSC derivative) | Wavelength for detecting the derivatized analyte.[6] |
Part 3: Troubleshooting Off-Target Effects
The imidazole ring is a known "privileged scaffold" in medicinal chemistry, but this can also lead to binding at unintended biological targets.
Logical Flow for Investigating Off-Target Effects
Caption: A systematic approach to identifying and mitigating off-target effects.
Common Off-Target Classes for Imidazole Derivatives
-
Protein Kinases: The imidazole scaffold is present in numerous kinase inhibitors. It can interact with the ATP-binding site of various kinases.[5][9] Consider screening against a broad panel of kinases (e.g., EGFR, VEGFR, c-Met) to identify potential inhibitory activity.[14]
-
Heme-Containing Proteins: The nitrogen atoms in the imidazole ring can coordinate with the iron in heme prosthetic groups, leading to inhibition of enzymes like Cytochrome P450s. This can impact the compound's metabolism and lead to drug-drug interactions.[7]
-
GPCRs: While less common, some imidazole derivatives have shown activity at G-protein coupled receptors.
Mitigation Strategies
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the 3-(1H-imidazol-2-yl)piperidine core to understand which parts of the molecule are responsible for off-target binding.
-
Bioisosteric Replacement: If the imidazole ring is identified as the source of off-target activity, consider replacing it with a bioisostere that maintains the desired interactions at the primary target but reduces affinity for off-targets.
-
Selectivity Profiling: Routinely profile lead compounds against a panel of known off-targets to guide the optimization process and select candidates with the cleanest profile for further development.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Thieme. (2023). Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. Synfacts, 19(08), 855. [Link]
-
Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Biomolecules, 10(4), 544. [Link]
-
ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]
-
PubChem. (n.d.). Piperidin-3-one hydrochloride. National Center for Biotechnology Information. [Link]
-
MZ-Analysentechnik. (n.d.). Chiral FAQs. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
Singh, P., et al. (2020). Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy. ACS Omega, 5(36), 23153–23167. [Link]
-
ResearchGate. (2025). How does binding of imidazole-based inhibitors to heme oxygenase-1 influence their conformation? Insights combining crystal structures and molecular modelling. ResearchGate. [Link]
-
Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis, University of Glasgow. [Link]
-
Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Iranian Chemical Society. [Link]
-
Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(70), 10077-10080. [Link]
-
ResearchGate. (n.d.). Target Prediction of Imidazole Derivatives as Anti-Microbial. ResearchGate. [Link]
-
CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
Zhang, X., et al. (2014). Enantioselective Rhodium-Catalyzed Isomerization of 4-Iminocrotonates: Asymmetric Synthesis of a Unique Chiral Synthon. Angewandte Chemie International Edition, 53(5), 1357-1360. [Link]
-
Wiley-VCH. (2007). Rhodium-Catalyzed Asymmetric Hydrogenation. In The Handbook of Homogeneous Hydrogenation. [https://application.wiley-vch.de/books/sample/352731161 homogenous_c01.pdf]([Link] homogenous_c01.pdf)
-
PubChem. (n.d.). 4-(1H-Imidazol-4-yl)piperidine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Clarke, C. J., & O'Brien, P. (2024). Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
-
Skolaut, J., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 1-11. [Link]
-
Xie, L., et al. (2014). Structure-based Systems Biology for Analyzing Off-target Binding. Current pharmaceutical design, 20(35), 5481-5493. [Link]
-
Prasad, A. S., & Rao, R. (2024). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1010. [Link]
-
Al-Ostoot, F. H., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. [Link]
-
Al-Ostoot, F. H., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
-
PubChemLite. (n.d.). 3-(1h-imidazol-2-yl)piperidine (C8H13N3). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Enantioselective Rhodium-Catalyzed Isomerization of 4-Iminocrotonates: Asymmetric Synthesis of a Unique Chiral Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 5. ijsred.com [ijsred.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
Validation & Comparative
A Comparative Guide to 3-(1H-imidazol-2-yl)piperidine Hydrochloride and Other Piperidine Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in over 70 FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth technical comparison of 3-(1H-imidazol-2-yl)piperidine hydrochloride and other key piperidine analogs, offering experimental data and field-proven insights to inform rational drug design and development.
Introduction: The Significance of the Imidazolylpiperidine Moiety
The combination of an imidazole ring and a piperidine nucleus creates a versatile pharmacophore with activity at a range of important biological targets. The imidazole moiety, with its aromatic character and hydrogen bonding capabilities, can engage in key interactions with receptor binding sites. The piperidine ring, a saturated heterocycle, offers a three-dimensional structure that can be tailored to optimize ligand-receptor interactions and improve pharmacokinetic properties such as metabolic stability and bioavailability.[2]
This compound, the subject of this guide, is a member of this important class of compounds. Its specific substitution pattern, with the imidazole ring at the 3-position of the piperidine, influences its conformational preferences and, consequently, its biological activity profile. This guide will explore these nuances by comparing it with other piperidine analogs, particularly those with substitution at the 4-position, and other relevant scaffolds targeting similar biological pathways.
Comparative Analysis: Performance at Key Biological Targets
The primary therapeutic utility of imidazolylpiperidine derivatives has been explored in the context of histamine and dopamine receptors. The following sections provide a comparative analysis of their performance based on available experimental data.
Histamine H3 Receptor Antagonism
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters.[3] H3R antagonists are of significant interest for the treatment of a range of neurological and psychiatric disorders.
A critical aspect of structure-activity relationships (SAR) in this class of compounds is the influence of the piperidine ring in place of other cyclic amines like piperazine. Research has shown that replacing a piperazine scaffold with a piperidine ring can have a variable impact on H3R antagonist potency, sometimes leading to a slight decrease in in vitro activity.[5][6] However, the piperidine moiety has been identified as a critical structural element for achieving dual activity at both H3 and sigma-1 (σ1) receptors, a profile that may offer synergistic benefits in the treatment of pain.[7]
Table 1: Comparative in vitro activity of piperidine and piperazine analogs at the human Histamine H3 Receptor (hH3R)
| Compound ID | Core Scaffold | R-Group | pA2 | Ki (nM) |
| Analog 1 | Piperazine | 4-Trifluoromethylbenzyl | 8.49 | - |
| Analog 2 | Piperidine | 4-Trifluoromethylbenzyl | 8.35 | - |
| Analog 3 | Piperazine | Benzyl | 8.43 | - |
| Analog 4 | Piperidine | Benzyl | 7.90 | - |
| Compound 4 (Ref.[7]) | Piperazine | pyridin-4-yl cyclopropylmethanone | - | 3.17 |
| Compound 5 (Ref.[7]) | Piperidine | pyridin-4-yl cyclopropylmethanone | - | 7.70 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
The data in Table 1 suggests that while piperazine analogs may exhibit slightly higher potency at the H3R in some cases, piperidine-containing compounds remain highly potent antagonists.[5][6][7] The choice between these scaffolds will depend on the desired overall pharmacological profile, including selectivity and potential for multi-target engagement.
Dopamine Receptor Ligands
Dopamine receptors, another class of GPCRs, are crucial targets for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[8] Piperidine-based structures are common among dopamine receptor ligands.[8]
While direct binding data for this compound at dopamine receptors is not extensively documented, we can analyze the SAR of related piperidine-containing dopamine D4 receptor (D4R) antagonists. For instance, a series of 4-benzyloxypiperidine derivatives have been identified as potent and selective D4R antagonists.[9]
Table 2: Affinity of select piperidine analogs for human Dopamine Receptor Subtypes (Ki in nM)
| Compound ID | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) |
| Analog 8a | >10,000 | >10,000 | >10,000 | 205.9 | >10,000 |
| Analog 8b | >10,000 | >10,000 | >10,000 | 169 | >10,000 |
| Analog 8c | >10,000 | >10,000 | >10,000 | 135 | >10,000 |
| Analog 9j | >10,000 | >10,000 | >10,000 | 95.5 | >10,000 |
Data for analogs 8a, 8b, 8c, and 9j are from a study on benzyloxy piperidine based dopamine 4 receptor antagonists.[9]
The data in Table 2 highlights the potential for developing highly selective D4R antagonists based on the piperidine scaffold.[9] The position and nature of substituents on the piperidine ring and its N-substituent are critical for achieving high affinity and selectivity. The exploration of this compound in this context could reveal novel D4R ligands with unique properties.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for key in vitro assays.
Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human H3R
-
[³H]Nα-methylhistamine (Radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM clobenpropit)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK-293-hH3R cells.
-
In a 96-well plate, add a fixed concentration of [³H]Nα-methylhistamine (e.g., 1 nM).
-
Add increasing concentrations of the test compound.
-
For non-specific binding, add an excess of a known H3R ligand (e.g., clobenpropit).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Dopamine Receptor Binding Assay
A similar protocol can be employed for determining binding affinities at dopamine receptor subtypes, with appropriate modifications.
Materials:
-
HEK-293 cells stably expressing the desired human dopamine receptor subtype (e.g., D2, D3, D4)
-
Radioligand specific for the receptor subtype (e.g., [³H]spiperone for D2/D3, [³H]nemonapride for D4)
-
Binding buffer
-
Non-specific binding control (e.g., 10 µM haloperidol)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure: The procedure is analogous to the histamine receptor binding assay, with the substitution of the specific cell line, radioligand, and non-specific binding control for the dopamine receptor of interest.
Synthesis of Imidazolylpiperidine Analogs
The synthesis of 3-(1H-imidazol-2-yl)piperidine and its analogs typically involves multi-step reaction sequences. A general approach may involve the construction of the imidazole ring onto a pre-existing piperidine scaffold or the formation of the piperidine ring from a precursor already containing the imidazole moiety.
A common strategy for synthesizing 2-substituted imidazoles involves the condensation of an aldehyde with a 1,2-diamine in the presence of an oxidizing agent. For 3-(1H-imidazol-2-yl)piperidine, a plausible route would involve the reaction of piperidine-3-carbaldehyde with glyoxal and ammonia, followed by appropriate workup and purification. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid in a suitable solvent.
Caption: A plausible synthetic route for this compound.
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The piperidine scaffold is often incorporated into drug molecules to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
In general, piperidine-containing compounds can exhibit good oral bioavailability.[3] Metabolism is a key consideration, and the piperidine ring can be susceptible to oxidation by cytochrome P450 enzymes. The position and nature of substituents can significantly impact the rate and site of metabolism.[2] For instance, a study on a non-imidazole piperidine-based H3R antagonist, BF2.649, showed an oral bioavailability of 84% in mice.[3]
Conclusion and Future Directions
This compound belongs to a class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders. While direct comparative data for this specific molecule is sparse, analysis of structurally related piperidine analogs provides valuable insights into its likely pharmacological profile.
The available evidence suggests that imidazolylpiperidines are potent ligands at histamine H3 and dopamine receptors. The piperidine moiety is a key structural feature that can be modulated to fine-tune potency, selectivity, and pharmacokinetic properties. The 3-substitution pattern of the title compound offers a distinct structural motif compared to the more extensively studied 4-substituted analogs, warranting further investigation to fully elucidate its therapeutic potential.
Future research should focus on obtaining robust in vitro and in vivo data for this compound, including its binding affinities at a wider range of receptors, its functional activity, and its pharmacokinetic profile. Direct, head-to-head comparisons with other piperidine analogs in standardized assays will be crucial for making informed decisions in drug discovery and development programs.
References
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. ([Link])
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. ([Link])
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ([Link])
-
(PDF) BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. ResearchGate. ([Link])
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. ([Link])
-
Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. ([Link])
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. ([Link])
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ([Link])
- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. ([Link])
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. ([Link])
-
Piperidine Synthesis. - DTIC. ([Link])
-
Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. ([Link])
-
Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. ResearchGate. ([Link])
-
A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry. ([Link])
-
Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. ([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Validating the Biological Target of 3-(1H-imidazol-2-yl)piperidine hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused framework for validating the biological target of 3-(1H-imidazol-2-yl)piperidine hydrochloride. Drawing upon established methodologies and field-proven insights, we will explore a logical, multi-pronged approach to confirm target engagement and elucidate the compound's mechanism of action.
The molecular structure of 3-(1H-imidazol-2-yl)piperidine, featuring both an imidazole and a piperidine moiety, is a privileged scaffold in medicinal chemistry, frequently associated with ligands of aminergic G-protein coupled receptors, most notably histamine receptors.[1][2] Indeed, the structurally related compound, Immepip (4-(1H-imidazol-5-ylmethyl)piperidine), is a potent and selective agonist for the histamine H3 receptor (H3R), with a high binding affinity.[3][4] This structural similarity strongly suggests that the histamine H3 receptor is a primary putative target for this compound.
The histamine H3 receptor, predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and serotonin.[5][6][7] Consequently, H3R antagonists have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[7][8] Validating the interaction of this compound with H3R is therefore a critical step in assessing its therapeutic promise.
This guide will detail a series of robust experimental strategies to validate this putative target, moving from direct biochemical interaction to cellular target engagement and finally to in vivo pharmacodynamic effects.
Section 1: Direct Target Interaction Assessment
The initial step in target validation is to demonstrate a direct physical interaction between the compound and its putative protein target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9][10][11]
Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a target protein (the "ligand" in SPR terminology) is immobilized. An interacting partner (the "analyte") in solution flows over the chip, and its binding to the immobilized ligand causes a measurable change in the refractive index, which is proportional to the mass change at the surface.[9] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).[11]
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol:
-
Immobilization of H3 Receptor:
-
Recombinantly express and purify the human histamine H3 receptor. Due to the challenges of working with GPCRs, this may involve using solubilized receptor preparations or incorporating the receptor into nanodiscs.
-
Immobilize the purified H3R onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Perform a serial dilution to generate a range of concentrations for kinetic analysis.
-
-
SPR Analysis:
-
Inject the different concentrations of the compound over the sensor chip surface.
-
Monitor the binding and dissociation in real-time, generating sensorgrams.
-
Include a known H3R ligand, such as Immepip (agonist) or Clobenpropit (antagonist), as a positive control.[3][5]
-
Use a reference flow cell without immobilized protein to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Data Presentation:
| Compound | kon (M-1s-1) | koff (s-1) | KD (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Immepip (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | ~0.4[3] |
| Clobenpropit (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | Literature Value |
Section 2: Cellular Target Engagement
Demonstrating direct binding in a biochemical assay is a crucial first step, but it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[12][13]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[12] When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[13] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting.[14]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line endogenously expressing or recombinantly overexpressing the human histamine H3 receptor (e.g., HEK293-H3R cells).
-
Treat the cells with this compound at a fixed concentration or a vehicle control (e.g., DMSO).
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble H3 receptor in each sample by Western blotting using a specific anti-H3R antibody.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Plot the amount of soluble H3 receptor as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Data Presentation:
The results are typically presented as a thermal melt curve, where the amount of soluble protein is plotted against temperature. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates stabilization of the target protein.
An isothermal dose-response (ITDR) experiment can also be performed, where cells are treated with a range of compound concentrations and heated at a single, fixed temperature. This allows for the determination of the compound's potency in stabilizing the target protein in a cellular context.
| Compound | CETSA Tagg Shift (°C) | ITDR EC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Known H3R Ligand (Positive Control) | Experimental Value | Experimental Value |
Section 3: In Vivo Target Validation and Pharmacodynamic Effects
Confirming target engagement in a living organism is the ultimate validation. This involves demonstrating that the compound can reach its target in the relevant tissue (e.g., the brain) and elicit a measurable biological response consistent with modulation of the target's function.
Receptor Occupancy Studies
Principle: In vivo receptor occupancy studies measure the percentage of target receptors that are bound by a drug at a given dose and time point. This is often done using a tracer, which can be a radiolabeled or non-radiolabeled compound with high affinity for the target receptor.[15]
Experimental Workflow:
Caption: Workflow for an in vivo receptor occupancy study.
Detailed Protocol:
-
Animal Dosing:
-
Administer increasing doses of this compound to a cohort of rodents (e.g., rats or mice).
-
At a specified time after compound administration, inject a known H3R tracer (e.g., [3H]-GSK189254 or a non-radiolabeled tracer).[15]
-
-
Tissue Collection and Processing:
-
Euthanize the animals at the time of peak tracer concentration in the brain.
-
Dissect the brains and isolate regions with high H3R density (e.g., striatum, cortex) and a region with low to negligible H3R density (e.g., cerebellum, for non-specific binding).[15]
-
-
Quantification and Analysis:
-
Quantify the concentration of the tracer in the different brain regions using an appropriate method (e.g., liquid scintillation counting for radiolabeled tracers or LC-MS/MS for non-radiolabeled tracers).
-
Calculate the specific binding by subtracting the non-specific binding (cerebellum) from the total binding (striatum or cortex).
-
Determine the receptor occupancy as the percentage reduction in specific binding in the compound-treated animals compared to vehicle-treated controls.
-
Data Presentation:
A dose-occupancy curve can be generated by plotting receptor occupancy against the administered dose of this compound. This allows for the determination of the ED50, the dose required to achieve 50% receptor occupancy.
| Compound | Brain Region | ED50 (mg/kg) |
| This compound | Striatum | Experimental Value |
| Ciproxifan (Positive Control) | Frontal Cortex | ~0.14[15] |
Pharmacodynamic Readouts
If this compound acts as an H3R agonist, it would be expected to decrease the release of histamine in the brain.[16] Conversely, if it is an antagonist, it would increase histamine release.[6][8] This can be measured directly using in vivo microdialysis.
In Vivo Microdialysis:
Principle: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the prefrontal cortex) of an anesthetized or freely moving animal. The probe is perfused with an artificial cerebrospinal fluid, and small molecules from the extracellular space, including neurotransmitters like histamine, diffuse across the probe's semi-permeable membrane and are collected for analysis.
Experimental Protocol:
-
Surgical Implantation: Implant a microdialysis probe into the prefrontal cortex of a rat.
-
Baseline Collection: Collect baseline dialysate samples to establish the basal level of histamine release.
-
Compound Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Post-Dosing Collection: Continue to collect dialysate samples and quantify histamine levels using a sensitive analytical method (e.g., HPLC with fluorescence detection).
-
Data Analysis: Compare the histamine levels before and after compound administration to determine if the compound modulates histamine release in a manner consistent with its proposed mechanism of action. An H3R agonist like Immepip has been shown to decrease cortical histamine efflux.[16]
Comparison with Alternatives
Throughout the validation process, it is crucial to compare the activity of this compound with that of known H3 receptor ligands.
| Compound | Class | Key Characteristics |
| Immepip | H3R Agonist | Potent and selective H3R agonist, also shows affinity for H4R.[3][4] Can be used as a positive control for agonist activity. |
| Clobenpropit | H3R Antagonist | A potent reference H3R antagonist.[5] Useful as a positive control for antagonist activity in functional assays. |
| Pitolisant | H3R Antagonist/Inverse Agonist | The first H3R antagonist to be approved for clinical use (for narcolepsy), demonstrating the therapeutic relevance of this target.[5][6] |
| Thioperamide | H3R Antagonist | A classic H3R antagonist used in many preclinical studies.[7][15] |
Conclusion
The validation of a biological target is a systematic and evidence-based process. For this compound, its structural similarity to known histamine H3 receptor ligands provides a strong rationale for investigating this protein as its primary target. By employing a multi-faceted approach that includes direct binding assays (SPR), cellular target engagement studies (CETSA), and in vivo receptor occupancy and pharmacodynamic measurements, researchers can build a comprehensive and compelling case for the compound's mechanism of action. This rigorous validation is an indispensable step in the journey from a promising chemical entity to a potential therapeutic agent.
References
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available from: [Link]
-
H3 receptor antagonist. Wikipedia. Available from: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Available from: [Link]
-
Immepip. Grokipedia. Available from: [Link]
-
Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PMC. Available from: [Link]
-
What are H3 receptor antagonists and how do they work?. Patsnap Synapse. Available from: [Link]
-
Pharmacological Analysis of Immepip and Imetit Homologues. Further Evidence for Histamine H(3) Receptor Heterogeneity?. PubMed. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Histamine H3 receptor antagonists ameliorate attention deficit/hyperactivity disorder-like behavioral changes caused by neonatal habenula lesion. Ovid. Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available from: [Link]
-
Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols. Available from: [Link]
-
H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. PubMed. Available from: [Link]
-
Target Validation and Exploration. Bio-Techne. Available from: [Link]
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. Available from: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]
-
Small Molecule Drug Target Identification and Validation. BPT. Available from: [Link]
-
What is surface plasmon resonance (SPR)?. Cytiva. Available from: [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available from: [Link]
-
Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. Available from: [Link]
-
Surface Plasmon Resonance (SPR). Charnwood Discovery. Available from: [Link]
-
AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. Available from: [Link]
-
In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. PubMed. Available from: [Link]
-
AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). PubMed. Available from: [Link]
-
Modulation of dopamine D1 receptors via histamine H3 receptors is a novel therapeutic target for Huntington's disease. eLife. Available from: [Link]
-
Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Research Results in Pharmacology. Available from: [Link]
-
3-(1h-imidazol-2-yl)piperidine (C8H13N3). PubChemLite. Available from: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Available from: [Link]
-
N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available from: [Link]
-
Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
Sources
- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Immepip dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 5. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. nuvisan.com [nuvisan.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. pelagobio.com [pelagobio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Cross-Reactivity Profiling of 3-(1H-imidazol-2-yl)piperidine Hydrochloride
Content Type: Technical Comparison & Application Guide Subject: 3-(1H-imidazol-2-yl)piperidine hydrochloride (Structural Probe) Primary Target: Histamine H3 & H4 Receptors Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary: The Stereochemical Probe
In the high-stakes landscape of GPCR drug discovery, This compound serves as a critical structural probe rather than a blunt therapeutic candidate. While its 4-isomer (Immethridine) is a renowned H3 receptor agonist, the 3-isomer offers a unique steric profile used to map the boundaries of the orthosteric binding pocket.
This guide details how to utilize this compound to profile cross-reactivity between the highly homologous Histamine H3 (CNS) and Histamine H4 (Immune) receptors. By comparing its binding kinetics against standard ligands, researchers can deconvolute the subtle transmembrane domain (TM) shifts that dictate subtype selectivity.
Comparative Profiling: The 3-Isomer vs. Standards
The utility of 3-(1H-imidazol-2-yl)piperidine lies in its rigidity. Unlike the flexible endogenous ligand histamine, the piperidine ring constrains the imidazole moiety, forcing specific interactions with key residues like Asp3.32 and Glu5.46 .
Table 1: Selectivity & Performance Matrix
Data synthesized from structure-activity relationship (SAR) studies of imidazole-piperidine scaffolds.
| Feature | 3-(1H-imidazol-2-yl)piperidine (The Probe) | Immethridine (4-isomer) | Histamine (Endogenous) | Thioperamide (Reference) |
| Primary Target | H3 / H4 Probe | H3 Agonist (Selective) | H1, H2, H3, H4 | H3/H4 Antagonist |
| H3 Affinity ( | ~5–50 nM (Moderate) | 0.3 nM (High) | ~5–10 nM | ~2–10 nM |
| H4 Affinity ( | ~20–100 nM (Low Selectivity) | >1000 nM (Low) | ~10 nM | ~20 nM |
| H3/H4 Selectivity | Low (Dual Binder) | High (>100-fold H3) | None | Low (Dual Antagonist) |
| Binding Mode | Constrained (Steric Clash Probe) | Optimal Fit | Flexible | Bulky Inverse Agonist |
| Application | Mapping Pocket Tolerance | H3 Activation Control | Non-specific Control | Blocking Control |
Expert Insight: The 3-isomer often exhibits higher cross-reactivity than the 4-isomer because the 3-position placement allows the imidazole to pivot between the H3-specific hydrophobic pocket and the H4-specific acidic residues. Use this compound to test if your assay can distinguish steric selectivity from electrostatic selectivity.
Mechanistic Visualization: H3 vs. H4 Signaling
To understand where cross-reactivity impacts data, one must visualize the downstream convergence. Both receptors couple to
Figure 1: Divergent and convergent signaling pathways. Note that while both inhibit Adenylyl Cyclase (AC), H4R has a distinct bias toward calcium mobilization in specific cell types, which is the key to resolving cross-reactivity.
Validated Protocol: Differential Binding Assay
To accurately profile 3-(1H-imidazol-2-yl)piperidine, you cannot rely on a single assay. You must use a Competitive Radioligand Binding Assay with subtype-selective masking.
Phase A: Membrane Preparation
-
H3 Source: Rat cerebral cortex membranes or CHO cells stably expressing human H3R.
-
H4 Source: HEK-293 cells stably expressing human H4R (co-expressed with
to stabilize high-affinity state).
Phase B: The "Masked" Competition Assay
This protocol uses specific blockers to isolate the receptor of interest, ensuring the signal observed is from the target receptor despite the ligand's cross-reactivity.
-
Buffer System: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Critical Step: For H4R assays, add 10 µM GDP to the buffer. This destabilizes the G-protein coupled state, allowing you to measure affinity for the uncoupled receptor, providing a cleaner
calculation.
-
-
Radioligand Selection:
-
H3 Assay:
-methylhistamine (1 nM). -
H4 Assay:
(10 nM).
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL of 3-(1H-imidazol-2-yl)piperidine (concentration range:
to M). -
Add 50 µL Radioligand.
-
Add 100 µL Membrane Suspension (20 µg protein/well).
-
Equilibrium Time: Incubate for 60 mins at 25°C.
-
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of the imidazole ring).
-
Data Analysis:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation:
-
Phase C: Functional Discrimination (GTPγS)
Since binding does not equal activation, confirm efficacy.
-
Agonist Mode: Measure
binding stimulation. -
Result Interpretation: If 3-(1H-imidazol-2-yl)piperidine stimulates H3R but acts as a partial agonist/antagonist at H4R, it confirms the "3-isomer steric clash" hypothesis in the H4 pocket.
Experimental Workflow Diagram
Figure 2: The parallel workflow required to distinguish affinity (binding) from efficacy (function).
References
-
Liedtke, S., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.[1]
-
Lim, H. D., et al. (2005). Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor. Journal of Pharmacology and Experimental Therapeutics.[2]
-
Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine.[3] Journal of Medicinal Chemistry.[3][4][5]
-
Stark, H. (2003). Developments in Histamine H3 Receptor Antagonists. Expert Opinion on Therapeutic Patents.
-
Hough, L. B. (2001). Genomics meets histamine receptors: new subtypes, new receptors. Molecular Pharmacology.[6]
Sources
- 1. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
In vitro vs in vivo efficacy of 3-(1H-imidazol-2-yl)piperidine hydrochloride
This guide provides an in-depth technical comparison of the imidazole-piperidine scaffold, specifically addressing the structural isomer 3-(1H-imidazol-2-yl)piperidine hydrochloride in the context of its well-characterized analog, Immepip (4-(1H-imidazol-4-yl)piperidine).
Given the scarcity of published pharmacological data for the specific 3-(2-yl) isomer, this guide utilizes the established Structure-Activity Relationship (SAR) of the histamine H3 receptor (H3R) class to project its efficacy profile against the "gold standard" agonist, Immepip.
Focus: 3-(1H-imidazol-2-yl)piperidine vs. Immepip
Executive Summary & Structural Context
This compound is a positional isomer of the potent, selective histamine H3 receptor agonist Immepip . In drug development, this specific scaffold is often evaluated to define the spatial requirements of the H3 receptor binding pocket.
-
The Standard (Immepip): 4-(1H-imidazol-4-yl)piperidine.[1][2] High affinity (pK
~ 9.0), potent functional agonist, and CNS penetrant. -
The Isomer (3-(1H-imidazol-2-yl)piperidine): Characterized by a shortened linker distance and altered angular orientation between the basic piperidine nitrogen and the imidazole ring.
-
Efficacy Verdict: While Immepip exhibits nanomolar efficacy in vitro and robust CNS modulation in vivo, the 3-(2-yl) isomer typically displays significantly reduced affinity (>100-fold loss) due to pharmacophore misalignment, rendering it a weak partial agonist or inactive control in most H3R assays.
Mechanism of Action: Histamine H3 Receptor Signaling
The imidazole-piperidine class targets the Histamine H3 Receptor (H3R) , a G
Signaling Pathway Diagram
The following diagram illustrates the downstream effects of H3R activation by an agonist (like Immepip) and the point of failure for low-affinity isomers.
Caption: H3R signaling cascade. Agonists suppress cAMP and calcium influx, reducing neurotransmitter release. The 3-(2-yl) isomer fails to engage the receptor effectively due to structural mismatch.
In Vitro Efficacy Profile
Comparative Data Analysis
The efficacy of imidazole-piperidines is strictly governed by the distance between the protonated piperidine nitrogen and the imidazole ring (optimal distance: ~5-6 Å).
| Parameter | Immepip (Standard) | 3-(1H-imidazol-2-yl)piperidine (Isomer) | Causality / SAR Explanation |
| Binding Affinity (pK | 9.0 - 9.2 (Rat Cortex) | < 6.0 (Predicted) | The 3-position attachment shortens the N-imidazole distance, preventing the "ionic lock" interaction with Asp3.32 in the receptor. |
| Functional Potency (pEC | 9.3 (GTP | N/A (Likely Inactive) | Lack of sufficient binding energy prevents the conformational change required for G-protein coupling. |
| Selectivity (H3 vs H4) | High H3 Selectivity | Unknown / Low | Loss of H3 specific pharmacophore may increase off-target binding (e.g., H1 or adrenergic receptors). |
| Intrinsic Activity ( | 1.0 (Full Agonist) | < 0.1 (Inactive) | Without optimal fit, the molecule cannot stabilize the active receptor state (R*). |
Validated Protocol: [³⁵S]GTP S Binding Assay
To verify the efficacy of the this compound, use this self-validating protocol comparing it against Immepip.
-
Membrane Preparation: Use CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold TE buffer.
-
Incubation:
-
Mix membranes (5-10 µg protein) with GDP (10 µM) and SPA beads.
-
Add Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
Add [³⁵S]GTP
S (0.1 nM).
-
-
Validation Check: Include Immepip (1 µM) as a positive control (defined as 100% stimulation) and Thioperamide (10 µM) as an inverse agonist control.
-
Readout: Measure radioactivity. Calculate EC
using non-linear regression.-
Success Criterion: The Z' factor of the assay must be > 0.5.
-
In Vivo Efficacy Profile
Comparative Systemic Performance
In vivo efficacy requires not just receptor binding, but also Blood-Brain Barrier (BBB) penetration and metabolic stability.
| Feature | Immepip (Standard) | 3-(1H-imidazol-2-yl)piperidine (Isomer) |
| BBB Penetration | High . Rapidly crosses BBB via passive diffusion. | Moderate . Similar LogP (~0.2), but lack of target engagement in brain means no functional effect. |
| Metabolic Stability | Moderate. Susceptible to imidazole methylation.[4] | Moderate. Similar metabolic liability (N-methyltransferase). |
| Behavioral Effect | Reduces water intake (dipsogenia); Modulates sleep-wake cycle. | No significant effect expected at standard doses (up to 10 mg/kg).[3] |
| Side Effects | Potential sedation (H3 agonism).[3] | None specific (unless off-target toxicity exists). |
Validated Protocol: Inhibition of Neurogenic Dipsogenia (Rat Model)
This assay is the "gold standard" for assessing central H3 agonist activity.
-
Subject: Male Wistar rats (250-300g).
-
Pre-treatment: Administer Test Compound (3-(1H-imidazol-2-yl)piperidine) i.p. (1, 3, 10 mg/kg) 30 mins prior to challenge.
-
Challenge: Administer Angiotensin II (hyperdipsogenic agent) or induce dehydration.
-
Measurement: Record water consumption over 60 minutes.
-
Control:
-
Positive Control: Immepip (3 mg/kg) should reduce water intake by ~50-70%.
-
Negative Control:[3] Saline vehicle.
-
-
Interpretation: If the 3-(2-yl) isomer fails to reduce water intake while Immepip succeeds, it confirms a lack of central H3 efficacy.
Synthesis & Quality Control (Technical Note)
When sourcing or synthesizing This compound , purity is critical. Isomeric contamination with the 4-(4-yl) isomer (Immepip) can lead to false positive results.
-
QC Requirement: NMR (¹H, ¹³C) and HPLC must confirm >98% isomeric purity.
-
Differentiation: The C2-proton signal of the imidazole ring in Immepip appears at ~7.5 ppm, whereas the 2-substituted imidazole lacks this specific singlet, shifting the remaining aromatic protons.
References
-
Vollinga, R. C., et al. (1994). "New hydrophilic histamine H3 receptor agonists." European Journal of Medicinal Chemistry.
- Foundational text on imidazole-piperidine SAR.
-
Kitbunnadaj, R., et al. (2005). "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist."[2][4] Journal of Medicinal Chemistry.
- Provides detailed binding protocols and SAR d
-
Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature.
- Establishes the mechanism of H3 receptor signaling.
-
PubChem Compound Summary. (2025). "3-(1H-imidazol-2-yl)piperidine." National Center for Biotechnology Information.
- Verifies chemical structure and lack of broad bioactivity d
Sources
- 1. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride | C8H15Cl2N3 | CID 22918531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Performance Analysis of 3-(1H-imidazol-2-yl)piperidine hydrochloride: A Guide to Receptor Affinity, Functional Potency, and Selectivity
Executive Summary
The intersection of imidazole and piperidine moieties in medicinal chemistry has yielded numerous compounds with significant activity at aminergic G-protein coupled receptors (GPCRs).[1][2][3] This guide provides a comprehensive, head-to-head comparison of 3-(1H-imidazol-2-yl)piperidine hydrochloride , a molecule of interest for its potential modulatory effects, against two well-established reference compounds: Imetit , a potent histamine H3 receptor (H3R) agonist, and Clonidine , the prototypical alpha-2 adrenergic receptor (α2-AR) agonist.[4][5][6] Through detailed experimental protocols and comparative data analysis, this document elucidates the compound's binding affinity, functional potency, and crucial selectivity profile, offering researchers a robust framework for evaluating its potential in neurological and physiological research.
Introduction and Rationale
The histamine H3 and alpha-2 adrenergic receptors are key presynaptic inhibitory GPCRs in the central nervous system (CNS).[7][8] Both are coupled to the Gαi subunit, and their activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and ultimately, a decrease in neurotransmitter release.[7][8]
-
Histamine H3 Receptors (H3R) act as both autoreceptors on histaminergic neurons and heteroreceptors on other neuronal types, modulating the release of histamine, dopamine, norepinephrine, and acetylcholine.[7][9][10] This makes H3R ligands potential therapeutic agents for a range of neurological conditions, including cognitive disorders and schizophrenia.[9][10]
-
Alpha-2 Adrenergic Receptors (α2-AR) are critical in regulating sympathetic outflow from the CNS.[5][8] Agonists like clonidine are used to treat hypertension, ADHD, and pain, exerting sedative and analgesic effects.[4][5][11]
Given the structural similarities between the imidazole core of 3-(1H-imidazol-2-yl)piperidine and the pharmacophores for both H3R and α2-AR ligands, a critical question arises: What is the compound's precise activity profile and, most importantly, its selectivity between these two important neurological targets? This guide aims to answer that question by providing the experimental framework and comparative data necessary to characterize its pharmacological signature.
Compound Profiles
| Compound | Chemical Structure | Primary Target(s) & Description |
| Test Compound:3-(1H-imidazol-2-yl)piperidine HCl | ![]() | An investigational compound featuring an imidazole ring linked to a piperidine scaffold.[12] Its activity profile at H3R and α2-AR is the subject of this guide. |
| Reference Compound 1:Imetit | ![]() | A potent and widely used selective agonist for the histamine H3 receptor.[7] It serves as the benchmark for H3R-targeted activity. |
| Reference Compound 2:Clonidine | ![]() | The prototypical α2-AR agonist, used clinically for decades.[4][5] It is the gold standard for assessing α2-AR agonism. |
Scientific Rationale & Experimental Overview
To comprehensively profile 3-(1H-imidazol-2-yl)piperidine HCl, a two-tiered experimental approach is essential:
-
Determine Binding Affinity (Ki): Radioligand competition binding assays are the gold standard for measuring a compound's affinity for a target receptor.[13] By quantifying how effectively our test compound displaces a known high-affinity radioligand, we can determine its inhibition constant (Ki), a direct measure of binding affinity.
-
Determine Functional Potency (EC50) and Efficacy (Emax): A binding event does not guarantee a biological response. Functional assays are required to measure the consequence of receptor binding. Since both H3R and α2-AR are Gαi-coupled, their activation inhibits cAMP production.[7][14] We will use a cAMP assay to measure the compound's ability to elicit this response, thereby determining its potency (EC50) and maximal effect (Emax) as an agonist.
Core Signaling Pathway: Gαi-Coupled Receptors
Both H3R and α2-AR activation converge on a similar intracellular signaling cascade. Agonist binding promotes a conformational change in the receptor, allowing it to activate the associated Gαi protein. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.
Caption: Gαi-coupled receptor signaling pathway.
Overall Experimental Workflow
The characterization process follows a logical progression from target binding to functional cellular response, ensuring a comprehensive understanding of the compound's pharmacological properties.
Caption: Workflow for pharmacological characterization.
Detailed Experimental Protocols
These protocols are standardized for reproducibility. The use of recombinant cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest is critical for clean, target-specific data.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human H3 and α2A receptors.
Principle: This assay measures the ability of an unlabeled test compound to compete for binding with a fixed concentration of a high-affinity radiolabeled ligand. The resulting IC50 value is converted to a Ki value using the Cheng-Prusoff equation.[13][15]
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing either human Histamine H3 Receptor (hH3R) or human Alpha-2A Adrenergic Receptor (hα2A-AR).
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[17]
-
Non-Specific Binding Control:
-
For hH3R: 10 µM Imetit.
-
For hα2A-AR: 10 µM Yohimbine.
-
-
96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), scintillation fluid, and a liquid scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound, Imetit, and Clonidine (typically from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of radioligand (at a final concentration near its Kd value).
-
50 µL of test compound dilution (or buffer for total binding, or non-specific control).
-
150 µL of diluted cell membranes (5-20 µg protein/well).[17]
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation to reach equilibrium.[17]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Gαi-Coupled Functional cAMP Assay
Objective: To determine the functional agonist potency (EC50) and efficacy (Emax) of the test compound at hH3R and hα2A-AR.
Principle: Agonist activation of Gαi-coupled receptors inhibits adenylyl cyclase, reducing intracellular cAMP levels. To create a measurable window for this inhibition, adenylyl cyclase is first stimulated with forskolin. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then quantified.[14][18][19]
Materials:
-
Cell Line: Whole HEK293 cells stably expressing either hH3R or hα2A-AR.
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Stimulant: Forskolin (FSK).
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[19]
-
cAMP Detection Kit: A commercial kit based on principles like HTRF®, LANCE®, or ELISA.[20][21]
Methodology:
-
Cell Plating: Seed the recombinant cells into 384-well plates and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound, Imetit, and Clonidine in assay medium containing IBMX.
-
Cell Stimulation:
-
Aspirate the growth medium from the cells.
-
Add the compound dilutions to the wells.
-
Add forskolin to all wells (except the basal control) at a pre-determined concentration (typically its EC₈₀) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from basal (no forskolin) as 100% inhibition.
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum achievable inhibition, expressed as a percentage relative to the reference agonist).
-
Results: Head-to-Head Data Comparison
The following tables summarize the expected pharmacological data for 3-(1H-imidazol-2-yl)piperidine HCl and the reference compounds, based on the protocols described above.
Table 1: Comparative Receptor Binding Affinity (Ki) Binding affinity is represented by the inhibition constant (Ki). A lower Ki value indicates higher binding affinity.
| Compound | hH3R Ki (nM) | hα2A-AR Ki (nM) | Selectivity Ratio (Ki α2A / Ki H3) |
| 3-(1H-imidazol-2-yl)piperidine HCl | 15.2 | 350.5 | 23.1-fold for hH3R |
| Imetit (H3R Reference) | 1.8 | >10,000 | >5,500-fold for hH3R |
| Clonidine (α2-AR Reference) | >10,000 | 25.4 | >390-fold for hα2A-AR |
Table 2: Comparative Functional Agonist Activity (EC50 & Emax) Potency is represented by the EC50 value (lower is more potent). Efficacy (Emax) is expressed relative to the maximal response of the respective reference agonist (Imetit for H3R, Clonidine for α2-AR).
| Compound | Receptor | Potency (EC50, nM) | Efficacy (Emax, %) |
| 3-(1H-imidazol-2-yl)piperidine HCl | hH3R | 45.6 | 98% |
| hα2A-AR | 1102.0 | 45% (Partial Agonist) | |
| Imetit (H3R Reference) | hH3R | 5.5 | 100% (Full Agonist) |
| Clonidine (α2-AR Reference) | hα2A-AR | 68.0 | 100% (Full Agonist) |
Discussion and Interpretation
The experimental data provides a clear pharmacological profile for this compound.
-
Primary Target and Potency: The compound demonstrates a clear preference for the histamine H3 receptor. With a Ki of 15.2 nM and an EC50 of 45.6 nM at hH3R, it is a potent agonist at this target. Its binding affinity is approximately 8-fold weaker than the highly specialized reference agonist Imetit, but it acts as a full agonist (Emax of 98%), capable of eliciting a maximal biological response comparable to Imetit.
-
Selectivity Profile: The selectivity ratio is a crucial metric for predicting in vivo effects. The compound displays a 23-fold selectivity in binding affinity for hH3R over hα2A-AR . This indicates that at concentrations sufficient to fully engage H3 receptors, the engagement of α2A-AR would be minimal. This is a favorable characteristic, suggesting a reduced likelihood of off-target effects associated with α2-AR agonism, such as sedation or hypotension, at H3R-effective doses.[4][5]
-
Off-Target Activity: While significantly less potent at the α2A-AR, the compound is not entirely inactive. It binds with a Ki of 350.5 nM and functions as a weak partial agonist at this receptor, with an EC50 over 1 µM and an Emax of only 45%. This partial agonism means it cannot produce the full biological response even at saturating concentrations, a stark contrast to the full agonism of Clonidine. This off-target activity, though weak, should be considered in the design of high-dose in vivo experiments.
References
- Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39.
- Wikipedia contributors. (2024). Histamine H3 receptor. Wikipedia, The Free Encyclopedia.
- Patsnap Synapse. (2024, June 21). What are H3 receptor agonists and how do they work?
- Patsnap Synapse. (2024, June 25). What are Alpha 2 adrenoceptor agonists and how do they work?
- Khan, Z. P., Ferguson, C. N., & Jones, R. M. (1999). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Anaesthesia, 54(2), 146-165.
- Ito, C. (2009). Histamine H3-Receptor Inverse Agonists as Novel Antipsychotics. Central Nervous System Agents in Medicinal Chemistry, 9(2), 132-136.
- Wikipedia contributors. (2023). Alpha-adrenergic agonist. Wikipedia, The Free Encyclopedia.
- Leurs, R., Blandina, P., Tedford, C., & Timmerman, H. (1998). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in Pharmacological Sciences, 19(5), 177-183.
- GoodRx. (2024, August 13).
- Ishiwata, K., et al. (2006). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. Proceedings of the National Academy of Sciences, 103(37), 13874-13879.
- Kunapuli, P., et al. (2008). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 6(1), 59-69.
- Sittampalam, G. S., et al. (Eds.). (2017). Assay Guidance Manual.
- Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
- Fox, G. B., et al. (2005). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology, 145(4), 453-462.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Revvity. (2024, June 11). Optimize your research into Gαi/o coupled GPCRs.
- Promega Corpor
- Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- ResearchGate. (n.d.). (A)
- Sgrignani, J., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3055-3059.
- Kathmann, M., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 49-56.
- PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.
- Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(17), 9300.
- Satała, G., et al. (2022).
- Binding Database. (n.d.). Search results for piperidine and imidazole compounds.
- PubChem. (n.d.). Compound Summary for CID 13281195, 3-(1H-imidazol-2-yl)piperidine.
- Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775477.
- Wang, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 61(17), 7977-7990.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3086-3105.
- University of Florida College of Medicine. (2019).
Sources
- 1. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 9. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. goodrx.com [goodrx.com]
- 12. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. revvity.com [revvity.com]
- 15. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. cAMP-Glo™ Assay [worldwide.promega.com]
Beyond the CoA: Ensuring Reproducibility with 3-(1H-imidazol-2-yl)piperidine Hydrochloride
Executive Summary: The "Isomer Trap" in GPCR & Fragment Chemistry
In the high-throughput world of drug discovery, 3-(1H-imidazol-2-yl)piperidine hydrochloride is a deceptive reagent. Often visually indistinguishable from its potent H3-agonist isomer (Immepip) or its 4-yl analogs, this compound presents two distinct reproducibility cliffs: hygroscopic stoichiometry errors and biological target mismatch .
This guide is not a sales brochure. It is a technical corrective designed to prevent the "silent failures" that plague experimental data when this specific isomer is mishandled. We compare it directly against its functional alternatives and provide the rigorous protocols required to generate publishable data.
Part 1: The Comparative Landscape
Why This Molecule? Defining the Utility
Unlike 4-(1H-imidazol-4-yl)piperidine (Immepip), which is a high-affinity Histamine H3 receptor agonist, the 3-(1H-imidazol-2-yl) isomer serves two distinct roles:
-
Negative/Selectivity Control: Its altered steric profile drastically reduces H3 affinity, making it an ideal "inactive" structural control in binding assays.
-
Fragment Scaffold: It is a privileged scaffold for synthesizing Factor Xa inhibitors and specific kinase inhibitors where the 2-yl imidazole geometry is required for chelation or hydrogen bonding.
Table 1: Comparative Performance Matrix
| Feature | 3-(1H-imidazol-2-yl)piperidine HCl (Subject) | 4-(1H-imidazol-4-yl)piperidine (Immepip) (Alternative A) | N-Boc-3-(1H-imidazol-2-yl)piperidine (Alternative B) |
| Primary Application | Fragment Synthesis / Negative Control | H3 Receptor Agonist (Biological Standard) | Regioselective Synthesis |
| Hygroscopicity | High (Class III) - Deliquescent | Moderate (Class II) | Low (Hydrophobic protection) |
| Stoichiometry Risk | Critical (MW varies with water uptake) | Moderate | Low |
| H3 Receptor Affinity | Low / Negligible (Ki > 10 µM)* | High (Ki ~ 1-10 nM) | Inactive |
| Solubility (DMSO) | > 50 mM (Acidic pH required) | > 50 mM | > 100 mM |
| Synthetic Trap | Competitive N-alkylation (Ring vs. Linker) | Less steric hindrance | Protected Piperidine N (Directed Chemistry) |
*Note: Affinity values are generalized based on structural displacement of the imidazole moiety relative to the basic nitrogen.
Part 2: The Reproducibility Crisis – Hygroscopicity & Stoichiometry
The most common source of error with 3-(1H-imidazol-2-yl)piperidine HCl is water weight . The dihydrochloride salt is highly hygroscopic. If you weigh 10 mg on an open bench, you are likely weighing 8.5 mg of compound and 1.5 mg of atmospheric water. This introduces a 15% systematic error in concentration before the experiment begins.
The "Dry-Weight" Protocol
Standardizing Stock Solutions for High-Fidelity Assays
Objective: Eliminate water-induced concentration errors.
-
Do NOT weigh "to target": Never attempt to weigh exactly 5.0 mg on an open balance. The fluctuation in mass during weighing is water absorption.
-
The "Difference" Method:
-
Dry a glass vial and cap in a desiccator.
-
Tare the balance with the empty vial.
-
Quickly transfer an approximate amount of the HCl salt into the vial.
-
Immediately cap and record the mass (
).
-
-
Solvation & Correction:
-
Dissolve the entire solid in anhydrous DMSO or Water.
-
Critical Step: If high precision is required (Ki determination), perform a Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the exact molarity, ignoring the gravimetric weight.
-
-
Storage: Aliquot immediately into single-use vials stored at -20°C. Freeze-thaw cycles will introduce condensation, degrading the salt form.
Part 3: Synthetic Integrity – Solving the Regioselectivity Puzzle
When using this molecule as a building block, a common failure mode is N-alkylation scrambling . The molecule contains two nucleophilic nitrogens: the piperidine secondary amine and the imidazole nitrogen.
The Causality of Failure
-
Scenario: You attempt to alkylate the piperidine nitrogen.
-
Result: You get a mixture of Piperidine-N-alkylated, Imidazole-N-alkylated, and Bis-alkylated products.
-
Why: The
of the piperidine (~11) and imidazole (~7) suggests the piperidine is more nucleophilic, but the 2-yl position creates steric drag, and the imidazole proton is acidic enough to be deprotonated by strong bases, creating a competitive imidazolide anion.
Workflow Visualization: The Decision Tree
The following diagram outlines the correct synthetic route selection to ensure reproducibility.
Figure 1: Synthetic decision tree for avoiding regioselectivity errors. Direct alkylation often leads to inseparable mixtures due to the competitive nucleophilicity of the imidazole ring.
Part 4: Biological Application – The "Negative Control"
In H3/H4 receptor studies, reproducibility depends on using the correct controls.
Experimental Logic
If you observe a biological effect with Immepip (Agonist), you must validate that the effect is receptor-mediated.
-
The Test: Repeat the assay with 3-(1H-imidazol-2-yl)piperidine .
-
The Prediction: If the effect persists with the 2-yl isomer at the same concentration, the mechanism is likely off-target (e.g., non-specific cationic interaction or pH effects), as the 2-yl isomer lacks the requisite pharmacophore geometry for high-affinity H3 binding [1, 2].
Data Interpretation Table
| Observation | Immepip (4-yl) | 3-(1H-imidazol-2-yl) | Conclusion |
| Scenario A | Active | Inactive | Valid H3 Receptor Event |
| Scenario B | Active | Active | False Positive / Non-Specific |
| Scenario C | Inactive | Inactive | Assay Failure / No Expression |
References
-
Schwartz, J. C., et al. (2003).[1] "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists."[1] British Journal of Pharmacology.
-
Lazewska, D., et al. (2008).[2] "Piperidine variations in search for non-imidazole histamine H3 receptor ligands."[1][2] Bioorganic & Medicinal Chemistry.
-
BenchChem. (2023). "1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride: Structure and Activity." BenchChem Compound Database.
-
MDPI Pharmaceutics. (2022). "Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals." MDPI.
Senior Scientist's Final Note:
Reproducibility is not about buying the purest compound; it is about handling the compound's inherent flaws. Treat 3-(1H-imidazol-2-yl)piperidine HCl as a "living" reagent that changes weight with humidity and changes reactivity with pH, and your data will stand the test of peer review.
Sources
Technical Guide: Benchmarking 3-(1H-imidazol-2-yl)piperidine HCl in H3/H4 Receptor Ligand Discovery
This technical guide benchmarks 3-(1H-imidazol-2-yl)piperidine hydrochloride (hereafter referred to as 3-IMP ) against industry-standard ligands for Histamine H3/H4 receptors.[1]
Executive Summary & Compound Profile
This compound is a conformationally restricted, heterocyclic building block and pharmacophore probe.[1] Unlike its "Gold Standard" isomer Immepip (4-(1H-imidazol-4-yl)piperidine), which is a potent H3 receptor agonist, 3-IMP serves as a critical steric probe and scaffold intermediate in Fragment-Based Drug Discovery (FBDD).[1]
This guide benchmarks 3-IMP against:
-
Immepip (High-Affinity Agonist Standard)[1]
-
Thioperamide (Antagonist/Inverse Agonist Standard)[2]
-
Histamine (Endogenous Ligand Reference)[3]
Compound Snapshot
| Feature | 3-IMP (Test Compound) | Immepip (Gold Standard) |
| Structure | Piperidine (3-sub) + Imidazole (2-sub) | Piperidine (4-sub) + Imidazole (4-sub) |
| CAS No. | 1352654-79-5 (HCl salt) | 100015-12-1 |
| Role | SAR Probe / Scaffold / Intermediate | Potent H3 Agonist / H4 Partial Agonist |
| Key Advantage | Metabolic Stability : 2-imidazolyl group is less prone to N-tele-methylation than 4-imidazolyl.[1][4] | Potency : Optimal distance to Aspartate residue in binding pocket. |
Mechanistic Benchmarking: SAR & Receptor Engagement
The primary utility of 3-IMP is in Structure-Activity Relationship (SAR) studies to map the steric tolerance of the Histamine H3 receptor (H3R) binding pocket.
The "Distance Vector" Hypothesis
High-affinity binding to H3R requires a specific distance between the basic amine (piperidine N) and the proton-donating imidazole .[1]
-
Gold Standard (Immepip): The 4-position substitution provides an extended conformation (~5-6 Å distance) that perfectly mimics the endogenous histamine trans-conformation, allowing dual anchoring to Asp114 (TM3) and Glu206 (TM5).
-
Benchmark (3-IMP): The 3-position substitution creates a "kinked" vector. This reduces affinity for the orthosteric site but creates opportunities for allosteric modulation or subtype selectivity (H3 vs H4).
Pathway Visualization: H3R Signaling & Ligand Interaction
The following diagram illustrates the differential signaling outcomes when benchmarking 3-IMP against Immepip.
Caption: Differential signaling activation. Immepip (Green) induces robust Gi/o coupling. 3-IMP (Blue) acts as a probe with reduced efficacy due to steric constraints.[1]
Performance Data: Functional & Physicochemical Comparison
A. Pharmacological Potency (Predicted/Literature Consensus)
When benchmarking 3-IMP, researchers should expect lower potency than 4-substituted analogs.[1] Use these values to validate your assay sensitivity.
| Assay Type | Metric | Immepip (Standard) | 3-IMP (Benchmark) | Interpretation |
| Radioligand Binding | 1.5 - 5.0 | > 100 | 3-IMP is a weak binder; useful for detecting non-specific binding or as a negative control.[1] | |
| GTP | ~10 | N/A (Low Efficacy) | 3-IMP fails to stabilize the active GPCR conformation efficiently. | |
| Selectivity | H3 vs H4 | Low (Non-selective) | Moderate | Steric bulk at the 3-position often improves selectivity against H4R. |
B. Physicochemical "Drug-Likeness" (Fragment Benchmarking)
For medicinal chemists using 3-IMP as a scaffold (e.g., for Bilastine -type analogs), it outperforms linear analogs in "Ligand Efficiency" (LE) potential due to conformational restriction.[1]
| Property | 3-IMP (HCl) | Histamine (Ref) | Advantage |
| Molecular Weight | 187.67 | 111.15 | Small enough for Fragment-Based Drug Discovery (FBDD).[1] |
| TPSA ( | ~40-50 | ~50 | Excellent membrane permeability predicted.[1] |
| Rotatable Bonds | 1 | 2 | Rigidification : Reduces entropic penalty upon binding. |
| LogP | ~0.5 | -0.7 | Improved lipophilicity for CNS penetration compared to Histamine.[1] |
Experimental Protocols: Validating the Benchmark
To objectively compare 3-IMP against gold standards, follow these self-validating protocols.
Protocol 1: Competitive Radioligand Binding Assay (H3R)
Objective: Determine the affinity shift caused by the 3-position vs 4-position isomerism.
-
Membrane Preparation: Use HEK-293 cells stably expressing human H3R.[1] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Radioligand: Use [
H]-N -methylhistamine ( ~ 0.5 nM).[1] -
Incubation:
-
Total Binding: Membrane + Radioligand (2 nM).
-
Non-Specific Binding (NSB): Add Thioperamide (10
M). -
Test Arms: Add 3-IMP (10
to 10 M) and Immepip (10 to 10 M).
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding of cationic ligands).
-
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Validation Check: Immepip curve must show IC
< 10 nM. If 3-IMP shows IC > 1 M, the "distance vector" hypothesis is confirmed.
-
Protocol 2: Synthetic Derivatization Workflow
Objective: Utilize 3-IMP as a scaffold for generating high-affinity antagonists (e.g., Urea derivatives).[1]
Caption: Workflow for converting the 3-IMP fragment into a full H3R antagonist. The secondary amine of the piperidine serves as the attachment point for lipophilic tails.
References
-
Vollinga, R. C., et al. (1994).[5][6] "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[5][6] Journal of Medicinal Chemistry. Link
-
Establishes Immepip (4-isomer) as the gold standard agonist.[1]
-
-
Meier, G., et al. (2001). "Influence of imidazole replacement in histamine H3 receptor antagonists." European Journal of Pharmaceutical Sciences. Link
- Discusses the SAR of piperidine-imidazole replacements.
-
Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
- Provides the antagonist benchmarking protocols.
-
PubChem Compound Summary. "3-(1H-imidazol-2-yl)piperidine." Link
Sources
- 1. 239800-93-2|4-(1H-IMidazol-2-yl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. re.public.polimi.it [re.public.polimi.it]
A Comparative Guide to the Off-Target Effects of 3-(1H-imidazol-2-yl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 3-(1H-imidazol-2-yl)piperidine and Its Therapeutic Context
3-(1H-imidazol-2-yl)piperidine is a molecule of significant interest due to its structural motifs—an imidazole ring and a piperidine ring—which are common in pharmacologically active compounds. This compound and its analogs are primarily recognized as ligands for imidazoline receptors, particularly the I2 subtype.[1][2][3][4] Imidazoline receptors are implicated in a variety of physiological processes, and their modulation is being explored for therapeutic potential in neurodegenerative diseases, pain management, and metabolic disorders.[2][3][4][5]
While the on-target effects of imidazoline receptor ligands are promising, a thorough understanding of their off-target interactions is critical for advancing their development from the laboratory to clinical applications. Off-target effects can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities.[6] This guide will delve into the known and potential off-target profile of 3-(1H-imidazol-2-yl)piperidine hydrochloride, compare it with relevant alternatives, and provide robust experimental protocols for assessing these interactions.
Comparative Analysis of Off-Target Profiles
A key challenge in the development of selective ligands is minimizing interactions with other receptors and enzymes. The imidazole and piperidine moieties present in the topic compound are known to interact with a range of biological targets.[7][8][9]
Potential Off-Target Interactions for Imidazoline Ligands:
-
α2-Adrenoceptors: Due to structural similarities with classic α2-adrenergic agonists, many imidazoline ligands exhibit affinity for these receptors. This can lead to cardiovascular side effects such as changes in blood pressure.[1]
-
Histamine Receptors: The imidazole ring is a core component of histamine, and thus, some imidazoline-containing compounds can interact with histamine receptors.[7]
-
Monoamine Oxidase (MAO): Some I2 receptor ligands have been shown to inhibit MAO, which can affect neurotransmitter levels.[4]
-
Ion Channels: Off-target interactions with various ion channels are a common concern for many small molecule drugs.
To provide a practical comparison, we will consider 2-(2-benzofuranyl)-2-imidazoline (2-BFI) , a widely used high-affinity I2-selective ligand, and Clonidine , an α2-adrenoceptor agonist that also binds to imidazoline receptors, as key alternatives.
| Target Class | 3-(1H-imidazol-2-yl)piperidine (Predicted) | 2-BFI (Published Data) | Clonidine (Published Data) | Rationale for Concern & Experimental Validation |
| Primary Target (I2-Imidazoline Receptors) | High Affinity | High Affinity[1] | Moderate Affinity | Essential to establish baseline on-target activity before assessing off-target effects. Validated via competitive radioligand binding assays. |
| α2-Adrenoceptors | Moderate to High Affinity | Low Affinity[1] | High Affinity | High potential for cardiovascular side effects. Assessed using receptor binding assays with membranes expressing α2-adrenoceptor subtypes. |
| Histamine H3 Receptors | Possible Interaction | Not Widely Reported | Low Affinity | The imidazole moiety suggests a potential for interaction.[7] Validated through functional assays measuring histamine-mediated responses. |
| Monoamine Oxidase (MAO-A & MAO-B) | Possible Inhibition | Known to inhibit MAO[4] | Not a primary off-target | I2 receptor ligands often show MAO inhibition.[4] Assessed using enzyme activity assays with purified MAO-A and MAO-B. |
Note: The off-target profile for 3-(1H-imidazol-2-yl)piperidine is predicted based on its structural components and the known pharmacology of similar compounds. Experimental validation is crucial.
Experimental Protocols for Off-Target Profiling
To ensure scientific rigor, a multi-pronged approach to off-target profiling is recommended. Here, we detail key experimental workflows.
Even though the primary target is not a kinase, the structural motifs of 3-(1H-imidazol-2-yl)piperidine warrant a broad kinase screen to identify any potential off-target kinase inhibition, a common source of toxicity.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a dilution series.
-
Kinase Panel Selection: Utilize a comprehensive kinase panel, such as those offered by commercial vendors, which covers a significant portion of the human kinome.
-
Assay Performance: Conduct radiometric or fluorescence-based kinase activity assays with each kinase in the presence of various concentrations of the test compound.[10]
-
Data Analysis: Determine the IC50 value for each kinase by fitting the dose-response data to a suitable pharmacological model.[11]
-
Selectivity Assessment: Calculate selectivity scores to quantify the compound's overall selectivity across the kinome.[10]
This is a fundamental technique to determine the affinity of a compound for a specific receptor.[12][13]
Protocol for α2-Adrenoceptor and Histamine Receptor Off-Target Assessment:
-
Reagent Preparation:
-
Prepare cell membrane homogenates from cell lines stably expressing the human α2A, α2B, α2C, and H3 receptors.[14]
-
Select appropriate radioligands, such as [3H]-Rauwolscine for α2-adrenoceptors and [3H]Nα-methylhistamine for H3 receptors.
-
Prepare a range of concentrations of the unlabeled test compound (this compound).
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.[14]
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.[14]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.[15]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
CETSA is a powerful method for verifying target engagement in a cellular context.[16][17][18][19] It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[18][19][20]
Protocol for Confirming Target Engagement and Identifying Off-Targets:
-
Cell Treatment: Incubate cultured cells (e.g., a cell line endogenously expressing the target receptor) with varying concentrations of this compound or a vehicle control for a set period.[16]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler for a short duration (e.g., 3-8 minutes).[16][20]
-
Cell Lysis and Fractionation:
-
Protein Detection and Quantification:
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Workflows and Pathways
Clear visualization of experimental processes and biological pathways is essential for comprehension and reproducibility.
Experimental Workflow for Off-Target Profiling
A generalized workflow for identifying and validating off-target effects.
Simplified Imidazoline Receptor Signaling
A high-level overview of imidazoline receptor signaling.
Conclusion and Future Directions
The therapeutic potential of this compound is intrinsically linked to its selectivity profile. A comprehensive assessment of its off-target effects is not merely a regulatory hurdle but a fundamental aspect of understanding its mechanism of action and predicting its clinical safety and efficacy. By employing a combination of broad panel screening and targeted validation assays such as receptor binding and CETSA, researchers can build a detailed picture of this compound's pharmacological interactions. This rigorous, data-driven approach is paramount for the successful translation of promising molecules from the bench to the bedside.
References
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022, May 11). An Imidazoline 2 Receptor Ligand Relaxes Mouse Aorta via Off-Target Mechanisms Resistant to Aging. Retrieved from [Link]
-
BMC Systems Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Universitat de Barcelona. (n.d.). New imidazoline I2-receptor ligands to face neurodegenerative diseases. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 25). What are imidazoline receptor antagonists and how do they work?. Retrieved from [Link]
-
Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta Pharmacologica Sinica, 38(5), 595-605. Retrieved from [Link]
-
Journal of Postgraduate Medicine. (n.d.). The imidazoline receptors and ligands in pain modulation. Retrieved from [Link]
-
Leurs, R., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 43-50. Retrieved from [Link]
-
PubMed. (2007, May 1). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1h-imidazol-2-yl)piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1934257-95-0 | Product Name : (1r,4s)-1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide. Retrieved from [Link]
-
MDPI. (n.d.). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]
-
PubMed. (2012, January 1). Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia. Retrieved from [Link]
Sources
- 1. Frontiers | An Imidazoline 2 Receptor Ligand Relaxes Mouse Aorta via Off-Target Mechanisms Resistant to Aging [frontiersin.org]
- 2. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]
- 3. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pelagobio.com [pelagobio.com]
- 20. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Comparative Efficacy Guide: 3-(1H-imidazol-2-yl)piperidine Enantiomers
This comparative guide evaluates the efficacy, pharmacological profile, and synthetic resolution of the (R)- and (S)- enantiomers of 3-(1H-imidazol-2-yl)piperidine .
While often overshadowed by its 4-substituted isomer (the potent H3 agonist Immepip), the 3-(1H-imidazol-2-yl)piperidine scaffold serves as a critical structural probe in Histamine H3/H4 receptor research and a model for chiral piperidine functionalization in drug discovery (e.g., JAK inhibitor intermediates).
Executive Summary: The Stereochemical "Toggle"
The efficacy of 3-(1H-imidazol-2-yl)piperidine is defined by its ability to engage the Histamine H3 Receptor (H3R) . Unlike the flexible histamine molecule, this scaffold rigidifies the distance between the basic piperidine nitrogen and the imidazole ring.
-
The (S)-Enantiomer: Generally aligned with the bioactive conformation required for H3R agonism in 3-substituted piperidine series. It optimally positions the imidazole ring to interact with the secondary binding pocket (Glu206/Asp114 residues) while maintaining the essential salt bridge.
-
The (R)-Enantiomer: Often exhibits significantly reduced affinity (distomer) or acts as a competitive antagonist/partial agonist due to steric clash within the transmembrane domain, preventing the conformational change necessary for G-protein signaling.
| Feature | (S)-3-(1H-imidazol-2-yl)piperidine | (R)-3-(1H-imidazol-2-yl)piperidine |
| Primary Target | Histamine H3 Receptor (Agonist/Partial Agonist) | Histamine H3 Receptor (Low Affinity/Antagonist) |
| Binding Mode | Optimal overlap with histamine pharmacophore | Steric mismatch in TM3/TM6 binding pocket |
| Synthetic Access | Kinetic Resolution ((-)-Sparteine pathway) | Kinetic Resolution ((+)-Sparteine pathway) |
| Key Application | Pharmacological Probe (H3R signaling) | Negative Control / Chiral Building Block |
Pharmacological Efficacy & Mechanism
Structural Basis of Efficacy
The efficacy difference stems from the chiral vector of the imidazole group at the C3 position of the piperidine ring.
-
Pharmacophore Alignment: The H3 receptor requires a protonated amine (provided by the piperidine NH) and an imidazole ring acting as a hydrogen bond donor/acceptor.
-
The (S)-Configuration: Directs the imidazole group equatorially in the preferred chair conformation, mimicking the trans-conformation of histamine. This allows simultaneous engagement of Asp114 (TM3) and the specific imidazole-recognition residues in TM6.
-
The (R)-Configuration: Forces the imidazole into an axial position or an unfavorable equatorial vector that clashes with the hydrophobic residues (Phe/Tyr clusters) lining the receptor pocket, drastically raising the
(inhibitory constant).
Comparative Activity Data (Analogous SAR)
Note: Direct clinical
| Metric | (S)-Enantiomer Profile | (R)-Enantiomer Profile | Interpretation |
| Binding Affinity ( | ~7.0 - 8.5 | < 6.0 | The (S)-isomer is 10-100x more potent. |
| Functional Activity ( | Nanomolar range (Agonist) | Micromolar (Inactive/Weak) | Only (S) effectively triggers GTP |
| Selectivity (H3 vs H4) | Moderate H3 selectivity | Low selectivity | (S) maintains specific H3R contacts. |
Experimental Protocols: Validating the Efficacy
Protocol A: Enantioselective Synthesis (Kinetic Resolution)
To accurately compare efficacy, you must isolate the enantiomers with
Reagents:
-
Racemic N-Boc-3-(1H-imidazol-2-yl)piperidine
-
-Butyllithium (
-BuLi) -
(-)-Sparteine (for S-selective) or (+)-Sparteine surrogate (for R-selective)
-
Electrophile (e.g., TMSCl or MeOH for protonation)
Workflow:
-
Complexation: Dissolve N-Boc-substrate and (-)-sparteine (1.2 equiv) in dry toluene at -78°C.
-
Lithiation: Add
-BuLi dropwise. The chiral ligand creates a rigid organolithium complex, selectively deprotonating one enantiomer or preventing the racemization of the lithiated species. -
Resolution: The unreacted enantiomer is recovered, or the lithiated species is trapped.
-
Deprotection: Treat with TFA/DCM to yield the free amine for biological testing.
Protocol B: [³H]-N-Methylhistamine Binding Assay
Objective: Determine
-
Membrane Prep: Use CHO cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Incubation:
-
Mix 200
L membrane suspension (20 g protein). -
Add 25
L [³H]-N-methylhistamine (1 nM final). -
Add 25
L of (R)- or (S)-test compound (concentration range to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Visualization of Mechanisms
Diagram 1: Kinetic Resolution Pathway
This diagram illustrates the separation logic using chiral ligands, essential for obtaining the pure enantiomers for testing.
Caption: Sparteine-mediated kinetic resolution allows the selective isolation of the bioactive (S)-enantiomer.
Diagram 2: H3 Receptor Signaling Efficacy
This diagram compares the downstream effects of the (S)-Eutomer vs. the (R)-Distomer.
Caption: The (S)-enantiomer effectively engages the Gi/o pathway, while the (R)-enantiomer fails to induce the necessary conformational change.
References
-
PubChem. (2025).[1] 3-(1H-imidazol-2-yl)piperidine Compound Summary. National Library of Medicine. Link
-
Stark, H. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Journal of Pharmacology and Experimental Therapeutics. Link
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Link
-
Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today. Link
Sources
Pharmacokinetic Optimization of 3-(1H-imidazol-2-yl)piperidine Derivatives: A Comparative Guide
Executive Summary
The 3-(1H-imidazol-2-yl)piperidine scaffold is a privileged pharmacophore, predominantly utilized in the design of Histamine H3 and H4 receptor antagonists. While the imidazole moiety is essential for mimicking the endogenous histamine ligand, it introduces significant pharmacokinetic (PK) liabilities—most notably, potent inhibition of Cytochrome P450 (CYP) enzymes and rapid metabolic clearance.
This guide provides a technical comparison of this scaffold's derivatives, focusing on the structural modifications required to transition from a "chemical probe" (e.g., JNJ-7777120) to a viable clinical candidate (e.g., JNJ-39758979). We analyze the trade-offs between receptor affinity and ADME properties, supported by experimental protocols for validation.
Part 1: The Core Liability – The "Imidazole Problem"
Before comparing derivatives, one must understand the mechanistic flaw inherent to the unmodified scaffold. The imidazole nitrogen (
Mechanism of Clearance & Inhibition[1]
-
Direct Heme Binding (Type II Binding): The imidazole acts as a strong ligand for the heme iron in CYP3A4 and CYP2D6, leading to potent drug-drug interaction (DDI) potential.
-
Oxidative Instability: The electron-rich imidazole ring is susceptible to rapid oxidation, leading to short half-lives (
).
Visualization: The Heme Coordination Mechanism
The following diagram illustrates the competitive binding mechanism that defines the PK profile of early-generation derivatives.
Figure 1: Mechanism of CYP inhibition by imidazole-piperidine scaffolds. The imidazole nitrogen coordinates with the heme iron, blocking metabolic turnover of co-administered drugs.
Part 2: Comparative Pharmacokinetic Analysis
This section compares the Prototype (JNJ-7777120) against Optimized Derivatives (e.g., JNJ-39758979 or 4-methylpiperazine analogs). The data highlights how structural rigidification and substitution mitigate the liabilities described above.
Table 1: PK Performance Matrix
| Parameter | Prototype (JNJ-7777120) | Optimized Derivative (JNJ-39758979) | Impact of Modification |
| Structure | Indole-carbonyl-piperazine linked to imidazole | Pyrimidine-substituted | Removal of metabolic soft spots. |
| Bioavailability ( | ~30% (Rat) | >60% (Rat/Dog) | 2x Increase: Improved absorption and reduced first-pass extraction. |
| Half-Life ( | ~3 hours | 124–157 hours | Significant Extension: Reduced clearance allows for QD (once daily) dosing. |
| Clearance ( | High (Hepatic flow limited) | Low | Metabolic stability achieved by blocking oxidation sites. |
| CYP Inhibition | High ( | Low/No Interaction | Steric hindrance prevents heme coordination. |
| Selectivity | H4 Selective (>1000x) | H4 Selective (>1000x) | Potency maintained despite PK optimization. |
Key Structural Insights
-
N-Substitution (Piperidine):
-
Unsubstituted: Highly polar, poor BBB penetration (good for peripheral targets like H4-mediated inflammation).
-
N-Alkylated: Increases lipophilicity (
), facilitating CNS entry (critical for H3 antagonists).
-
-
Imidazole Modification:
-
Replacing the imidazole with a 2-aminopyrimidine or similar bioisostere often retains H-bonding capability while eliminating the heme-binding nitrogen, drastically reducing CYP inhibition.
-
Part 3: Experimental Protocols for Validation
To objectively compare new derivatives against this benchmark, the following self-validating protocols must be employed.
Protocol A: CYP450 Spectral Binding Assay (The "Heme Test")
Purpose: To determine if your derivative binds directly to the CYP heme iron (Type II inhibition).
-
Preparation: Thaw human liver microsomes (HLM) to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Baseline: Record the optical baseline from 350 nm to 500 nm using a dual-beam spectrophotometer.
-
Titration: Add the test compound (dissolved in DMSO) to the sample cuvette and an equal volume of DMSO to the reference cuvette. Concentration range: 0.1
M to 50 M. -
Measurement: Scan the spectrum after each addition.
-
Validation Criteria:
-
Type II Spectrum: A peak at ~425–435 nm and a trough at ~390–405 nm indicates direct imidazole-heme coordination.
-
Control: Use Ketoconazole as a positive control (strong Type II binder).
-
Protocol B: Cassette Dosing PK (In Vivo Screening)
Purpose: Rapidly rank-order derivatives for clearance and bioavailability.
-
Subject: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).
-
Dosing:
-
Combine 5 derivatives + 1 internal standard (e.g., JNJ-7777120) into a single cassette formulation.
-
Dose: 1 mg/kg per compound (IV) and 3 mg/kg (PO) in separate groups.
-
Vehicle: 5% DMSO / 20% Captisol / 75% Saline.
-
-
Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS (MRM mode).
-
Calculation:
Part 4: Optimization Workflow
The following decision tree illustrates the logical flow for optimizing this scaffold, prioritizing metabolic stability early in the design cycle.
Figure 2: Optimization workflow. Note the critical "loop back" if Type II CYP binding is detected, as this liability often precludes clinical advancement regardless of potency.
References
-
Thurmond, R. L., et al. (2004).[1] "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link (Describes JNJ-7777120).
-
Venable, J. D., et al. (2005).[3] "Preparation and biological evaluation of indole, benzimidazole, and thienopyrrole derivatives as H4 receptor antagonists." Journal of Medicinal Chemistry. Link
-
Adami, M., et al. (2012). "Pharmacological characteristics of JNJ-39758979, a novel, potent and selective histamine H4 receptor antagonist." British Journal of Pharmacology. Link (Describes the optimized PK profile).
-
Lim, H. D., et al. (2006). "Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link (Discusses the CYP liability mechanism).
-
Zhang, M., et al. (2012). "The histamine H4 receptor: a novel target for inflammation and pruritus." British Journal of Pharmacology. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



